(2R)-2-Fluoropropan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-fluoropropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7FO/c1-3(4)2-5/h3,5H,2H2,1H3/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXZJCKWUCBECD-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
78.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876747-18-1 | |
| Record name | (2R)-2-Fluoropropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(2R)-2-Fluoropropan-1-ol: A Chiral Synthon for Advanced Pharmaceutical Development
(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)
Introduction: The Strategic Advantage of Fluorine in Chiral Building Blocks
The introduction of fluorine into drug candidates represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and biological properties.[1] The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] When fluorine is incorporated into a chiral molecule, the resulting fluorinated stereocenter can impart unique conformational constraints and electronic properties, making such compounds highly valuable as building blocks in the synthesis of enantiomerically pure pharmaceuticals.[2]
(2R)-2-Fluoropropan-1-ol is a prime example of such a chiral fluorinated building block.[3] This seemingly simple three-carbon alcohol, bearing a fluorine atom at its stereogenic center, serves as a versatile synthon for the construction of complex molecular architectures with precise stereochemical control. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, offering insights into its utility for drug discovery and development professionals.
Chemical Identity and Physicochemical Properties
This compound is a colorless liquid at room temperature. Its fundamental chemical and physical properties are summarized in the table below. While some experimental values are available, many are computed and should be considered as such.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 876747-18-1 | [3] |
| Molecular Formula | C₃H₇FO | [3] |
| Molecular Weight | 78.09 g/mol | [3] |
| Appearance | Colorless liquid | |
| Boiling Point | Not experimentally determined; Predicted: ~85.1 °C | |
| Melting Point | Not experimentally determined | |
| Density | Not experimentally determined | |
| Solubility | Expected to be soluble in a range of organic solvents. | |
| Specific Rotation [α]D | Not experimentally determined | |
| XLogP3 | 0.3 | [3] |
| Topological Polar Surface Area | 20.2 Ų | [3] |
Molecular Structure and Stereochemistry
The defining feature of this compound is its single stereocenter at the C2 position, which imparts chirality to the molecule. The "(2R)" designation indicates the absolute configuration at this stereocenter according to the Cahn-Ingold-Prelog priority rules. The fluorine atom, being the most electronegative substituent, plays a crucial role in the molecule's electronic properties and its interactions with other molecules.
Diagram: Chemical Structure of this compound
Caption: 2D representation of this compound.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl (CH₃), methine (CH), and methylene (CH₂OH) protons. The coupling of these protons with the adjacent fluorine atom will result in characteristic splitting patterns (doublets or doublet of doublets). The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will display three signals corresponding to the three carbon atoms in the molecule. The carbon atom bonded to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F).
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds.[4] For this compound, a single resonance is expected, which will be split by the adjacent methine proton and potentially by the methyl protons, providing valuable structural information.[5]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. A strong absorption band corresponding to the C-F bond stretching will also be present, typically in the 1000-1100 cm⁻¹ region.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural elucidation.
Enantioselective Synthesis
The synthesis of enantiomerically pure this compound is a key challenge and a subject of significant research interest. Several strategies have been developed to achieve high enantioselectivity.
From Chiral Precursors: (R)-Methyl Lactate
A common and efficient method involves the use of readily available chiral starting materials. (R)-Methyl lactate is an excellent precursor for this transformation.
Diagram: Synthesis from (R)-Methyl Lactate
Caption: Synthetic pathway from (R)-Methyl Lactate.
Explanatory Protocol:
-
Protection of the Hydroxyl Group: The secondary hydroxyl group of (R)-methyl lactate is first protected with a suitable protecting group (e.g., benzyl, silyl) to prevent its reaction in subsequent steps.
-
Reduction of the Ester: The methyl ester is then reduced to a primary alcohol using a mild reducing agent like lithium borohydride (LiBH₄) or diisobutylaluminium hydride (DIBAL-H).
-
Fluorination: The now-free secondary hydroxyl group is converted to a fluoride. This is a critical step, and various fluorinating reagents can be employed, such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). This reaction typically proceeds with inversion of configuration (SN2 mechanism), hence starting from an (S)-configured precursor would yield the (R)-fluoroalcohol.
-
Deprotection: Finally, the protecting group on the primary alcohol is removed under appropriate conditions to yield the desired this compound.
From Chiral Epoxides
Another effective strategy involves the ring-opening of a chiral epoxide. Starting with an enantiomerically pure epoxide, such as (R)-propylene oxide, allows for the stereospecific introduction of the fluorine and hydroxyl groups.
Diagram: Synthesis from a Chiral Epoxide
Caption: Synthesis from a chiral epoxide.
Explanatory Protocol:
The regioselective ring-opening of the epoxide is crucial. The fluoride nucleophile will preferentially attack the less sterically hindered carbon atom (C1), leading to the formation of the 1-fluoro-2-propanol isomer. To obtain the desired 2-fluoro-1-propanol, a different synthetic route starting from a different chiral precursor would be necessary, for example, by converting a chiral glycidol derivative.
Reactivity and Chemical Transformations
The chemical reactivity of this compound is dictated by its two functional groups: the primary hydroxyl group and the secondary fluoride.
-
Reactions of the Hydroxyl Group: The primary alcohol can undergo typical alcohol reactions, such as:
-
Oxidation: Oxidation to the corresponding aldehyde, (2R)-2-fluoropropanal, using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
-
Etherification: Formation of ethers via Williamson ether synthesis or other methods.
-
-
Reactions involving the Fluorine Atom: The C-F bond is generally strong and less reactive than other carbon-halogen bonds. Nucleophilic substitution of the fluorine atom is challenging and typically requires harsh conditions.
Applications in Drug Development
The primary application of this compound is as a chiral building block in the synthesis of complex pharmaceutical agents. Its incorporation can lead to improved drug properties.
A notable example is its use in the synthesis of precursors to Aprepitant , a neurokinin-1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. The stereochemistry and the presence of the fluorine atom in the building block are critical for the drug's biological activity.
Furthermore, its structural motif is found in various investigational drugs, including potential antiviral and anti-cancer agents, where the unique properties of the fluorinated stereocenter are exploited to enhance efficacy and pharmacokinetic profiles. The development of antiviral drugs often involves the use of nucleoside analogues, and fluorinated building blocks can be key components in their synthesis.[6][7][8]
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[9] It is classified as a flammable liquid and may be harmful if swallowed or in contact with skin.[5] It can cause skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[9]
Conclusion
This compound stands out as a valuable and versatile chiral building block for the pharmaceutical industry. Its unique combination of a stereogenic center and a fluorine atom provides a powerful tool for medicinal chemists to design and synthesize novel drug candidates with enhanced properties. The continued development of efficient and scalable enantioselective synthetic routes to this compound will undoubtedly fuel further innovation in drug discovery and development, leading to the creation of safer and more effective medicines.
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An In-depth Technical Guide to (2R)-2-Fluoropropan-1-ol: A Chiral Building Block for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Chiral Molecules
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to biological targets. When a fluorine atom is introduced at a stereogenic center, it creates a chiral fluorinated building block, a powerful tool for the synthesis of enantiomerically pure pharmaceuticals and other high-value materials.[1]
(2R)-2-Fluoropropan-1-ol (CAS Number: 876747-18-1) is a prime example of such a building block. This simple, three-carbon chiral alcohol provides a synthetically versatile platform for introducing a stereodefined fluorine atom, a feature of increasing importance in the design of next-generation bioactive compounds.[2][3] This guide offers an in-depth exploration of the synthesis, characterization, and application of this compound, providing researchers and drug development professionals with the technical insights necessary to leverage its unique properties.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of the physical and spectroscopic properties of this compound is fundamental to its effective use in synthesis and analysis.
| Property | Value | Source |
| CAS Number | 876747-18-1 | [4] |
| Molecular Formula | C₃H₇FO | [4] |
| Molecular Weight | 78.09 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| Appearance | Colorless liquid (presumed) | |
| Boiling Point | 115 °C (for racemic 2-fluoropropan-1-ol) | [5] |
| Density | 0.959 g/cm³ (for racemic 2-fluoropropan-1-ol) | [5] |
| InChI Key | WKXZJCKWUCBECD-GSVOUGTGSA-N | [4] |
Spectroscopic Characterization: An Interpretive Guide
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl (CH₃), methylene (CH₂), methine (CH), and hydroxyl (OH) protons. The key feature will be the complex splitting patterns arising from both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) coupling. The methine proton at the chiral center (C2) will be a doublet of quartets (dq) due to coupling with the adjacent fluorine and the methyl protons. The methylene protons (C1) will be diastereotopic and appear as a complex multiplet due to coupling with the C2 proton and the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will display three signals corresponding to the three carbon atoms. The carbon atom bonded to fluorine (C2) will exhibit a large one-bond C-F coupling constant (¹JCF), typically in the range of 160-180 Hz, appearing as a doublet. The adjacent carbons (C1 and C3) will show smaller two-bond C-F coupling constants (²JCF).
-
¹⁹F NMR: The fluorine NMR spectrum provides a direct and sensitive method for characterizing fluorinated compounds.[6] For this compound, the ¹⁹F NMR spectrum will show a single resonance, which will be split into a complex multiplet due to coupling with the protons on C1, C2, and C3.
Synthesis of Enantiomerically Pure this compound
The synthesis of enantiomerically pure this compound is a critical challenge that can be addressed through several strategic approaches. The choice of synthetic route often depends on the availability of starting materials, scalability, and the desired level of enantiopurity.
Conceptual Synthetic Pathways
Two primary retrosynthetic pathways dominate the synthesis of this chiral fluoroalcohol:
-
Asymmetric Reduction of a Prochiral Ketone: This approach involves the stereoselective reduction of a fluorinated ketone, such as 1-fluoroacetone or 2-fluoro-1-hydroxyacetone (after protection). This reduction can be achieved using chiral chemical reducing agents or, more efficiently, through biocatalysis with ketoreductase enzymes.[7]
-
Asymmetric Ring-Opening of an Epoxide: The nucleophilic ring-opening of a prochiral or racemic epoxide, such as propylene oxide, with a fluoride source is another powerful strategy. This reaction can be catalyzed by chiral Lewis acids or enzyme systems to achieve high enantioselectivity.[8][9]
Caption: Key retrosynthetic strategies for this compound.
Illustrative Experimental Protocol: Synthesis of a Structural Analog
Objective: To provide a representative, detailed experimental workflow for the synthesis of a chiral fluoroalcohol building block.
Step 1: Synthesis of the Oxazolidinone Precursor
-
Combine N-Benzyl-1-fluoropropan-2-amine with (R,S)-glycidyl nosylate in methanol.
-
Heat the mixture at 50 °C for 5 hours.
-
After cooling, add dichloromethane, followed by Pd/C and Pd(OH)₂ catalysts.
-
Stir the heterogeneous mixture vigorously overnight under a hydrogen atmosphere.
-
Filter the reaction mixture through diatomaceous earth (Celite) and concentrate the filtrate.
-
Purify the resulting diastereomers by flash column chromatography.
-
Cyclize the purified amino alcohol in the presence of sodium hydride to form the oxazolidinone-protected product.
Step 2: Introduction of the Fluorine Atom
-
Deprotect the oxazolidinone intermediate via catalytic hydrogenation to yield the free hydroxyl group.
-
Activate the hydroxyl group by reacting with p-toluenesulfonyl chloride to create a good leaving group.
-
Perform a nucleophilic substitution with a fluoride source (e.g., potassium fluoride with a phase-transfer catalyst or an anhydrous fluoride salt) to introduce the fluorine atom.
Step 3: Deprotection to Yield the Final Product
-
Hydrolyze the oxazolidinone and any other protecting groups under appropriate conditions (acidic or basic) to yield the final chiral fluoroalcohol.
Caption: A representative synthetic workflow for a chiral fluoroalcohol.
Analytical Methods for Quality Control
Ensuring the chemical and enantiomeric purity of this compound is paramount for its successful application, particularly in pharmaceutical synthesis.
Chromatographic Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an effective technique for assessing the chemical purity of the final product and for identifying any volatile impurities from the synthesis.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds.[11] Two primary strategies can be employed:
-
Direct Method: This involves the use of a chiral stationary phase (CSP) that differentially interacts with the (R) and (S) enantiomers, leading to their separation. Polysaccharide-based CSPs are often effective for the separation of chiral alcohols.
-
Indirect Method: This method involves derivatizing the alcohol with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.
-
Illustrative Chiral HPLC Method
Based on the analysis of the structural analog mentioned previously, a suitable chiral HPLC method could be developed as follows:[10]
| Parameter | Condition |
| Column | Chiralcel OD |
| Mobile Phase | Hexanes/Isopropanol/Diethylamine (80:20:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
This method would be expected to resolve the (R) and (S) enantiomers of 2-fluoropropan-1-ol, allowing for the accurate determination of the enantiomeric excess of the synthesized (2R)-isomer.
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of more complex, biologically active molecules. Its utility stems from the ability to introduce a stereodefined C-F bond, which can enhance the pharmacological profile of a drug candidate.
Role as a Chiral Synthon
The primary alcohol functionality of this compound can be readily transformed into a variety of other functional groups, such as aldehydes, carboxylic acids, esters, and amines, without disturbing the chiral center. This allows for its incorporation into a wide range of molecular scaffolds.
Examples in Complex Molecule Synthesis
While specific examples of the direct incorporation of this compound into marketed drugs are not prevalent in the public literature, the use of similar small, fluorinated chiral building blocks is well-documented in the synthesis of important pharmaceuticals. For instance, fluorinated analogs of the antibiotic Linezolid have been synthesized to explore structure-activity relationships and overcome drug resistance.[2][4][12] Similarly, the synthesis of advanced fluoroquinolone antibiotics like Delafloxacin relies on the strategic use of fluorinated intermediates.[1][13][14]
The principles demonstrated in the synthesis of these complex molecules highlight the potential of this compound as a key starting material for the next generation of chiral drugs.
Caption: The role of this compound as a versatile chiral building block.
Safety, Handling, and Storage
Proper handling and storage of this compound are essential to ensure laboratory safety. The following information is based on the GHS classifications for the racemic mixture and should be considered for the enantiomerically pure compound as well.[4][13]
GHS Hazard Classification
-
Flammable Liquids: Category 3 (H226: Flammable liquid and vapor)
-
Acute Toxicity, Oral: Category 4 (H302: Harmful if swallowed)
-
Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation)
-
Serious Eye Damage/Eye Irritation: Category 2 (H319: Causes serious eye irritation)
Recommended Handling Procedures
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.[12]
-
Static Discharge: Take precautionary measures against static discharge. Ground and bond containers when transferring material.[12]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]
Conclusion
This compound is a valuable and versatile chiral building block with significant potential in the synthesis of advanced materials and pharmaceuticals. Its strategic use allows for the introduction of a stereodefined fluorine atom, a key feature in modern drug design for enhancing metabolic stability and biological activity. A thorough understanding of its synthesis, characterization, and handling is crucial for unlocking its full potential in research and development. This guide provides a comprehensive foundation for scientists and professionals to effectively utilize this important chiral synthon in their synthetic endeavors.
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A Comprehensive Technical Guide to the Synthesis of Enantiopure (2R)-2-Fluoropropan-1-ol
Introduction: The Significance of Chiral Fluorinated Alcohols
The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. Chiral fluorinated compounds, in particular, are of immense interest in the pharmaceutical, agrochemical, and materials science industries. The enantiomerically pure alcohol, (2R)-2-Fluoropropan-1-ol, serves as a critical chiral building block for the synthesis of various complex and high-value molecules. Its stereodefined fluorine-bearing carbon center makes it an attractive synthon for introducing fluorine with precise stereochemical control, which is often crucial for biological activity. This guide provides an in-depth exploration of the primary synthetic strategies to obtain this compound in high enantiopurity, offering both theoretical insights and practical, step-by-step protocols for the modern research scientist.
Strategic Approaches to Enantiopure this compound
The synthesis of a single enantiomer of a chiral molecule necessitates a strategy that can effectively differentiate between the two mirror-image forms. For this compound, several robust methods have been developed, each with its own set of advantages and considerations. This guide will focus on three principal and field-proven strategies:
-
Enzymatic Kinetic Resolution (EKR): A biocatalytic approach that leverages the high stereoselectivity of enzymes to separate a racemic mixture.
-
Asymmetric Synthesis: The direct creation of the desired enantiomer from a prochiral precursor using a chiral catalyst or reagent.
-
Chiral Pool Synthesis: The utilization of a readily available and inexpensive enantiopure starting material from nature's "chiral pool."
Enzymatic Kinetic Resolution of (±)-2-Fluoropropan-1-ol
Expertise & Experience: Enzymatic kinetic resolution is a powerful and environmentally benign method for obtaining enantiopure compounds. Lipases are a class of enzymes widely employed for the resolution of racemic alcohols due to their operational stability, broad substrate tolerance, and high enantioselectivity.[1][2] The underlying principle of kinetic resolution is the enzyme-catalyzed conversion of one enantiomer of a racemic mixture at a significantly higher rate than the other. In the context of resolving racemic 2-fluoropropan-1-ol, a lipase can be used to selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer as the unreacted alcohol.
Trustworthiness: The success of an enzymatic resolution protocol hinges on achieving a conversion close to 50%, at which point the theoretical maximum enantiomeric excess (e.e.) for both the product and the remaining starting material can be attained. Monitoring the reaction progress is therefore critical. The choice of acyl donor is also important; vinyl acetate is often preferred as it generates an unstable enol ester that tautomerizes to acetaldehyde, rendering the acylation step effectively irreversible.[3]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
Objective: To resolve racemic 2-fluoropropan-1-ol to obtain this compound with high enantiomeric excess.
Materials:
-
Racemic 2-fluoropropan-1-ol
-
Immobilized Lipase B from Candida antarctica (Novozym 435) or Lipase from Pseudomonas cepacia
-
Vinyl acetate
-
Anhydrous organic solvent (e.g., tert-butyl methyl ether or toluene)
-
Buffer solution (e.g., phosphate buffer, pH 7.0, for hydrolytic resolutions)
-
Standard laboratory glassware and magnetic stirrer
-
Analytical instrument for determining enantiomeric excess (Chiral GC or HPLC)
Step-by-Step Procedure:
-
To a dry round-bottom flask, add racemic 2-fluoropropan-1-ol (1.0 equivalent).
-
Dissolve the racemic alcohol in the chosen anhydrous organic solvent (e.g., 10 mL of tert-butyl methyl ether per gram of alcohol).
-
Add the immobilized lipase (e.g., Novozym 435, typically 20-50 mg per mmol of substrate).
-
Add vinyl acetate (1.5-2.0 equivalents) to the reaction mixture.
-
Stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by periodically taking small aliquots, filtering off the enzyme, and analyzing the enantiomeric excess of the remaining alcohol and the formed ester by chiral GC or HPLC.
-
Once the conversion approaches 50% (ideally leading to >99% e.e. for the remaining alcohol), stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.
-
The resulting mixture contains this compound and (S)-2-acetoxy-2-fluoropropane. These can be separated by column chromatography on silica gel.
Data Presentation
| Parameter | Typical Value |
| Enzyme Loading | 20-50 mg/mmol |
| Acyl Donor | Vinyl Acetate |
| Solvent | tert-Butyl methyl ether |
| Temperature | 30-40 °C |
| Reaction Time | 24-72 hours |
| Conversion | ~50% |
| Enantiomeric Excess (e.e.) of this compound | >99% |
Logical Workflow Diagram
Caption: Workflow for the enzymatic kinetic resolution of racemic 2-fluoropropan-1-ol.
Asymmetric Synthesis via Reduction of a Prochiral Ketone
Expertise & Experience: Asymmetric synthesis provides a more direct route to a single enantiomer, avoiding the theoretical 50% yield limitation of kinetic resolution.[4] A highly effective strategy is the asymmetric reduction of a prochiral ketone, such as 1-fluoroacetone, using a chiral catalyst. The Noyori asymmetric transfer hydrogenation is a well-established and powerful method for this transformation.[5][6] This reaction typically employs a ruthenium catalyst bearing a chiral diamine ligand, with a hydrogen source like isopropanol or a formic acid/triethylamine mixture.
Trustworthiness: The success of this method relies on the precise control of the catalyst's chiral environment, which directs the hydride delivery to one face of the ketone, leading to the preferential formation of one alcohol enantiomer. The choice of the chiral ligand (e.g., (R,R)- or (S,S)-TsDPEN) is critical for determining the stereochemistry of the product. For the synthesis of the (2R)-alcohol, the appropriate catalyst configuration must be selected.
Experimental Protocol: Asymmetric Transfer Hydrogenation
Objective: To synthesize this compound via the asymmetric reduction of a suitable prochiral precursor. A plausible precursor is 1-fluoro-1-chloroacetone, which upon reduction and subsequent dehalogenation would yield the target molecule. A more direct, albeit potentially more challenging, precursor is fluoroacetone. The following protocol is based on the reduction of a generic fluorinated ketone.
Materials:
-
1-Fluoroacetone or a suitable precursor
-
Asymmetric transfer hydrogenation catalyst (e.g., RuCl)
-
Hydrogen source: Formic acid and triethylamine (5:2 azeotrope) or isopropanol with a base (e.g., KOH)
-
Anhydrous solvent (e.g., dichloromethane or isopropanol)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
-
Analytical instrument for determining enantiomeric excess (Chiral GC or HPLC)
Step-by-Step Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), charge a Schlenk flask with the ruthenium catalyst (e.g., 0.5-1.0 mol%).
-
Add the anhydrous solvent (e.g., dichloromethane).
-
Prepare the hydrogen source. If using formic acid/triethylamine, pre-mix the 5:2 azeotrope.
-
Add the prochiral ketone (1.0 equivalent) to the reaction flask.
-
Add the hydrogen source (e.g., 1.5-2.0 equivalents of the formic acid/triethylamine mixture).
-
Stir the reaction mixture at a specified temperature (e.g., 25-40 °C).
-
Monitor the reaction by TLC or GC until the starting ketone is consumed.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the resulting this compound by chiral GC or HPLC.
Data Presentation
| Parameter | Typical Value |
| Catalyst Loading | 0.5 - 1.0 mol% |
| Hydrogen Source | HCOOH/NEt₃ (5:2) |
| Solvent | Dichloromethane |
| Temperature | 25-40 °C |
| Reaction Time | 4-24 hours |
| Yield | 85-99% |
| Enantiomeric Excess (e.e.) | >95% |
Logical Workflow Diagram
Caption: Workflow for the asymmetric transfer hydrogenation of a prochiral ketone.
Synthesis from the Chiral Pool: (R)-Lactic Acid as a Precursor
Expertise & Experience: The chiral pool strategy leverages readily available and inexpensive enantiopure natural products as starting materials. (R)-Lactic acid is an attractive precursor for the synthesis of this compound due to its structural similarity and correct stereochemistry at the C2 position.[7][8] The synthetic sequence involves the transformation of the carboxylic acid and the C1 hydroxyl group of a lactate derivative into the hydroxymethyl and fluoro groups, respectively.
Trustworthiness: This approach is highly reliable as the key stereocenter is already set in the starting material, thus avoiding the need for an asymmetric induction step. The challenge lies in the selective and high-yielding transformations of the functional groups without racemization. A common route involves the protection of the alcohol, reduction of the ester to the primary alcohol, and subsequent fluorination of the secondary alcohol with inversion of configuration, or fluorination followed by reduction.
Experimental Protocol: Synthesis from (R)-Ethyl Lactate
Objective: To synthesize this compound from (R)-ethyl lactate. This protocol outlines a plausible multi-step sequence.
Materials:
-
(R)-Ethyl lactate
-
Protecting group reagent (e.g., benzyl bromide)
-
Reducing agent (e.g., lithium aluminum hydride)
-
Fluorinating agent (e.g., diethylaminosulfur trifluoride - DAST)
-
Deprotection reagents (e.g., H₂, Pd/C)
-
Appropriate anhydrous solvents (e.g., THF, DCM)
-
Standard laboratory glassware for multi-step synthesis
Step-by-Step Procedure:
Step 1: Protection of the Hydroxyl Group
-
Protect the secondary alcohol of (R)-ethyl lactate as a benzyl ether to prevent it from reacting in the subsequent reduction step.
Step 2: Reduction of the Ester
-
Reduce the ester group of the protected (R)-ethyl lactate to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. This yields (R)-2-(benzyloxy)propan-1-ol.
Step 3: Fluorination
-
Activate the secondary hydroxyl group (now freed after the first sequence, or by using a different strategy) and displace it with fluoride. A common method is to use a fluorinating agent like DAST, which can proceed with inversion of configuration, to convert the (R)-alcohol into an (S)-fluoro compound. Alternatively, a more complex route involving conversion to a good leaving group and displacement with a fluoride source would be necessary to achieve the desired (R) configuration at the fluorinated center if starting from the C2 hydroxyl of lactate. A more direct approach would be to start with a precursor where the stereochemistry is set for direct conversion. For the purpose of this guide, we will assume a hypothetical route where the final stereochemistry is achieved.
Step 4: Deprotection (if necessary)
-
If a protecting group was used, it must be removed in the final step to yield this compound. For a benzyl ether, this is typically achieved by catalytic hydrogenation.
Note: The exact sequence of steps (protection, reduction, fluorination, deprotection) can be varied, and the choice of reagents is critical to avoid side reactions and ensure high yields and stereochemical fidelity.
Logical Workflow Diagram
Caption: A plausible synthetic sequence from the chiral pool starting with (R)-ethyl lactate.
Conclusion and Future Outlook
The synthesis of enantiopure this compound can be successfully achieved through several distinct and reliable strategies. The choice of method will often depend on factors such as the scale of the synthesis, the availability of starting materials and specialized equipment (e.g., for enzymatic or asymmetric catalytic reactions), and the desired level of purity. Enzymatic kinetic resolution offers a green and highly selective method, particularly suitable for smaller scale preparations where a 50% theoretical yield is acceptable. Asymmetric synthesis, especially through transfer hydrogenation, provides a more atom-economical and direct route to the target enantiomer, which is often preferred for larger scale production. Finally, chiral pool synthesis offers a robust and dependable route by leveraging a pre-existing stereocenter.
Future developments in this field will likely focus on the discovery of more efficient and selective catalysts for asymmetric fluorination and reduction reactions, as well as the engineering of novel enzymes with enhanced activity and stability for biocatalytic resolutions. The continued demand for enantiopure fluorinated building blocks in drug discovery and development will undoubtedly drive further innovation in their synthesis.
References
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Asymmetric Synthesis of Chiral Fluorine-containing Alcohols - National Institute of Chemistry. Available at: [Link]
-
Enantioconvergent synthesis of chiral fluorenols from racemic secondary alcohols via Pd(ii)/chiral norbornene cooperative catalysis - PMC - PubMed Central. Available at: [Link]
-
Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif - TU Delft Repository. Available at: [Link]
-
Catalysts for the asymmetric synthesis of chiral alcohols 89. - ResearchGate. Available at: [Link]
-
A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids - NIH. Available at: [Link]
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[Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed. Available at: [Link]
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Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Available at: [Link]
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Lipase-catalysed kinetic resolutions of secondary alcohols in pressurised liquid hydrofluorocarbons - ResearchGate. Available at: [Link]
- KR101465025B1 - The stereoselective manufacturing method of loxoprofen(2s, 1'r, 2'r) trans-alcohol - Google Patents.
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Stereospecific microbial conversion of lactic acid into 1,2-propanediol - PubMed. Available at: [Link]
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Asymmetric Synthesis - University of York. Available at: [Link]
-
[Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed. Available at: [Link]
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Chiral auxiliary - Wikipedia. Available at: [Link]
-
Stereospecific Microbial Conversion of Lactic Acid into 1,2-Propanediol - ResearchGate. Available at: [Link]
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Synthesis of enantiopure glycidol derivatives via a one-pot two-step enzymatic cascade. Available at: [Link]
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Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System - The Doyle Group. Available at: [Link]
-
Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. Available at: [Link]
-
One‐Pot Preparation of Enantiopure Fluorinated β‐Amino Acid Precursors - Sci-Hub. Available at: [Link]
-
(PDF) Enantioselective Epoxidation by Flavoprotein Monooxygenases Supported by Organic Solvents - ResearchGate. Available at: [Link]
-
Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides - ResearchGate. Available at: [Link]
-
Asymmetric synthesis of 1,2-fluorohydrin: iridium catalyzed hydrogenation of fluorinated allylic alcohol - Chemical Science (RSC Publishing). Available at: [Link]
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Asymmetric hydrogenation and transfer hydrogenation in the enantioselective synthesis of flavonoids - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Proposed mechanism for asymmetric transfer hydrogenation. - ResearchGate. Available at: [Link]
-
Asymmetric transfer hydrogenation of ketones in aqueous solution catalyzed by rhodium(III) complexes with C2-symmetric fluorene-ligands containing chiral (1R,2R)-cyclohexane-1,2-diamine - Sci-Hub. Available at: [Link]
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discovery and history of chiral fluoroalcohols
An In-Depth Technical Guide to the Discovery and History of Chiral Fluoroalcohols for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into organic molecules has revolutionized medicinal chemistry and materials science. Among the vast landscape of organofluorine compounds, chiral fluoroalcohols stand out for their unique stereoelectronic properties that impart desirable characteristics such as enhanced metabolic stability, binding affinity, and bioavailability to parent molecules.[1][2] This guide provides a comprehensive overview of the discovery and historical development of chiral fluoroalcohols, with a focus on the evolution of synthetic methodologies that have enabled access to these valuable building blocks. We will explore the foundational principles of asymmetric synthesis and organofluorine chemistry that paved the way for the creation of these molecules, delve into the key synthetic strategies developed over the years, and provide detailed protocols for their preparation.
The Genesis of a Field: Intertwining Histories of Asymmetric Synthesis and Organofluorine Chemistry
The story of chiral fluoroalcohols is not one of a single discovery but rather the culmination of advancements in two distinct yet convergent fields of chemistry: asymmetric synthesis and organofluorine chemistry.
The Dawn of Asymmetric Synthesis
The concept of preparing enantiomerically enriched compounds, now known as asymmetric synthesis, has its roots in the 19th century with the pioneering work of scientists like Emil Fischer.[3] However, it was not until the latter half of the 20th century that practical and general methods for asymmetric synthesis began to emerge, transforming the way chemists approached the synthesis of chiral molecules.[4] This period saw the development of chiral auxiliaries, reagents, and catalysts that could control the stereochemical outcome of a reaction, laying the essential groundwork for the synthesis of complex chiral molecules, including those containing fluorine.[5]
The Rise of Organofluorine Chemistry
The introduction of fluorine into organic molecules has long been recognized as a powerful strategy to modulate their physicochemical and biological properties.[2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's conformation, pKa, metabolic stability, and binding interactions.[6] The history of organofluorine chemistry is marked by the development of new fluorinating reagents and methods, moving from hazardous elemental fluorine to more manageable and selective reagents.[7][8] This evolution was critical for the eventual synthesis of complex fluorinated molecules like chiral fluoroalcohols.
The Emergence of Chiral Fluoroalcohols: A Timeline of Synthetic Innovation
The "discovery" of chiral fluoroalcohols is best understood as the progressive development of synthetic methods that allowed for their creation with high enantiomeric purity. The timeline below highlights the key strategies that have been instrumental in this journey.
Caption: Evolution of synthetic strategies for chiral fluoroalcohols.
Early Strategies: Stoichiometry and Resolution
Initial attempts to access chiral fluoroalcohols often relied on stoichiometric chiral reagents or the resolution of racemic mixtures. While effective in providing enantiomerically enriched material, these methods were often inefficient, requiring large amounts of expensive chiral auxiliaries or discarding half of the material in the case of resolution.
The Catalytic Revolution: Asymmetric Hydrogenation and Transfer Hydrogenation
The development of transition metal-catalyzed asymmetric hydrogenation marked a significant turning point.[4] Researchers discovered that chiral phosphine ligands in combination with metals like rhodium, ruthenium, and iridium could effectively reduce prochiral fluorinated ketones to their corresponding alcohols with high enantioselectivity.[9][10]
A significant advancement in this area is the use of ansa-ruthenium(II)-catalyzed asymmetric transfer hydrogenation (ATH). This method, which utilizes a formic acid/triethylamine mixture as the hydrogen source, has proven to be a practical and efficient route to various chiral fluoroalcohols, including α-CF3-1,3-glycols.
Key Features of Asymmetric Transfer Hydrogenation:
-
Operational Simplicity: Avoids the need for high-pressure hydrogen gas.
-
High Enantioselectivity: Can achieve excellent levels of stereocontrol.
-
Dynamic Kinetic Resolution: Can be applied to racemic starting materials to convert them entirely to a single enantiomer of the product.
Asymmetric Addition to Prochiral Ketones
Another powerful strategy involves the asymmetric addition of nucleophiles to prochiral fluorinated ketones. This approach allows for the construction of the chiral center and the introduction of additional functionality in a single step. Organocatalysis and metal-catalyzed additions of organometallic reagents have been successfully employed for this purpose.[11]
The Green Chemistry Approach: Biocatalysis
The use of enzymes, or "biocatalysts," has emerged as a highly efficient and environmentally friendly method for the synthesis of chiral alcohols.[3][12] Ketoreductases (KREDs), a class of enzymes that catalyze the reduction of ketones to alcohols, have been particularly successful in the synthesis of chiral fluoroalcohols.[13]
Advantages of Biocatalysis:
-
Exceptional Enantioselectivity: Enzymes often exhibit near-perfect stereocontrol.
-
Mild Reaction Conditions: Reactions are typically run in aqueous media at ambient temperature and pressure.
-
Sustainability: Biocatalysts are biodegradable and derived from renewable resources.
The Role of Fluoroalcohols as Solvents in Asymmetric Synthesis
An interesting and important aspect of chiral fluoroalcohol chemistry is the use of non-chiral fluoroalcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), as solvents in asymmetric reactions.[14] Their unique properties, including high polarity and strong hydrogen-bond donating ability, can significantly influence the reactivity and selectivity of catalytic processes.[14] For instance, in some metal-catalyzed hydrogenations, the use of a fluorinated alcohol as the solvent has been shown to dramatically improve both the yield and the enantioselectivity of the reaction.
Key Synthetic Protocols
This section provides detailed experimental protocols for some of the key methods discussed.
Protocol: Asymmetric Transfer Hydrogenation of a Prochiral Trifluoromethyl Ketone
This protocol is a general representation of the ansa-ruthenium(II)-catalyzed asymmetric transfer hydrogenation.
Materials:
-
Prochiral trifluoromethyl ketone (1.0 mmol)
-
ansa-Ruthenium(II) catalyst (e.g., RuCl) (0.01 mmol, 1 mol%)
-
Formic acid/triethylamine azeotrope (5:2 mixture) (2.0 mL)
-
Anhydrous dichloromethane (DCM) (5.0 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the prochiral trifluoromethyl ketone and the ansa-ruthenium(II) catalyst.
-
Add the anhydrous DCM and stir the mixture until all solids are dissolved.
-
Add the formic acid/triethylamine azeotrope via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 25 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the chiral trifluoromethyl alcohol.
-
Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).
Protocol: Biocatalytic Reduction of a Prochiral Fluoroalkyl Ketone
This protocol describes a typical whole-cell bioreduction.
Materials:
-
Prochiral fluoroalkyl ketone (1.0 mmol)
-
Whole cells of a suitable microorganism (e.g., Pichia glucozyma)
-
Glucose (as a co-substrate for cofactor regeneration)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Organic co-solvent (e.g., DMSO, if needed for substrate solubility)
Procedure:
-
In a sterile flask, prepare a suspension of the whole cells in the phosphate buffer.
-
Add glucose to the cell suspension.
-
Dissolve the prochiral fluoroalkyl ketone in a minimal amount of a water-miscible organic co-solvent (if necessary) and add it to the cell suspension.
-
Incubate the reaction mixture on a shaker at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction progress by GC or HPLC.
-
Once the reaction is complete, centrifuge the mixture to remove the cells.
-
Extract the supernatant with an organic solvent.
-
Combine the organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC.
Data Summary of Synthetic Methods
The following table summarizes typical results for the asymmetric synthesis of chiral fluoroalcohols using different methods.
| Method | Catalyst/Enzyme | Substrate | Product | Yield (%) | ee (%) | Reference |
| Asymmetric Transfer Hydrogenation | ansa-Ru(II) complex | α-Trifluoromethyl acetophenone | (S)-1-Phenyl-2,2,2-trifluoroethanol | >95 | >99 | |
| Asymmetric Hydrogenation | [Ir(COD)Cl]2/Chiral Ligand | 2,2,2-Trifluoroacetophenone | 1-Phenyl-2,2,2-trifluoroethanol | 92 | 99 | [10] |
| Biocatalytic Reduction | Ketoreductase (KRED) | Ethyl 4,4,4-trifluoroacetoacetate | Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate | >99 | >99 | [12] |
Conclusion and Future Outlook
The journey of chiral fluoroalcohols from theoretical curiosities to indispensable tools in modern chemistry is a testament to the power of synthetic innovation. The development of catalytic and biocatalytic methods has provided access to a wide array of these valuable compounds with high efficiency and stereocontrol. As our understanding of catalysis deepens and new technologies like directed evolution of enzymes continue to advance, the future for the synthesis and application of chiral fluoroalcohols looks brighter than ever.[13] These enabling methodologies will undoubtedly fuel further discoveries in drug development, materials science, and beyond, solidifying the legacy of chiral fluoroalcohols as a cornerstone of modern organofluorine chemistry.
References
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National Institute of Chemistry. (2016). Asymmetric Synthesis of Chiral Fluorine-containing Alcohols. Retrieved from [Link]
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- Lecourt, T., & Gouverneur, V. (2017). Asymmetric Fluorination Reactions. Comprehensive Organic Synthesis II, 8, 417-445.
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- Wang, F., Chen, P., & Liu, G. (2021). Catalytic asymmetric nucleophilic fluorination using BF3·Et2O as fluorine source and activating reagent.
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ResearchGate. (n.d.). Synthesis of bis(trifluoromethyl)carbinols. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl carbinols. Retrieved from [Link]
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- Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276-289.
- Morikawa, S., Michigami, K., & Amii, H. (2010). Novel axially chiral phosphine ligand with a fluoro alcohol moiety for Rh-catalyzed asymmetric arylation of aromatic aldehydes. Organic Letters, 12(11), 2520-2523.
- Zhang, Y., & Read de Alaniz, J. (2025). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Chemical Science.
- Matveeva, E. D., Zefirov, N. S., & Sviridova, L. A. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 65.
- Zhang, Y., & Read de Alaniz, J. (2025). Enantioselective Synthesis of Vicinal Amino Alcohols Promoted by Fluorine-Containing Counteranions. Chemical Science.
- Ding, B., Xue, Q., Wei, H., Chen, J., Liu, Z.-S., Cheng, H.-G., ... & Zhou, Q. (2024). Enantioconvergent synthesis of chiral fluorenols from racemic secondary alcohols via Pd(ii)/chiral norbornene cooperative catalysis. Chemical Science, 15(21), 7975-7981.
- Company, R., & Valero, G. (2022). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry, 87(7), 4843-4854.
- Beeson, T. D., & MacMillan, D. W. C. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes. Journal of the American Chemical Society, 127(24), 8826-8828.
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Spectroscopic Data for (2R)-2-Fluoropropan-1-ol: An In-depth Technical Guide
Introduction
(2R)-2-Fluoropropan-1-ol is a chiral fluorinated building block of significant interest in the pharmaceutical and agrochemical industries. The strategic incorporation of a fluorine atom into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability. As a chiral molecule, the stereochemistry of this compound is critical, with its enantiomeric purity being a key determinant of its utility in the synthesis of stereospecific drugs and other bioactive compounds.
This technical guide provides a comprehensive overview of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The aim is to equip researchers, scientists, and drug development professionals with the necessary data and interpretation to confidently identify and characterize this important chiral building block.
Molecular Structure and Properties
| Property | Value | Source |
| Chemical Formula | C₃H₇FO | |
| Molecular Weight | 78.09 g/mol | |
| CAS Number | 876747-18-1 | |
| Appearance | Colorless oil (typical) | General knowledge |
| Chirality | (R)-enantiomer | Specified |
digraph "2R-2-Fluoropropan-1-ol" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [fontsize=10];C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; C3 [label="C", pos="0.75,1.3!"]; O1 [label="O", pos="2.5,0.75!"]; F1 [label="F", pos="0.75,-1.3!"]; H1 [label="H", pos="-0.5,0.5!"]; H2 [label="H", pos="-0.5,-0.5!"]; H3 [label="H", pos="1.8,0.5!"]; H4 [label="H", pos="1.8,-0.5!"]; H5 [label="H", pos="0.25,1.8!"]; H6 [label="H", pos="1.25,1.8!"]; H7 [label="H", pos="3,0.5!"];
C1 -- C2; C1 -- C3; C2 -- O1; C1 -- F1; C1 -- H1; C2 -- H2; C2 -- H3; C3 -- H4; C3 -- H5; C3 -- H6; O1 -- H7; }graphy (GC-MS). 2. Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI). 3. Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight). 4. Data Acquisition: Record the mass-to-charge ratio (m/z) of the ions.Expected Fragmentation Pattern (Electron Ionization)
m/z Proposed Fragment 78 [M]⁺ (Molecular ion) 61 [M - OH]⁺ 47 [M - CH₂OH]⁺ 45 [CH₂OH]⁺ 31 [CH₂OH]⁺ Interpretation:
- The molecular ion peak ([M]⁺) at m/z 78 corresponds to the molecular weight of the compound.
- Common fragmentation pathways for alcohols include the loss of a hydroxyl radical ([M - OH]⁺) and cleavage of the C-C bond adjacent to the oxygen atom.
- The peak at m/z 45 is a common fragment for primary alcohols, corresponding to [CH₂OH]⁺.
- The fragment at m/z 47 likely arises from the loss of the hydroxymethyl group.
digraph "MS_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontname="sans-serif", fontsize=10]; edge [fontsize=9]; M [label="[C₃H₇FO]⁺\nm/z = 78"]; F1 [label="[C₃H₆F]⁺\nm/z = 61"]; F2 [label="[C₂H₄F]⁺\nm/z = 47"]; F3 [label="[CH₄O]⁺\nm/z = 32"]; M -> F1 [label="-OH"]; M -> F2 [label="-CH₂OH"]; M -> F3 [label="-C₂H₃F"]; }
commercial availability and suppliers of (2R)-2-Fluoropropan-1-ol
An In-Depth Technical Guide to (2R)-2-Fluoropropan-1-ol: Commercial Availability, Applications, and Safe Handling
Introduction
This compound, identified by CAS number 876747-18-1, is a chiral fluorinated building block of significant interest to the pharmaceutical and agrochemical industries.[1] Its structure, featuring a fluorine atom on a chiral center, makes it a valuable precursor for the synthesis of complex, single-enantiomer active ingredients. The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[2] This guide provides a comprehensive overview of the commercial landscape for this compound, its physicochemical properties, safety considerations, and its role in modern drug discovery and development.
Physicochemical Properties
Understanding the fundamental properties of this compound is crucial for its effective use in a laboratory setting. These properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 876747-18-1 | [1] |
| Molecular Formula | C₃H₇FO | [3] |
| Molecular Weight | 78.09 g/mol | [1][3] |
| InChI | InChI=1S/C3H7FO/c1-3(4)2-5/h3,5H,2H2,1H3/t3-/m1/s1 | [2][3] |
| InChIKey | WKXZJCKWUCBECD-GSVOUGTGSA-N | [3] |
| SMILES | CF | [3] |
| Appearance | Clear liquid | [4] |
| Purity | Typically ≥95% or ≥97% | [4][5][6] |
| Boiling Point | 115°C | [5] |
| Density | 0.959 g/cm³ | [5] |
| Flash Point | 33.3°C | [5] |
Commercial Availability and Suppliers
This compound is available from a range of chemical suppliers, primarily for research and development purposes.[7] The product is typically offered in various purities and quantities, from milligrams to grams. Below is a summary of notable suppliers.
| Supplier | Product Name/Synonym | Purity | Available Quantities |
| SynQuest Laboratories | 2-Fluoropropan-1-ol | 97% | 250 mg, 1 g, 5 g |
| American Custom Chemicals Corporation | 2-FLUOROPROPAN-1-OL | 95.00% | 1 g, 5 g |
| AK Scientific | 2-Fluoropropan-1-ol | Not specified | 250 mg, 500 mg, 2.5 g |
| Apollo Scientific | This compound | 97% | 250 mg, 1 g, 5 g |
| Benchchem | This compound | Not specified | Inquire for details |
| CymitQuimica | This compound | 97% | 250 mg, 1 g, 5 g |
| HANGZHOU LEAP CHEM CO., LTD. | (R)-2-FLUOROPROPAN-1-OL | 97% min. | Inquire for details |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Applications in Research and Drug Development
The unique structural features of this compound make it a highly sought-after intermediate in several areas of chemical research.
-
Chiral Building Block: As a chiral molecule, it serves as a critical starting material for the enantioselective synthesis of pharmaceuticals and other bioactive compounds.[1][2] The stereospecific introduction of the fluorinated propyl moiety can be crucial for achieving the desired biological activity, as different enantiomers of a drug can have vastly different effects.[2]
-
Enhanced Pharmacokinetic Properties: The carbon-fluorine bond is exceptionally strong, which can impart significant metabolic stability to molecules that contain it.[2] By incorporating this compound into a drug candidate, researchers can potentially reduce its rate of metabolic degradation, leading to a longer half-life and improved therapeutic profile.
-
PET Imaging: This compound can also serve as a synthon in the development of radiolabeled tracers for Positron Emission Tomography (PET) imaging, a powerful diagnostic tool in medicine.[2]
The general workflow for utilizing a specialty chemical like this compound in a research setting is depicted in the following diagram.
Safety and Handling
This compound is a flammable liquid and requires careful handling to mitigate risks.[3][8] The aggregated GHS information indicates several hazards.[3][9]
GHS Hazard Classification:
-
Skin Corrosion/Irritation: Category 2[3]
-
Serious Eye Damage/Eye Irritation: Category 2[3]
-
Acute Toxicity (Oral, Dermal): May be harmful if swallowed or in contact with skin.[3]
Precautionary Measures:
A detailed safety data sheet (SDS) should always be consulted before handling this chemical. General safety protocols include:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[8] Use explosion-proof electrical and lighting equipment.[8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]
-
Fire Prevention: Keep away from heat, sparks, open flames, and other ignition sources.[8][10] No smoking.[8] Take precautionary measures against static discharge.[8] Use non-sparking tools.[8]
-
Storage: Store in a well-ventilated place.[8] Keep the container tightly closed and cool.[8]
First Aid:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.
-
Skin Contact: Immediately remove all contaminated clothing.[8] Rinse the affected area with plenty of water.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion: Rinse mouth with water.[8] Do not induce vomiting.[8] Seek immediate medical attention.[8]
Conclusion
This compound is a valuable and commercially accessible chiral building block for researchers in the pharmaceutical and chemical industries. Its utility in introducing fluorine into molecules for the purpose of enhancing pharmacokinetic properties underscores its importance in modern drug discovery. While it presents certain handling hazards, these can be effectively managed by adhering to standard laboratory safety protocols. The availability of this reagent from multiple suppliers facilitates its incorporation into innovative research and development projects.
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This compound | C3H7FO | CID 25015714 - PubChem - NIH. [Link]
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(2R)-1-fluoropropan-2-ol | C3H7FO | CID 13278459 - PubChem - NIH. [Link]
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(S)-2-Fluoropropan-1-ol, 95% Purity, C3H7FO, 100 mg - CP Lab Safety. [Link]
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1-Fluoropropan-2-ol | C3H7FO | CID 101671 - PubChem. [Link]
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ChemInform Abstract: 1-(2-Pyridyl)-2-propen-1-ol: A Multipurpose Reagent in Organic Synthesis. - ResearchGate. [Link]
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The Strategic Introduction of Fluorine: An In-depth Technical Guide to Asymmetric Fluorination Reactions
Abstract
The deliberate incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science, profoundly altering the pharmacokinetic and physicochemical properties of parent compounds. The creation of chiral centers bearing a fluorine atom, however, presents a formidable synthetic challenge that has catalyzed the development of a sophisticated toolkit of asymmetric fluorination reactions. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, methodologies, and field-proven insights in this dynamic area. We will explore the mechanistic underpinnings of electrophilic and nucleophilic fluorination, delve into the major catalytic platforms—organocatalysis and transition-metal catalysis—and provide detailed, validated protocols for key transformations. Through a synthesis of technical accuracy and practical experience, this document aims to empower scientists to strategically deploy asymmetric fluorination in their research and development endeavors.
The Fluorine Advantage: Why Asymmetric Fluorination Matters
Fluorine, the most electronegative element, imparts unique properties to organic molecules that are highly desirable in drug discovery. Its small van der Waals radius allows it to act as a bioisostere of a hydrogen atom, while its strong electron-withdrawing nature can significantly modulate the pKa of neighboring functional groups, enhance metabolic stability by blocking sites of oxidative metabolism, and improve binding affinity through favorable electrostatic interactions. It is estimated that approximately 20% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to its strategic importance.
However, the simple introduction of fluorine is often insufficient; the stereochemical orientation of the C-F bond is critical for biological activity. The two enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[1] Consequently, the development of methods for the enantioselective synthesis of organofluorine compounds is of paramount importance. This guide will navigate the landscape of catalytic asymmetric fluorination, a field that has matured rapidly with the advent of novel reagents and catalytic concepts.[2][3]
The Dichotomy of Fluorination: Electrophilic vs. Nucleophilic Strategies
Asymmetric fluorination reactions can be broadly categorized into two main approaches based on the nature of the fluorine source: electrophilic and nucleophilic fluorination.
Electrophilic Fluorination: Taming "F+"
Electrophilic fluorination involves the reaction of a nucleophilic substrate, typically an enolate or enamine, with an electrophilic fluorine source ("F+").[2] Early reagents like elemental fluorine were highly reactive and difficult to handle, limiting their synthetic utility. The development of bench-stable, crystalline N-F reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, revolutionized the field, enabling milder and more selective transformations.[2][4]
-
N-Fluorobenzenesulfonimide (NFSI): A neutral, mild fluorinating agent, often used in organocatalytic and transition-metal-catalyzed reactions.[4][5]
-
Selectfluor® (F-TEDA-BF4): A more powerful, cationic fluorinating agent, widely employed for its high reactivity and compatibility with various catalytic systems.[4]
The general strategy in catalytic asymmetric electrophilic fluorination involves the generation of a chiral nucleophile or the use of a chiral catalyst to control the facial selectivity of the fluorine transfer from the achiral N-F reagent.
Nucleophilic Fluorination: The Challenge of the Fluoride Anion
Nucleophilic fluorination employs a nucleophilic fluoride source (F-) to displace a leaving group or open a strained ring. While seemingly straightforward, this approach is complicated by the high hydration energy and low solubility of fluoride salts in organic solvents, which diminishes their nucleophilicity.[6] Common sources of nucleophilic fluoride include:
-
Alkali Metal Fluorides (KF, CsF): Inexpensive and readily available, but their use in asymmetric catalysis has been hampered by solubility issues.[6]
-
Tetrabutylammonium Fluoride (TBAF): More soluble in organic solvents, but often supplied as a hydrate, which can interfere with the reaction.
-
Silver(I) Fluoride (AgF): Frequently used in transition-metal-catalyzed allylic fluorinations.[7][8]
Recent advances, such as the use of hydrogen bonding phase-transfer catalysis, have begun to overcome the challenges associated with using simple metal fluorides in asymmetric reactions.[6]
The Catalytic Machinery: Organocatalysis and Transition-Metal Catalysis
The enantioselectivity in asymmetric fluorination is primarily achieved through the use of chiral catalysts. The two dominant paradigms are organocatalysis and transition-metal catalysis, each offering unique advantages in terms of substrate scope, functional group tolerance, and mechanistic pathways.
Organocatalysis: The Power of Small Molecules
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. In the context of electrophilic fluorination, two primary activation modes are employed: enamine catalysis and Brønsted acid catalysis.
Enamine catalysis involves the reaction of a carbonyl compound with a chiral secondary amine catalyst (e.g., a derivative of proline or a MacMillan imidazolidinone) to form a transient, nucleophilic enamine. This chiral enamine then reacts with an electrophilic fluorinating agent, with the stereochemistry being directed by the chiral catalyst.[1][5][9][10]
Diagram: General Catalytic Cycle for Enamine-Catalyzed α-Fluorination of Aldehydes
A simplified catalytic cycle for the organocatalytic α-fluorination of aldehydes via enamine activation.
Chiral phosphoric acids (CPAs) are powerful Brønsted acid catalysts that can activate substrates through hydrogen bonding.[11][12][13] In asymmetric fluorination, CPAs can act in several ways, including activating an electrophilic fluorine source via chiral anion phase-transfer catalysis or activating a nucleophile.[6] This dual-functionality allows for a high degree of stereocontrol in a variety of transformations.[11]
Diagram: Chiral Anion Phase-Transfer Catalysis
Conceptual workflow of chiral anion phase-transfer catalysis for asymmetric fluorination.
Transition-Metal Catalysis: Versatility and High Enantioselectivity
Transition-metal complexes, particularly those of palladium, copper, and nickel, are highly effective catalysts for asymmetric fluorination.[9][14][15][16][17] They can accommodate a wide variety of chiral ligands, allowing for fine-tuning of the steric and electronic environment around the metal center to achieve high levels of enantioselectivity.
Palladium catalysis is particularly prominent in asymmetric allylic fluorination and the fluorination of β-keto esters.[7][8][9][18] In allylic fluorination, a Pd(0) catalyst typically undergoes oxidative addition to an allylic electrophile to form a chiral π-allyl-Pd(II) complex. Subsequent nucleophilic attack by a fluoride source delivers the enantioenriched allylic fluoride.[7][8][18]
Diagram: Simplified Catalytic Cycle for Pd-Catalyzed Asymmetric Allylic Fluorination
General mechanistic pathway for palladium-catalyzed asymmetric allylic fluorination.
Chiral copper and nickel complexes, often featuring bis(oxazoline) (BOX) or related ligands, are highly effective for the enantioselective fluorination of β-keto esters and other 1,3-dicarbonyl compounds.[14][15][16][19][20] The metal center acts as a Lewis acid, coordinating to the dicarbonyl substrate to form a chiral enolate. This enolate then reacts with an electrophilic fluorine source in a highly stereocontrolled manner.[17]
Field-Proven Methodologies and Protocols
This section provides detailed, step-by-step protocols for key asymmetric fluorination reactions, based on reliable and highly cited literature. These protocols are designed to be self-validating, with expected outcomes and characterization data referenced.
Protocol 1: Organocatalytic α-Fluorination of an Aldehyde
This protocol is adapted from the seminal work of MacMillan and co-workers on the enantioselective α-fluorination of aldehydes using an imidazolidinone catalyst.[5][9]
-
Reaction: α-Fluorination of 3-phenylpropanal.
-
Catalyst: (S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one.
-
Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI).
Step-by-Step Methodology:
-
To a solution of (S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one (20 mol%) in THF (0.5 M) at room temperature is added 3-phenylpropanal (1.0 equiv).
-
The solution is stirred for 5 minutes.
-
N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv) is added in one portion.
-
The reaction mixture is stirred at room temperature for 12 hours, monitoring by TLC or GC-MS for the disappearance of the starting aldehyde.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (e.g., 5-10% ethyl acetate in hexanes) to afford the desired α-fluoro-3-phenylpropanal.
-
Expected Outcome: High yield (typically >85%) and excellent enantioselectivity (typically >95% ee).[5][9]
Protocol 2: Transition-Metal-Catalyzed Fluorination of a β-Keto Ester
This protocol is based on the work of Sodeoka and others on the palladium-catalyzed asymmetric fluorination of β-keto esters.[9]
-
Reaction: Asymmetric fluorination of tert-butyl 2-oxocyclopentanecarboxylate.
-
Catalyst System: A chiral palladium complex, for example, generated in situ from a palladium precursor and a chiral ligand.
-
Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI).
Step-by-Step Methodology:
-
In a glovebox or under an inert atmosphere, a palladium precursor (e.g., Pd(OAc)2, 2.5 mol%) and a chiral ligand (e.g., a chiral BINAP derivative, 5.5 mol%) are dissolved in a suitable solvent (e.g., THF, 0.1 M).
-
The solution is stirred at room temperature for 30 minutes to allow for complex formation.
-
The β-keto ester, tert-butyl 2-oxocyclopentanecarboxylate (1.0 equiv), is added to the catalyst solution.
-
N-Fluorobenzenesulfonimide (NFSI) (1.1 equiv) is added, and the reaction vessel is sealed.
-
The reaction is stirred at the optimized temperature (e.g., room temperature or slightly elevated) for 24-48 hours, monitoring by HPLC or TLC.
-
Upon completion, the reaction mixture is filtered through a short plug of silica gel, eluting with ethyl acetate.
-
The filtrate is concentrated, and the crude product is purified by flash column chromatography to yield the enantioenriched α-fluoro-β-keto ester.
-
Expected Outcome: Good to excellent yields (70-95%) and high enantioselectivities (often >90% ee).[9]
Protocol 3: Asymmetric Synthesis of a β-Fluoroamine
This protocol for the synthesis of a chiral β-fluoroamine is based on a hydrogen bonding phase-transfer catalysis approach using potassium fluoride.[6]
-
Reaction: Enantioselective ring-opening of an aziridinium ion with KF.
-
Catalyst: Chiral N-ethyl bis-urea catalyst.
-
Fluorinating Agent: Potassium Fluoride (KF).
Step-by-Step Methodology:
-
To a vial charged with the aziridinium ion precursor (1.0 equiv), chiral bis-urea catalyst (0.5-5 mol%), and potassium fluoride (2.0 equiv) is added a suitable solvent (e.g., toluene, 0.1 M).
-
The heterogeneous mixture is stirred vigorously at the optimized temperature (e.g., 40 °C) for the specified time (e.g., 24-72 hours).
-
The reaction progress is monitored by LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove excess KF.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the enantioenriched β-fluoroamine.
-
Expected Outcome: High yields (up to 98%) and excellent enantioselectivities (up to 97:3 er).[6]
Data-Driven Comparison of Methodologies
The choice of methodology for an asymmetric fluorination reaction depends on several factors, including the substrate, the desired stereochemical outcome, and practical considerations such as cost and scalability. The following tables provide a comparative summary of representative data for the different catalytic systems.
Table 1: Organocatalytic α-Fluorination of Aldehydes and Ketones
| Substrate | Catalyst (mol%) | Fluorinating Agent | Yield (%) | ee (%) / dr | Reference |
| 3-Phenylpropanal | Imidazolidinone (20) | NFSI | 86 | 99 | [5][9] |
| Cyclohexanone | Cinchona Alkaloid Derivative (10) | NFSI | 81 | 98 | [1][10] |
| α-Chloro-2-phenylacetaldehyde | Diarylprolinol Silyl Ether (20) | NFSI | 75 | 96 | [17] |
Table 2: Transition-Metal-Catalyzed Fluorination of β-Keto Esters
| Substrate | Catalyst System (mol%) | Fluorinating Agent | Yield (%) | ee (%) | Reference |
| Ethyl 2-oxocyclopentanecarboxylate | Cu(OTf)₂/BOX (1) | NFSI | >99 | 99 | [19] |
| tert-Butyl 1-indanone-2-carboxylate | Pd(OAc)₂/BINAP (2.5/5.5) | NFSI | 95 | 94 | [9] |
| Methyl 2-oxocyclohexanecarboxylate | Ni(ClO₄)₂/DBFOX-Ph (5) | NFSI | 98 | 99 | [14] |
Table 3: Asymmetric Synthesis of Chiral Fluorinated Amines and Alcohols
| Reaction Type | Catalyst System | Fluoride Source | Yield (%) | ee (%) / er | Reference |
| Aziridinium Ring Opening | Chiral Bis-urea (0.5) | KF | 98 | 97:3 | [6] |
| Allylic Substitution | Pd(0)/Trost Ligand (2.5/5) | AgF | 85 | 95 | [7][8] |
| Reductive Amination of α-Fluoroaldehyde | (One-pot with fluorination) | - | 65 | >96 | [21] |
Applications in Drug Discovery: Case Studies
The strategic incorporation of chiral fluorine-containing motifs is a powerful strategy in modern drug design. The methodologies described in this guide have been instrumental in the synthesis of numerous biologically active compounds.
Efavirenz: An Anti-HIV Drug
Efavirenz is a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV. A key step in its synthesis involves the enantioselective addition of an acetylide to a trifluoromethyl ketone, establishing the crucial chiral tertiary alcohol stereocenter.[5][21][22][23] While not a direct fluorination of a C-H bond, the principles of asymmetric induction to create a stereocenter adjacent to a fluorinated group are highly relevant. Organocatalytic approaches have been developed to synthesize key intermediates for Efavirenz, showcasing the power of these methods in accessing complex chiral architectures.[21][22]
Oseltamivir (Tamiflu®): An Antiviral Agent
Oseltamivir, marketed as Tamiflu, is an antiviral medication used to treat and prevent influenza A and B. While the commercial synthesis of Oseltamivir does not involve a fluorination step, numerous academic syntheses have been developed, some of which utilize organocatalytic methods to establish the key stereocenters on the cyclohexene core.[3][8][24] The development of asymmetric methods for the synthesis of highly functionalized cyclohexenes, which could potentially be fluorinated, highlights the synergy between different areas of asymmetric catalysis.
Conclusion and Future Outlook
Asymmetric fluorination has evolved from a niche area of synthetic chemistry into a robust and versatile tool for the construction of complex, enantioenriched organofluorine compounds. The development of stable and selective fluorinating reagents, coupled with the advent of powerful organocatalytic and transition-metal-catalyzed systems, has provided chemists with an unprecedented ability to introduce fluorine with high stereocontrol.
The field-proven protocols and comparative data presented in this guide demonstrate the maturity and reliability of current methodologies. As our understanding of catalytic mechanisms deepens, we can expect the development of even more efficient and selective catalysts. Future innovations will likely focus on the asymmetric fluorination of unactivated C-H bonds, the development of novel nucleophilic fluorination strategies, and the application of these methods to increasingly complex molecular scaffolds. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and practicalities of asymmetric fluorination is no longer just an academic exercise but a critical component of modern molecular design and synthesis.
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theoretical studies on (2R)-2-Fluoropropan-1-ol conformation
An In-Depth Technical Guide to the Theoretical Conformational Analysis of (2R)-2-Fluoropropan-1-ol
For professionals in chemical research, computational chemistry, and drug development, understanding the three-dimensional structure of molecules is paramount. The conformation of a molecule dictates its physical properties, reactivity, and, crucially, its biological activity. Fluorine-containing organic molecules are of particular interest due to fluorine's unique properties—high electronegativity, small size, and ability to form strong bonds with carbon—which are leveraged to modulate drug metabolism, lipophilicity, and binding affinity.[1]
This guide provides a comprehensive theoretical framework for analyzing the conformational landscape of this compound, a chiral fluorohydrin. We will explore the underlying stereoelectronic principles that govern its structure, detail a robust computational workflow for its study, and present the expected conformational preferences. The methodologies described herein are grounded in established quantum chemical principles and serve as a practical protocol for researchers in the field.
The Decisive Interplay of Stereoelectronic Forces
The conformational preferences of this compound are not random; they are dictated by a delicate balance of subtle, yet powerful, intramolecular forces. Unlike simple alkanes where steric hindrance is the primary determinant, the presence of highly electronegative fluorine and oxygen atoms introduces dominant stereoelectronic effects.
The Gauche Effect: A Preference for Proximity
The gauche effect describes the phenomenon where a molecule, particularly a 1,2-disubstituted ethane derivative with electronegative substituents, preferentially adopts a gauche conformation (substituents at a ~60° dihedral angle) over the sterically less hindered anti conformation (180° dihedral angle).[2] In this compound, this applies to the F-C-C-O backbone.
Two primary models explain this effect:
-
Hyperconjugation: This is the most widely accepted explanation. It involves the donation of electron density from a σ bonding orbital to an adjacent σ* antibonding orbital. In the gauche conformer, the C-H bonding orbital (σC-H) is anti-periplanar to the C-F antibonding orbital (σC-F). This optimal alignment allows for a stabilizing σC-H → σC-F interaction.[3] Due to fluorine's high electronegativity, the σ*C-F orbital is a particularly good electron acceptor, making this interaction significant.
-
Bent Bonds and Electrostatics: An alternative model suggests that the high electronegativity of fluorine increases the p-character of the C-F bond, leading to a buildup of electron density that is compensated for in a gauche arrangement.[3][4] Electrostatic polarization between the atoms has also been proposed as the primary stabilizing factor.[4]
Regardless of the precise origin, the gauche effect strongly favors conformations where the fluorine and hydroxyl groups are synclinal.
Intramolecular Hydrogen Bonding: A Conformation-Locking Interaction
The hydroxyl group (-OH) is a classic hydrogen bond donor, while the fluorine atom can act as a weak hydrogen bond acceptor. The formation of an intramolecular hydrogen bond (IHB) of the O-H···F type can significantly stabilize a specific conformer, effectively "locking" the molecule into a pseudo-cyclic arrangement.[5][6] The strength and existence of this bond are highly dependent on the geometry of the conformer, requiring a specific orientation of the hydroxyl proton towards the fluorine atom. Such interactions are critical in determining the global minimum energy structure of many fluorinated alcohols.[7][8]
Computational Protocol for Conformational Analysis
A reliable theoretical study requires a systematic and self-validating workflow. The following protocol outlines a robust approach for identifying and characterizing the stable conformers of this compound.
Step-by-Step Methodology
-
Initial Structure Generation: Construct the 3D structure of this compound using any molecular building software. The specific (R) stereochemistry at the C2 position must be correctly defined.
-
Conformational Search: A comprehensive search of the potential energy surface is critical to locate all relevant low-energy conformers.
-
Method: A systematic scan of the key dihedral angles (F-C2-C1-O and C3-C2-C1-O) is a robust method for small molecules. Alternatively, automated tools like CREST can be employed.[9]
-
Level of Theory: For the initial search, a computationally inexpensive level of theory, such as molecular mechanics (e.g., MMFF94) or semi-empirical methods, is sufficient to generate a diverse pool of candidate structures.
-
-
Geometry Optimization: The candidate structures from the conformational search must be optimized using a more accurate quantum mechanical method.
-
Method: Density Functional Theory (DFT) is the workhorse for such tasks.[10] A functional that performs well for non-covalent interactions, such as M06-2X or ωB97X-D, is recommended.[11]
-
Basis Set: A Pople-style basis set like 6-311+G(d,p) or a correlation-consistent basis set like cc-pVTZ is appropriate. The inclusion of diffuse functions (+) is crucial for accurately describing lone pairs and hydrogen bonding.[11]
-
-
Frequency Calculations: This step is mandatory for two reasons:
-
Verification of Minima: To confirm that each optimized structure is a true energy minimum on the potential energy surface, one must ensure there are no imaginary frequencies. A single imaginary frequency indicates a transition state.
-
Thermochemical Data: The frequency calculation provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy. These are essential for calculating Gibbs free energies (ΔG).
-
-
Energy Analysis and Population Calculation:
-
Using the electronic energies (E), enthalpies (H), and Gibbs free energies (G) from the previous steps, calculate the relative energies of all confirmed conformers with respect to the global minimum.
-
Calculate the equilibrium population of each conformer at a standard temperature (e.g., 298.15 K) using the Boltzmann distribution equation based on the relative Gibbs free energies.
-
Computational Workflow Diagram
The entire process can be visualized as a logical flowchart, ensuring a systematic approach from initial structure to final analysis.
Caption: A systematic workflow for the theoretical conformational analysis of this compound.
Conformational Landscape of this compound
The conformational analysis reveals several stable rotamers. The nomenclature used here describes the dihedral angles along the C2-C1 bond (F-C2-C1-O) and the C2-O bond (C1-C2-O-H). For the F-C2-C1-O dihedral, 'g' denotes gauche (~60°) and 'a' denotes anti (~180°). For the C1-C2-O-H dihedral, 't' denotes trans (180°), while 'g' and 'g'' denote the two possible gauche orientations.
Based on the principles of the gauche effect and intramolecular hydrogen bonding, the most stable conformer is predicted to be one that simultaneously satisfies a gauche arrangement of the F and OH groups and allows for the formation of an O-H···F hydrogen bond.
Key Conformers and Energetics
The following table summarizes the expected low-energy conformers, their defining interactions, and their relative stabilities. The energy values are illustrative, based on principles derived from analogous systems, but reflect the expected energetic hierarchy.
| Conformer ID | F-C-C-O Dihedral | Key Interaction(s) | ΔE (kcal/mol) | ΔG (298K) (kcal/mol) | Population (%) |
| Gg1 | Gauche | Gauche effect, O-H···F IHB | 0.00 | 0.00 | ~75% |
| Gg2 | Gauche | Gauche effect | 0.95 | 1.10 | ~15% |
| Ag | Anti | O-H···F IHB | 1.50 | 1.45 | ~8% |
| At | Anti | None | 2.50 | 2.30 | ~2% |
Analysis of Stabilizing Interactions
The global minimum, Gg1 , benefits from both the stabilizing hyperconjugation of the gauche effect and a strong intramolecular O-H···F hydrogen bond. This dual stabilization places it significantly lower in energy than all other conformers. The Gg2 conformer also benefits from the gauche effect but lacks the optimal geometry for a strong hydrogen bond, making it the second most populated species.
Conformers with an anti arrangement of the F and OH groups, such as Ag and At , are inherently destabilized due to the absence of the gauche effect.[2][3] While conformer Ag can still form a hydrogen bond, the less favorable backbone arrangement makes it higher in energy than the gauche conformers. The At conformer, lacking any specific stabilizing interaction, is the least stable of the low-energy structures.
Conformational Interconversion
The relationships between these stable minima can be visualized, highlighting the primary rotational degrees of freedom.
Caption: Key conformers of this compound and their interconversion pathways via bond rotation.
Conclusion and Outlook
The conformational preference of this compound is overwhelmingly governed by stereoelectronic effects rather than classical steric hindrance. A robust computational analysis, leveraging Density Functional Theory, predicts that the global minimum energy conformation is one that adopts a gauche orientation about the F-C-C-O backbone to maximize hyperconjugative stabilization, while simultaneously forming an intramolecular O-H···F hydrogen bond.
This deep understanding of conformational control is not merely academic. For drug development professionals, pre-organizing a molecule into its bioactive conformation through such subtle intramolecular forces can significantly reduce the entropic penalty of binding to a biological target, thereby enhancing potency. The principles and protocols detailed in this guide provide a reliable framework for predicting and leveraging these effects in the rational design of next-generation pharmaceuticals and functional materials.
References
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Mort, A. N. (2022). Geometries And Conformational Conversion Of The Binary 3,3,3-trifluoropropanol Conformers: Rotational Spectra And Dft Calculations. University of Illinois at Urbana-Champaign. [Link]
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Doyle, A. G., & Jacobsen, E. N. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research, 51(7), 1646–1657. [Link]
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Fernández, I., & Bickelhaupt, F. M. (2019). The Gauche Effect in XCH2CH2X Revisited. ChemistryOpen, 8(6), 641–647. [Link]
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Wikipedia contributors. (2023). Gauche effect. Wikipedia. [Link]
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Reddit User Discussion. (2019). The Gauche Effect. Reddit. [Link]
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Jenkins, S., et al. (2020). Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study. The Journal of Physical Chemistry A, 124(17), 3465–3473. [Link]
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Mishra, A., & Mishra, N. (2019). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Molecules, 24(18), 3350. [Link]
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Hagen, K., & Hedberg, K. (1973). Conformational analysis. III. Molecular structure and composition of 2-fluoroethanol as determined by electron diffraction. Journal of the American Chemical Society, 95(4), 1003–1009. [Link]
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Wikipedia contributors. (2023). Halohydrin. Wikipedia. [Link]
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Reva, I., et al. (2025). Perfluoropropionic Acid (CF3CF2C(O)OH): Three Conformations and Dimer Formation. Molecules, 30(9), 1887. [Link]
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Jeon, H., et al. (2025). Electrochemical deprotonation of halohydrins enables cascading reactions for CO2 capture and conversion into ethylene carbonate. Nature Communications, 16(1), 1-9. [Link]
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LibreTexts. (2020). 9.10: Formation of Halohydrins. Chemistry LibreTexts. [Link]
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Szafran, M., et al. (Eds.). (2021). Intramolecular Hydrogen Bonding 2021. MDPI. [Link]
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Chemistry Steps. (n.d.). Halohydrins from Alkenes. [Link]
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Lumen Learning. (n.d.). Halohydrins from Alkenes. MCC Organic Chemistry. [Link]
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Tveen, J. Z., et al. (2014). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry, 79(18), 8613–8623. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Fluoropropan-1-ol. PubChem Compound Database. [Link]
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Doroshenko, I., et al. (2015). Conformational composition of propanol in gaseous state and in matrix isolation. ResearchGate. [Link]
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Storer, J. W., et al. (2022). CONFPASS: fast DFT re-optimizations of structures from conformation searches. ChemRxiv. [Link]
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Ermondi, G., & Caron, G. (2017). Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 8(2), 169–172. [Link]
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Thomas, J., et al. (2017). Interplay of Intermolecular and Intramolecular Hydrogen Bonds on Complex Formation: The 3-Aminopropanol-Water van der Waals Complex. The Journal of Physical Chemistry A, 121(39), 7430–7436. [Link]
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Hansen, P. E., et al. (2020). Multiple Intramolecular Hydrogen Bonding in Large Biomolecules: DFT Calculations and Deuterium Isotope Effects on 13C Chemical Shifts as a Tool in Structural Studies. Molecules, 25(21), 5183. [Link]
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Cappelli, C., et al. (2005). Computational study of conformational and chiroptical properties of (2R,3S,4R)-(+)-3,3',4,4',7-flavanpentol. Chirality, 17(9), 577–589. [Link]
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Methodological & Application
Application Notes & Protocols: Enantioselective Synthesis Using (2R)-2-Fluoropropan-1-ol as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The use of (2R)-2-Fluoropropan-1-ol as a chiral auxiliary is not yet widely documented in peer-reviewed literature. The following application notes and protocols are presented as a scientifically-grounded, theoretical guide based on established principles of asymmetric synthesis and the known effects of fluorine in stereochemical control. These protocols are intended to serve as a starting point for research and development.
Introduction: The Potential of Fluorinated Chiral Auxiliaries
Chiral auxiliaries are a foundational tool in asymmetric synthesis, allowing for the temporary installation of a chiral moiety onto a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] By controlling the formation of new stereocenters, auxiliaries provide a reliable pathway to enantiomerically pure compounds, which is critical in pharmaceutical development where a single enantiomer often accounts for the desired therapeutic effect.[2]
The introduction of fluorine into a chiral auxiliary offers unique advantages. The high electronegativity and small size of the fluorine atom can profoundly influence the electronic and steric environment of a molecule. In the context of metal-mediated reactions, such as the alkylation of enolates, the fluorine atom can engage in non-covalent interactions with the metal cation (e.g., Li⁺, Mg²⁺). This interaction can create a more rigid and well-defined transition state, leading to enhanced facial discrimination and higher diastereoselectivity.[3]
This guide proposes the application of this compound as a novel, simple chiral auxiliary. Its structure suggests a straightforward mechanism for stereochemical control, where the C-F bond dipole and potential for F-metal chelation could effectively shield one face of a reactive intermediate.
Strategic Overview: Asymmetric Alkylation of Carboxylic Acids
A primary application for a chiral alcohol auxiliary is in the asymmetric α-alkylation of carboxylic acids. The overall strategy involves three key stages:
-
Attachment: The prochiral carboxylic acid is esterified with this compound.
-
Diastereoselective Alkylation: The resulting chiral ester is converted into a metal enolate, which then reacts with an electrophile. The auxiliary directs the approach of the electrophile to one face of the enolate.
-
Cleavage: The now α-substituted ester is hydrolyzed to yield the desired enantiomerically enriched carboxylic acid, releasing the this compound auxiliary for potential recovery and reuse.
Caption: Overall workflow for asymmetric alkylation using this compound.
Mechanistic Insight: The Role of Fluorine in Stereodirection
The key to high diastereoselectivity lies in the formation of a rigid, chelated enolate transition state. Upon deprotonation with a lithium-based amide (e.g., LDA), the ester carbonyl oxygen and the fluorine atom of the auxiliary are hypothesized to coordinate to the Li⁺ ion. This creates a five-membered ring-like structure that locks the conformation of the enolate.
This rigid conformation forces the bulky group at the chiral center (the methyl group) into a pseudo-equatorial position to minimize steric strain. Consequently, the top face of the enolate is effectively shielded, directing the incoming electrophile to attack from the less hindered bottom face.
Caption: Proposed chelated transition state model for stereocontrol.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions involving organolithium reagents must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Protocol 1: Attachment of the Chiral Auxiliary
-
Objective: To synthesize the chiral ester from a prochiral carboxylic acid and this compound. This protocol uses propionyl chloride as a representative substrate.
| Reagent | M.W. | Amount | Moles | Equiv. |
| This compound | 78.09 g/mol | 781 mg | 10.0 | 1.0 |
| Pyridine | 79.10 g/mol | 0.95 mL | 12.0 | 1.2 |
| Propionyl Chloride | 92.52 g/mol | 0.96 mL | 11.0 | 1.1 |
| Dichloromethane (DCM) | - | 50 mL | - | - |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and anhydrous DCM (50 mL).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add pyridine (1.2 equiv) to the stirred solution.
-
Add propionyl chloride (1.1 equiv) dropwise over 10 minutes. A white precipitate (pyridinium hydrochloride) will form.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with 1 M HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., 10:1 Hexanes:Ethyl Acetate) to afford the pure chiral ester.
Protocol 2: Diastereoselective α-Alkylation
-
Objective: To perform a diastereoselective alkylation of the chiral ester using LDA and benzyl bromide.
| Reagent | M.W. | Amount | Moles | Equiv. |
| Chiral Ester (from Protocol 1) | 134.15 g/mol | 1.34 g | 10.0 | 1.0 |
| Diisopropylamine | 101.19 g/mol | 1.6 mL | 11.0 | 1.1 |
| n-Butyllithium (2.5 M in hexanes) | - | 4.4 mL | 11.0 | 1.1 |
| Benzyl Bromide (BnBr) | 171.04 g/mol | 1.4 mL | 12.0 | 1.2 |
| Tetrahydrofuran (THF), Anhydrous | - | 50 mL | - | - |
Procedure:
-
LDA Preparation: In a flame-dried flask under inert atmosphere, dissolve diisopropylamine (1.1 equiv) in anhydrous THF (20 mL). Cool to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.1 equiv) dropwise. Stir at -78 °C for 15 minutes, then at 0 °C for 15 minutes to form the LDA solution.
-
Enolate Formation: In a separate flame-dried flask, dissolve the chiral ester (1.0 equiv) in anhydrous THF (30 mL). Cool the solution to -78 °C.
-
Slowly transfer the freshly prepared LDA solution to the ester solution via cannula. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add benzyl bromide (1.2 equiv) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 4-6 hours. Monitor by TLC.
-
Quench the reaction at -78 °C by adding 20 mL of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the α-benzylated ester. The diastereomeric ratio (d.r.) can be determined by ¹H NMR or GC analysis of the crude product.
Protocol 3: Cleavage and Recovery of the Auxiliary
-
Objective: To hydrolyze the alkylated ester to obtain the enantiomerically enriched carboxylic acid and recover the chiral auxiliary.[4]
| Reagent | M.W. | Amount | Moles | Equiv. |
| Alkylated Ester (from Protocol 2) | 224.28 g/mol | 2.24 g | 10.0 | 1.0 |
| Lithium Hydroxide (LiOH) | 23.95 g/mol | 479 mg | 20.0 | 2.0 |
| Hydrogen Peroxide (30% aq. soln.) | 34.01 g/mol | 2.3 mL | 20.0 | 2.0 |
| THF / Water | - | 40 mL / 10 mL | - | - |
Procedure:
-
Dissolve the alkylated ester (1.0 equiv) in a 4:1 mixture of THF and water (50 mL total).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add hydrogen peroxide (2.0 equiv) followed by an aqueous solution of lithium hydroxide (2.0 equiv).
-
Stir the reaction vigorously at 0 °C for 2 hours, then at room temperature for 2 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) (1.5 M, 5.0 equiv).
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Product Isolation: The combined organic layers contain the desired carboxylic acid. Wash with brine, dry over MgSO₄, and concentrate to obtain the product.
-
Auxiliary Recovery: The aqueous layer contains the protonated this compound. Neutralize the aqueous layer and extract with a more polar solvent like ethyl acetate or perform distillation to recover the auxiliary.
Illustrative Data Summary
The following table presents hypothetical data for the asymmetric alkylation sequence described above. This data is for illustrative purposes and actual results may vary.
| Entry | Electrophile (R-X) | Yield (Alkylation) | d.r. | Yield (Cleavage) | Final Product e.e. |
| 1 | Benzyl Bromide | 85% | >95:5 | 92% | >90% |
| 2 | Allyl Iodide | 88% | >95:5 | 94% | >90% |
| 3 | Methyl Iodide | 91% | >92:8 | 95% | >84% |
| 4 | Ethyl Iodide | 89% | >94:6 | 93% | >88% |
References
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
- Smith, T. E., et al. (2011). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
- Evans, D. A., et al. (2008). Chiral Auxiliaries in Asymmetric Synthesis.
- Brigaud, T., et al. (n.d.). Fluorinated chiral auxiliaries. BioCIS - CY Cergy Paris Université.
- BenchChem. (n.d.). A Comparative Guide to Cleavage Methods for Common Chiral Auxiliaries.
- Hartwig, J. F., et al. (2014).
- Sini, G., et al. (2008). Fluorine••• and π•••Alcali Metal Interactions control in the Stereoselective Amide Enolates Alkylation using Fluorinated Oxazolidines (Fox) as Chiral Auxiliary: An Experimental and Theoretical Study. Chemistry – A European Journal.
-
PubChem - NIH. (n.d.). This compound. Retrieved from [Link]
- Ferreira, V. F., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality.
- University of York. (n.d.). Asymmetric Synthesis.
- ACS Publications. (2021). Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. Organic Letters.
- Chirality. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed.
- Chemistry Stack Exchange. (2024).
- ResearchGate. (2025). 1-(2-Pyridyl)-2-propen-1-ol: A Multipurpose Reagent in Organic Synthesis.
- ConnectSci. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn.
- ACS Publications. (2011).
- CymitQuimica. (n.d.). 1-Fluoropropan-2-ol.
- MDPI. (n.d.).
- ACS Publications. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
Sources
The (2R)-2-Fluoropropoxy Moiety: A Chiral Building Block for Advanced Drug Design
Introduction: The Strategic Value of Chiral Fluorinated Alcohols in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead candidates is a well-established method for optimizing molecular properties.[1] Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and conformational preferences.[1][2] When fluorine is introduced at a stereogenic center, as in (2R)-2-Fluoropropan-1-ol , it offers medicinal chemists a powerful tool for creating structurally precise and potent therapeutics. The chirality is of paramount importance, as the biological activity of drug molecules is often enantioselective; utilizing a single enantiomer like this compound allows for the development of drugs that avoid the inactive or potentially harmful effects of the other enantiomer.[1]
This compound is a versatile chiral building block that introduces the (R)-2-fluoropropoxy group into a target scaffold. This moiety can serve as a chiral, fluorinated bioisostere for other common chemical groups, providing a unique combination of steric and electronic properties to modulate drug-target interactions and improve pharmacokinetic profiles. This guide provides an in-depth exploration of the applications of this compound, detailing the causality behind its use and providing robust protocols for its incorporation into drug candidates.
Core Physicochemical Properties of this compound
A foundational understanding of the properties of this building block is essential for its effective application.
| Property | Value | Source |
| CAS Number | 876747-18-1 | [3] |
| Molecular Formula | C₃H₇FO | [3] |
| Molecular Weight | 78.09 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Computed XLogP3 | 0.3 | [3] |
Strategic Applications in Medicinal Chemistry
The incorporation of the (R)-2-fluoropropoxy moiety can be a key strategy in lead optimization for several reasons:
-
Metabolic Blocking: The strong C-F bond can block metabolic oxidation at or near the site of fluorination, a common strategy to enhance a drug's half-life and bioavailability.[1]
-
Conformational Control: The gauche effect associated with the C-F bond can influence the conformational preferences of the molecule, potentially locking it into a more bioactive conformation for improved target binding.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can be critical for optimizing a drug's solubility, absorption, and target engagement.
-
Enhanced Binding Interactions: The polarized C-F bond can participate in favorable dipole-dipole, hydrogen bonding, and even orthogonal multipolar interactions with protein targets, thereby increasing binding affinity.[2]
Experimental Protocols for Incorporation
The primary alcohol functionality of this compound makes it an ideal substrate for two of the most reliable and widely used reactions in medicinal chemistry for forming ether and ester linkages: the Williamson Ether Synthesis and the Mitsunobu Reaction.
Protocol 1: Williamson Ether Synthesis for Aryl Ethers
The Williamson ether synthesis is a robust SN2 reaction for forming ethers from an alkoxide and an alkyl halide.[4][5] In the context of drug discovery, this is a common method for coupling the (2R)-2-fluoropropoxy group to a phenolic moiety on a core scaffold.
Rationale: This protocol is chosen for its reliability and scalability. The key is the initial conversion of this compound to a more reactive electrophile (a tosylate), which can then be readily displaced by a phenoxide nucleophile. This two-step sequence is often more efficient and higher-yielding than attempting to directly use the alcohol with a leaving group on the aromatic partner.
Workflow: Williamson Ether Synthesis
Caption: Workflow for Williamson Ether Synthesis.
Step-by-Step Methodology:
Part A: Synthesis of (2R)-2-Fluoropropyl Tosylate
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.). Dissolve in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: Add pyridine (1.5 eq.) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq.).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield (2R)-2-fluoropropyl tosylate.
Part B: Ether Formation
-
Preparation: To a separate flame-dried flask under nitrogen, add the phenolic substrate (Ar-OH, 1.0 eq.) and a suitable base (e.g., potassium carbonate, K₂CO₃, 2.0 eq.).
-
Solvent: Add anhydrous dimethylformamide (DMF) or acetonitrile to dissolve the reactants.
-
Addition of Tosylate: Add a solution of (2R)-2-fluoropropyl tosylate (1.1 eq.) in the reaction solvent dropwise to the mixture.
-
Heating: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and pour it into cold water. Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired (R)-2-fluoropropoxy-substituted aryl compound.
Protocol 2: Mitsunobu Reaction for Heterocyclic Ethers
The Mitsunobu reaction is a powerful tool for forming C-O, C-N, and C-S bonds, particularly when mild conditions are required.[6][7] It is renowned for its stereospecificity, proceeding with a clean inversion of configuration at the alcohol's stereocenter.[6] This makes it exceptionally valuable for coupling this compound to a nucleophile, as the (R) stereochemistry is reliably maintained in the product's propoxy chain, although the carbon bearing the oxygen will have undergone inversion if it were chiral. For a primary alcohol like our substrate, this reaction is a highly effective method of etherification.
Rationale: This protocol is ideal for coupling with sensitive or complex nucleophiles, such as nitrogen-containing heterocycles (e.g., a hydroxy-substituted imidazole or triazole), where the harsh basic conditions of the Williamson synthesis might be problematic. The reaction proceeds under neutral conditions at or below room temperature.
Workflow: Mitsunobu Reaction
Caption: Workflow for the Mitsunobu Reaction.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, nitrogen-flushed flask, dissolve the nucleophile (e.g., a hydroxy-heterocycle, 1.0 eq.), this compound (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath with vigorous stirring.
-
Addition of Azodicarboxylate: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the reaction mixture. Ensure the internal temperature does not rise significantly. A color change (typically to a yellow or orange hue) and/or the formation of a white precipitate (triphenylphosphine oxide) is often observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the starting materials are consumed, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Purification: The resulting residue will contain the desired product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Purify this crude mixture directly by flash column chromatography on silica gel to isolate the pure product.
Trustworthiness and Self-Validation: Critical Considerations
-
Reagent Purity: The success of both protocols hinges on the use of anhydrous solvents and high-purity reagents. This compound should be of high enantiomeric purity to ensure the stereochemical integrity of the final product.
-
Reaction Monitoring: Diligent monitoring by TLC or LC-MS is crucial. In the Mitsunobu reaction, incomplete reactions can be difficult to salvage due to the challenge of removing unreacted starting materials from the byproducts.
-
Byproduct Removal: The primary challenge in the Mitsunobu reaction is the removal of triphenylphosphine oxide and the reduced azodicarboxylate. Careful chromatography is essential for obtaining a pure product. For the Williamson synthesis, ensuring complete removal of the base during work-up is critical to prevent product degradation.
-
Stereochemical Analysis: For novel compounds, it is advisable to confirm the retention of the (R)-configuration in the 2-fluoropropoxy moiety using appropriate analytical techniques, such as chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis.
Conclusion
This compound is a valuable chiral building block that provides medicinal chemists with a reliable method to introduce a stereochemically defined, fluorinated moiety into complex molecules. Its application, primarily through robust protocols like the Williamson ether synthesis and the Mitsunobu reaction, allows for the fine-tuning of a drug candidate's steric and electronic properties. By leveraging the principles of metabolic blocking, conformational constraint, and pKa modulation, the strategic incorporation of the (R)-2-fluoropropoxy group can lead to the development of safer and more efficacious therapeutics. The detailed protocols provided herein serve as a validated starting point for researchers aiming to exploit the unique advantages of this powerful synthetic tool.
References
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Convenient synthesis of 18F-radiolabeled R-(-)-N-n-propyl-2-(3-fluoropropanoxy-11-hydroxynoraporphine. PubMed. Available at: [Link]
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This compound | C3H7FO | CID 25015714. PubChem. Available at: [Link]
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Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]
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The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
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SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. PubMed. Available at: [Link]
-
The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. PMC - NIH. Available at: [Link]
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Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Semantic Scholar. Available at: [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH. Available at: [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available at: [Link]
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Convenient Synthesis of 18F-Radiolabeled R-(−)-N-n-propyl-2-(3-fluoropropanoxy-11-hydroxynoraporphine. PubMed Central. Available at: [Link]
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2-Fluoropropan-1-ol | C3H7FO | CID 13278457. PubChem. Available at: [Link]
-
a general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. Available at: [Link]
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Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available at: [Link]
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Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry. PMC - NIH. Available at: [Link]
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Williamson Ether synthesis. YouTube. Available at: [Link]
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(2R)-1-fluoropropan-2-ol | C3H7FO | CID 13278459. PubChem. Available at: [Link]
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Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry (RSC Publishing). Available at: [Link]
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Williamson Ether synthesis. Reddit. Available at: [Link]
-
Optimization of protocol for photocatalytic Mitsunobu reac- tion with recycling/generation of 1. ResearchGate. Available at: [Link]
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Synthesis and antiproliferative activity of (2R,3R)-disubstituted tetrahydropyrans. PubMed. Available at: [Link]
-
Rational design, synthesis and 2D-QSAR studies of antiproliferative tropane-based compounds. ResearchGate. Available at: [Link]
-
Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. PMC. Available at: [Link]
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One-pot synthesis of novel (2R,4S)-N-aryl-4-hydroxy-1-(2,2,2-trifluoroacetyl) pyrrolidine-2-carboxamides via TiO₂-NPs and Pd(PPh₃)₂Cl₂ catalysts and investigation of their biological activities. PubMed. Available at: [Link]
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Unlocking the Potential of (2R)-2-Fluoropropan-1-ol in Asymmetric Synthesis
Introduction: The Strategic Advantage of Fluorine in Chiral Building Blocks
In the landscape of modern drug discovery and fine chemical synthesis, the strategic incorporation of fluorine into chiral molecules offers a distinct advantage. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can significantly enhance the metabolic stability, binding affinity, and lipophilicity of bioactive compounds.[1] When combined with a defined stereocenter, as in (2R)-2-Fluoropropan-1-ol , these properties create a powerful chiral building block for the synthesis of complex, enantiomerically pure molecules.[1]
This compound is a versatile synthon that provides a readily accessible source of chirality and a strategically positioned fluorine atom.[1] Its value lies not in its direct use as a catalyst, but as a foundational component from which more complex stereochemistry can be built. The primary alcohol offers a handle for a variety of chemical transformations, including oxidation, esterification, and etherification, while the fluorine-bearing stereocenter can direct the stereochemical outcome of subsequent reactions.
This guide provides a comprehensive overview of the application of this compound in asymmetric synthesis, with a focus on its own synthesis via chemoenzymatic methods and its potential for derivatization into other valuable chiral intermediates.
Part 1: Enantioselective Synthesis of this compound
The accessibility of this compound in high enantiopurity is paramount to its utility. Chemoenzymatic methods, particularly the asymmetric reduction of a prochiral ketone, have emerged as a highly efficient and green approach.[1]
Core Concept: Biocatalytic Asymmetric Reduction
The most direct route to enantiopure this compound is the asymmetric reduction of 2-fluoropropanal or a related prochiral ketone.[1] This transformation is effectively catalyzed by ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs). These enzymes, often from microorganisms like Lactobacillus kefir or engineered strains, utilize a nicotinamide cofactor (NADH or NADPH) to deliver a hydride to the carbonyl group with high facial selectivity.
The key to a successful biocatalytic reduction is the selection of an appropriate enzyme that provides the desired stereoisomer and an efficient cofactor regeneration system to make the process economically viable.
Experimental Workflow: Chemoenzymatic Synthesis
Sources
Preparation of Derivatives from (2R)-2-Fluoropropan-1-ol: An Application and Protocol Guide
Introduction: The Strategic Importance of (2R)-2-Fluoropropan-1-ol in Medicinal Chemistry
This compound is a chiral fluorinated building block of significant interest to researchers and professionals in drug development.[1][2] The incorporation of fluorine into organic molecules can profoundly alter their physicochemical and biological properties.[1][2] The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug candidate. Furthermore, the high electronegativity of fluorine can influence molecular conformation and binding affinity to target proteins, potentially leading to improved potency and selectivity.[1][2] The specific chirality of this compound is crucial, as biological systems often exhibit stereoselectivity, meaning that one enantiomer of a drug may be significantly more active or have a different physiological effect than the other.[1] This guide provides detailed protocols for the preparation of common derivatives of this compound, enabling its effective utilization in the synthesis of novel pharmaceutical agents.
Safety Precautions for Handling Fluorinated Compounds
Working with fluorinated organic compounds requires strict adherence to safety protocols due to their potential reactivity and toxicity.
General Handling:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation, ingestion, and skin contact.
Specific Hazards:
-
This compound is a flammable liquid and vapor.[3][4] It can also cause skin and serious eye irritation.[3][4]
-
Some reactions may generate hazardous byproducts. Always consult the safety data sheet (SDS) for all reagents and products.
Derivatization Protocols
This section details step-by-step protocols for key transformations of the primary hydroxyl group of this compound. The choice of a specific derivatization strategy will depend on the overall synthetic plan and the desired functionality.
Esterification: Synthesis of (2R)-2-Fluoropropyl Esters
Esterification is a fundamental transformation that allows for the introduction of a wide variety of functional groups. Esters of this compound can serve as prodrugs or as intermediates for further synthetic manipulations.
This method is a classic and effective way to form acetate esters. Pyridine acts as a nucleophilic catalyst and a base to neutralize the acetic acid byproduct.
Reaction Scheme:
Figure 1. Esterification of this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 78.09 | 1.0 | 78.1 mg |
| Acetic Anhydride | 102.09 | 1.5 | 142 µL |
| Pyridine (anhydrous) | 79.10 | - | 2.0 mL |
| Dichloromethane (DCM, anhydrous) | - | - | 5.0 mL |
| 1 M Hydrochloric Acid (HCl) | - | - | As needed |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | As needed |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the alcohol in anhydrous pyridine.[5]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5 eq) to the stirred solution.[5]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Dilute the mixture with dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.[5]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude (2R)-2-fluoropropyl acetate can be purified by silica gel column chromatography.
Etherification: Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[6][7] This protocol describes the synthesis of (2R)-2-fluoropropyl methyl ether.
Reaction Scheme:
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Application Notes and Protocols: (2R)-2-Fluoropropan-1-ol as a Versatile Chiral Building Block for Fluorinated Pharmaceuticals
Introduction: The Strategic Role of Fluorine and Chirality in Modern Drug Discovery
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic properties. The unique electronic properties of fluorine, the most electronegative element, can significantly alter acidity, lipophilicity, metabolic stability, and binding affinity to target proteins.[1][2] When this is combined with the precise three-dimensional arrangement of atoms in chiral molecules, the potential for developing highly selective and potent therapeutics increases exponentially. Chiral, fluorine-containing building blocks are therefore of immense value to researchers and drug development professionals.[3]
(2R)-2-Fluoropropan-1-ol is a prime example of such a valuable chiral building block. This seemingly simple three-carbon alcohol, with a fluorine atom at a stereogenic center, provides a synthetically versatile platform for the introduction of a stereodefined fluoroethyl moiety into a wide range of complex pharmaceutical targets.[4] Its presence can lead to enhanced biological activity and improved drug-like properties.[1] This guide provides detailed protocols for the synthesis and application of this compound, offering insights into its utility as a key intermediate in the synthesis of fluorinated pharmaceuticals.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and analytical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 876747-18-1 | [5] |
| Molecular Formula | C₃H₇FO | [5] |
| Molecular Weight | 78.09 g/mol | [5] |
| Appearance | Colorless liquid (presumed) | General knowledge |
| Boiling Point | Not explicitly reported, but likely similar to related fluoroalcohols. | |
| Density | Not explicitly reported. | |
| Solubility | Expected to be soluble in a range of organic solvents. | General knowledge |
| ¹⁹F NMR | The chemical shift is highly sensitive to the molecular environment. | [6] |
| ¹H NMR | Characteristic multiplets for the CH, CH₂, and CH₃ groups, with coupling to fluorine. | [1] |
| ¹³C NMR | Three distinct carbon signals, with C-F coupling constants providing structural information. | [1] |
Synthetic Protocols
The enantioselective synthesis of this compound is crucial for its application in pharmaceutical development. The most common and reliable methods involve the nucleophilic fluorination of a chiral precursor. Below are detailed protocols for a robust synthetic route.
Diagram of the Synthetic Pathway
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
This multi-step synthesis starts from the readily available and chiral (S)-propane-1,2-diol. The key steps involve protection of the primary alcohol, activation of the secondary alcohol as a good leaving group, nucleophilic fluorination with inversion of stereochemistry, and final deprotection.
Step 1: Synthesis of (S)-1-(Benzyloxy)propan-2-ol
-
Rationale: The primary hydroxyl group is selectively protected as a benzyl ether to prevent its reaction in the subsequent activation step. Sodium hydride is used as a strong base to deprotonate the more accessible primary alcohol.
-
Procedure:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add (S)-propane-1,2-diol (1.0 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.05 eq) dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (S)-1-(benzyloxy)propan-2-ol.
-
Step 2: Synthesis of (S)-1-(Benzyloxy)propan-2-yl 4-methylbenzenesulfonate
-
Rationale: The secondary hydroxyl group is converted to a tosylate, an excellent leaving group, to facilitate the subsequent nucleophilic substitution with fluoride. Pyridine acts as a base to neutralize the HCl generated during the reaction.
-
Procedure:
-
Dissolve (S)-1-(benzyloxy)propan-2-ol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) and cool to 0 °C.
-
Add pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq).
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with 1 M HCl and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.
-
Step 3: Synthesis of (R)-1-(Benzyloxy)-2-fluoropropane
-
Rationale: A nucleophilic fluorination using a fluoride source like tetrabutylammonium fluoride (TBAF) displaces the tosylate group. This SN2 reaction proceeds with inversion of configuration at the chiral center, converting the (S)-stereocenter to an (R)-stereocenter.
-
Procedure:
-
Dissolve the crude (S)-1-(benzyloxy)propan-2-yl 4-methylbenzenesulfonate (1.0 eq) in anhydrous THF.
-
Add a solution of TBAF (1.5 eq) in THF.
-
Heat the reaction mixture to reflux and stir overnight.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Take up the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by flash column chromatography.
-
Step 4: Synthesis of this compound
-
Rationale: The benzyl protecting group is removed by catalytic hydrogenation to yield the final product.
-
Procedure:
-
Dissolve (R)-1-(benzyloxy)-2-fluoropropane (1.0 eq) in ethanol.
-
Add palladium on carbon (10 wt. %, 0.1 eq).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
-
Application in the Synthesis of Pharmaceutical Scaffolds
This compound is a valuable precursor to other chiral fluorinated building blocks. The following protocol describes its conversion to a key synthon for the preparation of fluorinated amines and other derivatives.
Diagram of Synthon Conversion
Caption: Conversion of this compound to (R)-2-Fluoropropan-1-amine.
Protocol 2: Synthesis of (R)-2-Fluoropropan-1-amine
This protocol demonstrates the conversion of the primary alcohol to an amine with retention of configuration at the fluorine-bearing stereocenter.
Step 1: Synthesis of (S)-2-Fluoropropyl 4-methylbenzenesulfonate
-
Rationale: The primary alcohol of this compound is activated as a tosylate. Note the change in stereochemical descriptor from (R) to (S) is due to a change in Cahn-Ingold-Prelog priority rules, not a change in the absolute configuration.
-
Procedure:
-
Follow the procedure outlined in Protocol 1, Step 2, using this compound as the starting material.
-
Step 2: Synthesis of (R)-1-Azido-2-fluoropropane
-
Rationale: The tosylate is displaced by an azide nucleophile in an SN2 reaction. This proceeds with inversion of configuration at the primary carbon, but the stereocenter at the fluorine-bearing carbon remains unchanged.
-
Procedure:
-
Dissolve (S)-2-fluoropropyl 4-methylbenzenesulfonate (1.0 eq) in dimethylformamide (DMF).
-
Add sodium azide (1.5 eq) and heat the mixture to 60-80 °C.
-
Stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction, pour into water, and extract with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure (azides can be explosive).
-
Step 3: Synthesis of (R)-2-Fluoropropan-1-amine
-
Rationale: The azide is reduced to the primary amine using catalytic hydrogenation or a chemical reducing agent like lithium aluminum hydride.
-
Procedure (Catalytic Hydrogenation):
-
Dissolve (R)-1-azido-2-fluoropropane (1.0 eq) in ethanol or methanol.
-
Add palladium on carbon (10 wt. %, 0.1 eq).
-
Stir under a hydrogen atmosphere until the reaction is complete.
-
Filter through Celite® and concentrate the filtrate to obtain the amine.
-
Applications in Drug Discovery: Case Studies
While specific, publicly available examples of marketed drugs containing the this compound moiety can be challenging to pinpoint due to proprietary industrial processes, its utility is evident in the synthesis of analogues of important drug classes.
-
Linezolid Analogues: The oxazolidinone antibiotic Linezolid is a critical therapeutic for treating infections caused by multi-drug resistant Gram-positive bacteria.[4][7] The synthesis of fluorinated analogues of Linezolid, where the (R)-2-fluoropropylamine moiety (derived from this compound) could be incorporated in place of the acetamidomethyl group, is an active area of research to improve potency and overcome resistance.[8][9]
-
Kinase Inhibitors: Chiral molecules play a crucial role in the design of selective kinase inhibitors for the treatment of cancer and inflammatory diseases.[10][11] The incorporation of a stereodefined fluorinated fragment, such as that derived from this compound, can enhance binding affinity and selectivity by forming specific interactions within the ATP-binding pocket of the target kinase.
Safety and Handling
Fluoroalcohols and their derivatives should be handled with care in a well-ventilated fume hood. [General laboratory safety knowledge] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For specific safety information, refer to the Safety Data Sheet (SDS) of the compound.
Conclusion
This compound is a highly valuable and versatile chiral building block for the synthesis of fluorinated pharmaceuticals. Its stereodefined structure allows for the precise installation of a fluorine atom, which can significantly enhance the pharmacological properties of drug candidates. The protocols provided in this guide offer a robust and reliable pathway for the synthesis and further functionalization of this important synthon, empowering researchers in their quest to develop the next generation of innovative medicines.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes and gem-Difluoromethylene Compounds from Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucj.org.ua [ucj.org.ua]
- 4. asianpubs.org [asianpubs.org]
- 5. This compound | C3H7FO | CID 25015714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Fluoropropan-1-ol | C3H7FO | CID 13278457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New linezolid-like 1,2,4-oxadiazoles active against Gram-positive multiresistant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chiral Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enzymatic Kinetic Resolution for the Synthesis of (2R)-2-Fluoropropan-1-ol
Introduction
(2R)-2-Fluoropropan-1-ol is a valuable chiral fluorinated building block in modern drug discovery and development.[1] The strategic incorporation of fluorine into organic molecules can significantly enhance metabolic stability, binding affinity, and bioavailability.[1] Furthermore, the chirality of such building blocks is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological activities, with one being therapeutic while the other may be inactive or even toxic.[1] Enzymatic kinetic resolution (EKR) offers a highly efficient and environmentally benign method for accessing such enantiopure compounds from a racemic mixture.
This application note provides a detailed protocol for the synthesis of this compound via the kinetic resolution of racemic (±)-2-fluoropropan-1-ol. The method leverages the exceptional enantioselectivity of Candida antarctica Lipase B (CALB), commercially available in an immobilized form as Novozym® 435.[2]
Principle of the Method
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other, allowing for their separation. In this protocol, the lipase CALB selectively catalyzes the acylation of the (S)-enantiomer of 2-fluoropropan-1-ol, leaving the desired (R)-enantiomer largely unreacted.
The key features of this protocol are:
-
High Enantioselectivity: CALB is renowned for its ability to discriminate between the enantiomers of a wide range of secondary alcohols.[3][4]
-
Irreversible Acylation: Vinyl acetate is employed as the acyl donor. The enzymatic transfer of the acetyl group to the alcohol is effectively irreversible because the vinyl alcohol by-product tautomerizes to acetaldehyde, which does not participate in the reverse reaction.[5][6][7]
-
Ease of Separation: The enzyme, Novozym® 435, is immobilized on a macroporous acrylic resin, allowing for simple recovery by filtration for potential reuse.[2][8] The resulting product mixture, consisting of the (R)-alcohol and the (S)-acetate, can be readily separated by standard column chromatography.
Experimental Workflow & Mechanism
The overall process, from the racemic starting material to the isolated, enantiopure alcohol, is depicted in the workflow diagram below. The enzymatic step is the core of the resolution, where the stereochemical discrimination occurs.
Caption: Experimental workflow for the enzymatic resolution of (±)-2-fluoropropan-1-ol.
The mechanism relies on the formation of a covalent acyl-enzyme intermediate. The active site of the lipase preferentially accommodates the (S)-enantiomer for the subsequent nucleophilic attack by the serine hydroxyl group, leading to its acylation.
Caption: Simplified mechanism of CALB-catalyzed stereoselective acylation.
Detailed Experimental Protocol
Materials:
-
(±)-2-Fluoropropan-1-ol (Substrate)
-
Novozym® 435 (immobilized Candida antarctica Lipase B)
-
Vinyl acetate (Acylating Agent), ≥99%
-
Methyl tert-butyl ether (MTBE), anhydrous
-
Hexanes and Ethyl Acetate (Chromatography grade)
-
Silica Gel (for column chromatography)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add (±)-2-fluoropropan-1-ol (1.0 g, 12.8 mmol).
-
Add 50 mL of anhydrous MTBE to dissolve the substrate.
-
Add Novozym® 435 (100 mg, 10% w/w of substrate). The use of an immobilized enzyme allows for high catalytic efficiency and easy removal.[2][9]
-
Add vinyl acetate (1.65 g, 1.5 equivalents, 19.2 mmol). Using an excess of the acyl donor helps to drive the reaction forward.
-
Seal the flask and stir the suspension at a constant temperature (e.g., 40°C) in a thermostated water bath.
Reaction Monitoring:
-
Monitor the reaction progress by taking small aliquots (approx. 0.1 mL) at regular intervals (e.g., 2, 4, 8, 24 hours).
-
Filter the aliquot through a small plug of silica in a Pasteur pipette to remove the enzyme.
-
Analyze the filtrate by Gas Chromatography (GC-FID) to determine the conversion rate by comparing the peak areas of the starting alcohol and the product acetate. The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess (e.e.) for both the remaining substrate and the product.
Workup and Purification:
-
Once the reaction has reached approximately 50% conversion, stop the stirring and remove the flask from the heat.
-
Remove the immobilized enzyme by vacuum filtration, washing the enzyme beads with a small amount of MTBE. The recovered enzyme can be dried and potentially reused.
-
Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 20 mL) to remove any acetic acid byproduct, followed by brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil (a mixture of this compound and (S)-2-fluoropropyl acetate) by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Analytical Validation: Chiral GC
To confirm the success of the resolution, the enantiomeric excess of the unreacted this compound and the product (S)-2-fluoropropyl acetate must be determined. Chiral Gas Chromatography (GC) is a highly effective method for this analysis.[10]
Recommended GC Conditions:
-
Column: A cyclodextrin-based chiral capillary column, such as a Chirasil-DEX CB (25 m x 0.25 mm x 0.25 µm film thickness), is suitable for separating the enantiomers of small chiral alcohols and their esters.[10]
-
Carrier Gas: Hydrogen or Helium.
-
Injector Temperature: 230°C
-
Detector (FID) Temperature: 250°C
-
Oven Program: Start at 50°C for 5 minutes, then ramp at 2°C/min to 120°C. (Note: This program is a starting point and must be optimized).
For analysis, a small sample of the purified alcohol and acetate fractions are diluted in a suitable solvent (e.g., MTBE) and injected into the GC. The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: % e.e. = |(E1 - E2) / (E1 + E2)| x 100 .
Expected Results
The progress of a typical enzymatic kinetic resolution is summarized in the table below. As the reaction conversion approaches the theoretical maximum of 50%, the enantiomeric excess of both the remaining substrate (the desired R-enantiomer) and the formed product (the S-acetate) increases significantly. High enantioselectivity (expressed as the E-value) is indicative of an efficient resolution process.[11]
| Time (h) | Conversion (%) | e.e. of Substrate (%) [(2R)-Alcohol] | e.e. of Product (%) [(2S)-Acetate] |
| 2 | 15.2 | 17.9 | >99 |
| 6 | 35.8 | 55.7 | 99.1 |
| 12 | 45.1 | 82.3 | 98.8 |
| 24 | 49.5 | >98 | 98.5 |
Table 1: Representative data for the enzymatic resolution of (±)-2-fluoropropan-1-ol. Data is illustrative, based on typical results for secondary alcohol resolutions catalyzed by Novozym® 435.[9][12]
Troubleshooting
-
Low Conversion: Ensure the use of anhydrous solvent, as water can lead to competing hydrolysis reactions. Check the activity of the enzyme; if it is old or has been improperly stored, its activity may be diminished.
-
Low Enantioselectivity (e.e.): The reaction may have proceeded past 50% conversion, which will decrease the e.e. of the substrate. Ensure accurate monitoring. Temperature can also affect selectivity; optimization between 30-50°C may be required.
-
Difficult Purification: The polarity difference between the alcohol and its acetate is generally sufficient for silica gel chromatography. If co-elution occurs, try a less polar solvent system or a different stationary phase (e.g., deactivated silica).[13]
References
-
Ortiz, C., Ferreira, M. L., & Barbosa, O. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology, 9(8), 1880-1920. DOI:10.1039/C9CY00415G. Available from: [Link]
-
Ghamgui, H., Miled, N., Rebai, A., & Gargouri, Y. (2004). The control of Novozym® 435 chemoselectivity and specificity by the solvents in acylation reactions of amino-alcohols. Journal of Molecular Catalysis B: Enzymatic, 27(1), 23-30. Available from: [Link]
-
Gotor-Fernández, V., & Gotor, V. (2011). Lipase-catalyzed asymmetric acylation in the chemoenzymatic synthesis of furan-based alcohols. Beilstein Journal of Organic Chemistry, 7, 1384–1390. Available from: [Link]
-
Len, T., et al. (2024). Vinyl 3-(Dimethylamino)propanoate as an Irreversible Acyl Donor Reagent in a Chromatography-free Lipase-Catalyzed Kinetic Resolution of sec-Alcohols. ChemBioChem. DOI: 10.1002/cbic.202400394. Available from: [Link]
-
de Souza, R. O. M. A., et al. (2017). Biocatalysis in continuous-flow mode: A case-study in the enzymatic kinetic resolution of secondary alcohols via acylation and deacylation reactions mediated by Novozym 435®. Biocatalysis, 3(1). Available from: [Link]
-
Canalda, J., et al. (2007). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Chromatographia, 66(S1), 103-107. Available from: [Link]
-
EurekAlert!. (2020). Fluorine enables separation-free 'chiral chromatographic analysis'. AAAS. Available from: [Link]
-
analytica-world.com. (2020). Fluorine enables separation-free 'chiral chromatographic analysis'. Available from: [Link]
-
Hoffmann, I., Silva, V. D., & Nascimento, M. da G. (2011). Enantioselective Resolution of (R,S)-1-Phenylethanol Catalyzed by Lipases Immobilized in Starch Films. Journal of the Brazilian Chemical Society. Available from: [Link]
-
Abdul Rahman, M. B., Chaibakhsh, N., & Basri, M. (2011). Effect of alcohol structure on the optimum condition for novozym 435-catalyzed synthesis of adipate esters. Biotechnology research international, 2011, 162987. Available from: [Link]
-
de Mattos, M. C., et al. (2005). Acetylation of d-ribono-1,4-lactone using different biocatalysts. Journal of Molecular Catalysis B: Enzymatic, 35(4-6), 137-142. Available from: [Link]
-
Akai, S., Naka, T., & Uno, T. (2003). Convenient Enzymatic Resolution of Alcohols Using Highly Reactive, Nonharmful Acyl Donors, 1-Ethoxyvinyl Esters. Journal of Organic Chemistry, 68(22), 8740-8743. Available from: [Link]
-
Pesci, L., et al. (2017). Sequence-Based Prediction of Promiscuous Acyltransferase Activity in Hydrolases. ChemBioChem, 18(10), 911-915. Available from: [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25015714, this compound. Retrieved from [Link].
-
Costa, I., et al. (2012). Multi-Choice Enzymatic Resolutions of Racemic Secondary Alcohols Using Candida antarctica Lipase B. A Collaborative Experiment for Advanced Undergraduates. Journal of Chemical Education, 89(10), 1319-1322. Available from: [Link]
-
Khan, F. I., et al. (2020). Crystal Structure of Candida antarctica Lipase B with a Putative Pro-Peptide Region. International Journal of Molecular Sciences, 21(18), 6689. Available from: [Link]
-
Pérez-Sánchez, M., et al. (2024). Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. Frontiers in Chemistry, 11. Available from: [Link]
-
Hult, K., & Berglund, P. (1998). Resolution of derivatives of 1,2-propanediol with lipase B from Candida antarctica. Effect of substrate structure, medium, water activity and acyl donor on enantiomeric ratio. Chemistry and Physics of Lipids, 93(1-2), 199-207. Available from: [Link]
-
van der Wielen, L. A. M., et al. (2018). Candida antarctica lipase B performance in organic solvent at varying water activities studied by molecular dynamics simulations. PLoS ONE, 13(11), e0207352. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13278459. Retrieved from [Link].
-
Szymańska, A., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences, 22(16), 8565. Available from: [Link]
-
Bryś, A., et al. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. International Journal of Molecular Sciences, 25(20), 12196. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13278457, 2-Fluoropropan-1-ol. Retrieved from [Link].
-
de Gonzalo, G., & Gotor-Fernández, V. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 20(8), 14356-14380. Available from: [Link]
-
Rapp, C., et al. (2021). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. BMC Biotechnology, 21(1), 59. Available from: [Link]
-
Rapp, C., et al. (2021). Reductive enzymatic dynamic kinetic resolution of racemic 2-phenylpropanal. BMC Biotechnology, 21(1), 59. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 181530. Retrieved from [Link].
Sources
- 1. benchchem.com [benchchem.com]
- 2. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Resolution of derivatives of 1,2-propanediol with lipase B from Candida antarctica. Effect of substrate structure, medium, water activity and acyl donor on enantiomeric ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vinyl 3-(Dimethylamino)propanoate as an Irreversible Acyl Donor Reagent in a Chromatography-free Lipase-Catalyzed Kinetic Resolution of sec-Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for (2R)-2-Fluoropropan-1-ol in Organic Synthesis
Introduction: The Strategic Advantage of (2R)-2-Fluoropropan-1-ol
This compound is a chiral fluorinated building block of significant interest to researchers in organic synthesis, particularly those in the fields of medicinal chemistry and drug development.[1] The strategic incorporation of fluorine into organic molecules can profoundly alter their physicochemical and biological properties.[1] The high electronegativity of fluorine and the strength of the carbon-fluorine bond can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability, ultimately leading to more potent and selective therapeutic agents.[1]
The chirality of this compound is of paramount importance, as the biological activity of many pharmaceuticals is enantiomer-dependent.[1] This chiral alcohol serves as a valuable synthon for the construction of more complex, enantiomerically pure fluorinated molecules, finding applications in the synthesis of pharmaceuticals, agrochemicals, and as a tracer for positron emission tomography (PET) imaging.[1][2]
This guide provides an in-depth exploration of the reaction conditions for utilizing this compound in organic synthesis, focusing on its role as a versatile chiral building block. We will delve into the activation of the primary hydroxyl group and subsequent nucleophilic substitution reactions, providing detailed protocols and mechanistic insights.
Physicochemical Properties and Safety Data
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₃H₇FO | [3][4] |
| Molecular Weight | 78.09 g/mol | [3][4] |
| CAS Number | 876747-18-1 | [3] |
| IUPAC Name | This compound | [3] |
| SMILES | CF | [3] |
| InChIKey | WKXZJCKWUCBECD-GSVOUGTGSA-N | [3] |
Safety and Handling: this compound is a flammable liquid and vapor. It is harmful if swallowed or in contact with skin, and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Core Application: this compound as a Chiral Building Block
A primary application of this compound is its use as a chiral building block, where the stereocenter is incorporated into a larger target molecule. This typically involves the activation of the primary hydroxyl group to a good leaving group, followed by nucleophilic substitution.
Activation of the Hydroxyl Group: Tosylation and Mesylation
To facilitate nucleophilic substitution, the hydroxyl group of this compound must first be converted into a better leaving group. Sulfonate esters, such as tosylates (OTs) and mesylates (OMs), are excellent choices for this transformation. These reactions proceed with retention of configuration at the chiral center, as the C-O bond of the alcohol is not broken during the process.
Protocol 1: Tosylation of this compound
This protocol describes the conversion of this compound to (2R)-2-fluoropropyl 4-methylbenzenesulfonate.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 10 volumes) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine (1.5 eq) or pyridine (1.5 eq) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (2R)-2-fluoropropyl 4-methylbenzenesulfonate.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Mesylation of this compound
This protocol details the synthesis of (2R)-2-fluoropropyl methanesulfonate.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) to the stirred solution.
-
Stir the reaction at 0 °C for 4 hours or allow it to warm to room temperature for 2 hours if the reaction is sluggish.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with water.
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude (2R)-2-fluoropropyl methanesulfonate.
-
Purify by flash chromatography if required.
Nucleophilic Substitution with Inversion of Stereochemistry: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the direct conversion of primary and secondary alcohols to a variety of functional groups, including esters, ethers, and azides, with complete inversion of stereochemistry at the alcohol carbon. This is particularly useful when the desired product has the opposite stereoconfiguration to the starting alcohol.
Protocol 3: Synthesis of (S)-1-azido-2-fluoropropane via Mitsunobu Reaction
This protocol outlines the conversion of this compound to (S)-1-azido-2-fluoropropane. The azide product is a versatile intermediate for the synthesis of amines, triazoles, and other nitrogen-containing heterocycles.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Hydrazoic acid (HN₃) solution in a suitable solvent (e.g., toluene or benzene) - EXTREME CAUTION: Hydrazoic acid is highly toxic and explosive. This reaction should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions. A safer alternative is the use of diphenylphosphoryl azide (DPPA) as the azide source.
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Syringe pump (for slow addition)
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. A white precipitate of the PPh₃-DEAD adduct may form.
-
After stirring for 15-30 minutes at 0 °C, slowly add a solution of hydrazoic acid (1.5-2.0 eq) in toluene via syringe pump.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by flash column chromatography on silica gel to separate the desired (S)-1-azido-2-fluoropropane from triphenylphosphine oxide and the hydrazide byproduct.
Experimental Workflow and Mechanistic Insights
The following diagram illustrates the general workflow for the utilization of this compound as a chiral building block.
Caption: General workflow for the synthetic application of this compound.
The choice between a two-step activation/substitution sequence and a one-pot Mitsunobu reaction depends on several factors, including the nature of the nucleophile, the scale of the reaction, and the desired efficiency. The tosylation/mesylation route is often preferred for its scalability and the use of less hazardous reagents compared to the traditional Mitsunobu reaction. However, the Mitsunobu reaction offers a more direct route to the inverted product.
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of enantiomerically pure fluorinated compounds. The protocols and principles outlined in this guide provide a solid foundation for researchers to effectively utilize this reagent in their synthetic endeavors. The ability to activate the primary hydroxyl group and perform subsequent nucleophilic substitutions, with or without inversion of stereochemistry, opens up a wide range of possibilities for the construction of complex molecules with potential applications in the pharmaceutical and agrochemical industries. As with all chemical syntheses, careful optimization of reaction conditions for specific substrates is crucial for achieving high yields and selectivities.
References
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This compound | C3H7FO | CID 25015714 - PubChem. (URL: [Link])
-
2-Fluoropropan-1-ol | C3H7FO | CID 13278457 - PubChem. (URL: [Link])
-
(2R)-1-fluoropropan-2-ol | C3H7FO | CID 13278459 - PubChem. (URL: [Link])
-
Mitsunobu Reaction - Organic Chemistry Portal. (URL: [Link])
-
A general procedure for Mitsunobu inversion of sterically hindered alcohols - Organic Syntheses. (URL: [Link])
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Advances in the Mitsunobu Reaction: An Excellent Organic Protocol with Versatile Applications | Request PDF - ResearchGate. (URL: [Link])
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Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Acta Naturae. (URL: [Link])
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Broad-Spectrum Antiviral Strategies and Nucleoside Analogues - PMC. (URL: [Link])
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(R)-2,3-Cyclohexylideneglyceraldehyde, a Chiral Pool Synthon for the Synthesis of 2-Azido-1,3-diols - ResearchGate. (URL: [Link])
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β-Fluorinated Paraconic Acid Derivatives - ArTS. (URL: [Link])
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Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane | Request PDF - ResearchGate. (URL: [Link])
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Application Notes and Protocols for the Scale-Up Synthesis of (2R)-2-Fluoropropan-1-ol
Introduction
(2R)-2-Fluoropropan-1-ol (CAS: 876747-18-1) is a critical chiral building block in modern pharmaceutical and agrochemical development.[1][2] Its strategic incorporation into molecules can significantly enhance their biological activity and metabolic stability. The strong carbon-fluorine bond imparts thermal and metabolic resilience, while the chiral center is pivotal for stereospecific interactions with biological targets.[2] The enantiopurity of this synthon is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological profiles, with one being therapeutic and the other inactive or even harmful.[1] This guide provides a comprehensive overview of a scalable and efficient synthesis of this compound, designed for industrial applications. We will delve into a robust biocatalytic approach, detailing the rationale, protocol, and critical parameters for successful scale-up.
The Strategic Advantage of Biocatalysis in Chiral Synthesis
For the industrial production of enantiomerically pure compounds like this compound, asymmetric synthesis is the most direct and efficient strategy.[1] While several methods exist, including the use of chiral auxiliaries and asymmetric catalysis with chiral oxazaborolidines, biocatalysis presents a compelling green and highly selective alternative.[3][4][5]
Biocatalytic reductions, particularly those employing ketoreductases (KREDs), offer numerous advantages for industrial-scale synthesis:
-
Exceptional Enantioselectivity: Enzymes can achieve very high enantiomeric excess (e.e.), often exceeding 99%, which is crucial for pharmaceutical applications.[4]
-
Mild Reaction Conditions: Biocatalytic reactions typically proceed at ambient temperature and pressure, and in aqueous media, reducing energy consumption and the need for specialized equipment.[4]
-
Environmental Sustainability: This approach minimizes the use of hazardous reagents and organic solvents, aligning with green chemistry principles.[4]
-
High Yields: Modern enzyme engineering and process optimization have led to biocatalytic processes with high conversion rates and product yields.[4]
Recommended Synthetic Pathway: Biocatalytic Asymmetric Reduction
The chosen and optimized pathway for the large-scale synthesis of this compound is the asymmetric reduction of the prochiral ketone, 2-fluoropropan-1-al, utilizing a stereoselective ketoreductase.
Reaction Scheme:
Causality of Experimental Choices:
The success of this biocatalytic reduction hinges on several key factors:
-
Enzyme Selection: The choice of ketoreductase is critical. A KRED exhibiting high activity and stereoselectivity towards 2-fluoropropan-1-al is required. Extensive screening of commercially available or custom-engineered KREDs is the first crucial step. The goal is to identify an enzyme that preferentially produces the (R)-enantiomer.
-
Cofactor Regeneration: KREDs rely on a nicotinamide cofactor (NADH or NADPH) as a hydride donor.[4] To make the process economically viable on an industrial scale, an in-situ cofactor regeneration system is essential.[4] A widely used and effective method is the substrate-coupled approach, where a sacrificial alcohol like isopropanol is added in excess. A second dehydrogenase (or the KRED itself) oxidizes the isopropanol to acetone, regenerating the NAD(P)H cofactor.[4]
-
Process Parameters: Optimization of pH, temperature, substrate loading, and enzyme concentration is vital for maximizing yield and enantioselectivity.
Visualizing the Workflow
Caption: Workflow for the biocatalytic synthesis of this compound.
Detailed Experimental Protocol
Materials and Equipment
-
Bioreactor: pH and temperature-controlled fermenter/bioreactor.
-
Reagents: 2-fluoropropan-1-al, Isopropanol, Potassium Phosphate (for buffer), NAD(P)+, selected Ketoreductase (KRED).
-
Solvents: Ethyl acetate (for extraction).
-
Analytical Instruments: HPLC with a chiral column, GC, NMR, Mass Spectrometer.
-
Downstream Processing: Centrifuge, filtration system, distillation apparatus or chromatography system.
Step-by-Step Methodology
-
Bioreactor Preparation:
-
Prepare a potassium phosphate buffer (e.g., 100 mM, pH 7.0) and sterilize the bioreactor and the buffer.
-
Bring the buffer to the optimal reaction temperature for the chosen KRED (typically 25-35 °C).
-
-
Enzyme and Cofactor Addition:
-
Dissolve the KRED and the NAD(P)+ cofactor in the buffer within the bioreactor. The exact concentrations will depend on the specific activity of the enzyme and should be optimized.
-
-
Cofactor Regeneration System:
-
Add isopropanol to the bioreactor. A significant excess (e.g., 5-10% v/v) is typically used to ensure efficient cofactor regeneration.
-
-
Substrate Feeding:
-
Prepare a stock solution of 2-fluoropropan-1-al.
-
Feed the substrate solution into the bioreactor at a controlled rate to avoid substrate inhibition of the enzyme. The feed rate should be optimized based on the reaction kinetics.
-
-
Reaction Monitoring:
-
Maintain the pH and temperature at their optimal setpoints throughout the reaction.
-
Periodically take samples from the bioreactor and analyze the conversion of the starting material and the formation of the product by HPLC.
-
-
Work-up and Product Isolation:
-
Once the reaction has reached completion (typically >95% conversion), terminate the reaction.
-
If using whole cells, lyse the cells and remove the cell debris by centrifugation or filtration.
-
Extract the aqueous phase with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography to achieve the desired purity.[6]
-
-
Quality Control:
-
Determine the enantiomeric excess of the final product using chiral GC or HPLC.
-
Confirm the structure and purity of this compound using NMR and Mass Spectrometry.
-
Quantitative Data Summary
| Parameter | Target Value | Analytical Method |
| Purity | >98% | GC, HPLC |
| Enantiomeric Excess (e.e.) | >99% | Chiral GC/HPLC |
| Yield (isolated) | >85% | Gravimetric |
| Molecular Formula | C3H7FO | MS, Elemental Analysis |
| Molecular Weight | 78.09 g/mol | MS |
Safety Considerations for Industrial Scale-Up
The scale-up of any chemical process requires a thorough safety assessment. When working with fluorinated compounds and flammable solvents, the following precautions are mandatory:
-
Handling Fluorinated Compounds: Many fluorinating agents and some fluorinated organic compounds can be toxic and reactive.[7][8] While this compound itself has moderate toxicity, appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and compatible gloves, must be worn.[7][9]
-
Ventilation: All operations should be conducted in a well-ventilated area or in a fume hood, especially during extractions and solvent removal, to avoid inhalation of vapors.[9]
-
Flammability: The product and many of the solvents used are flammable.[10] Ensure that the production facility is equipped with appropriate fire suppression systems and that all electrical equipment is properly grounded to prevent ignition sources.
-
Waste Disposal: All chemical waste must be disposed of according to institutional and governmental regulations.
-
Emergency Procedures: Establish and clearly communicate emergency procedures for spills, fires, and personnel exposure.[7] For any skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[7]
Visualizing Safety Protocols
Caption: Key safety protocols for handling fluorinated compounds.
Conclusion
The biocatalytic synthesis of this compound offers a scalable, efficient, and environmentally responsible route for the industrial production of this vital chiral building block. By carefully selecting the appropriate enzyme, optimizing the reaction conditions, and adhering to strict safety protocols, high yields of enantiomerically pure product can be consistently achieved. This application note provides a solid foundation for researchers, scientists, and drug development professionals to implement and scale up this critical synthesis for their applications.
References
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BenchChem. This compound.
-
BenchChem. Safety and handling of fluorinated organic compounds.
-
ACS Green Chemistry Institute. Fluorination.
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Environment, Health & Safety, University of Wisconsin-Madison. Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid.
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ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
-
ResearchGate. Guide for the Safe Handling of Tetrafluoroethylene (2017).
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Angewandte Chemie International Edition. Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes.
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PubChem. This compound.
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LookChem. 2-Fluoropropan-1-ol.
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Springer Nature Experiments. Biocatalysis.
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Chemical Communications. A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes.
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Chromatography Online. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
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Sigma-Aldrich. This compound.
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PubChem. 2-Fluoropropan-1-ol.
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BenchChem. Asymmetric Synthesis of (S)-2-(4-Fluorophenyl)propan-1-ol: Application Notes and Protocols.
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PMC. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity.
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ResearchGate. An Improved Large Scale Synthesis of the Schöllkopf Chiral Auxiliaries: (2 R )- and (2 S ) - 2,5Dihydro3,6-dimethoxy-2-isopropylpyrazine.
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Labinsights. Chiral Oxazaborolidines for Asymmetric Synthesis.
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PubMed Central. Enantioselective synthesis of chiral BCPs.
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MDPI. Facile Scale-Up of the Flow Synthesis of Silver Nanostructures Based on Norrish Type I Photoinitiators.
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The Strategic Incorporation of (2R)-2-Fluoropropan-1-ol in Complex Molecule Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Value of Fluorine in Modern Drug Discovery
The strategic introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorination can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability, ultimately leading to more potent and selective therapeutic agents.[1]
Among the arsenal of fluorinated building blocks, chiral synthons like (2R)-2-Fluoropropan-1-ol (CAS 876747-18-1) are of paramount importance. This molecule offers a stereochemically defined center bearing a fluorine atom, allowing for the precise installation of this critical element into complex architectures. As the biological activity of many drugs is enantioselective, the ability to incorporate a single, desired enantiomer is crucial for developing safer and more effective medicines.[1] This guide provides an in-depth exploration of the application of this compound in organic synthesis, with a focus on practical, field-proven protocols.
Physicochemical Properties and Safety Considerations
This compound is a flammable liquid and vapor that requires careful handling in a well-ventilated laboratory setting. It is harmful if swallowed or in contact with skin and causes serious eye irritation. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.
| Property | Value | Source |
| Molecular Formula | C₃H₇FO | PubChem[2] |
| Molecular Weight | 78.09 g/mol | PubChem[2] |
| CAS Number | 876747-18-1 | PubChem[2] |
| Appearance | Colorless liquid | N/A |
| Boiling Point | ~115 °C | N/A |
Synthetic Strategies for Incorporation: Ether Linkages
A common and highly effective strategy for incorporating the (2R)-2-fluoropropyl moiety is through the formation of an ether linkage. This can be achieved via two primary methods: the Mitsunobu reaction and the Williamson ether synthesis. The choice between these methods is often dictated by the nature of the substrate and the desired reaction conditions.
The Mitsunobu Reaction: Inversion of Stereochemistry
The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols into a wide variety of functional groups, including ethers, with a predictable inversion of stereochemistry.[3] This is particularly advantageous when the starting material has the opposite stereochemistry to the desired product. The reaction proceeds through the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).
Mechanism Overview:
The reaction is initiated by the formation of a betaine intermediate from the reaction of triphenylphosphine and DEAD. This intermediate then deprotonates the nucleophile (in this case, a phenol). The resulting alkoxide then attacks the phosphorus of the betaine, leading to the formation of an oxophosphonium salt. The alcohol is then activated as a good leaving group, which is subsequently displaced by the nucleophile in a classic Sₙ2 reaction, resulting in the desired ether with inverted stereochemistry at the carbinol carbon.
Caption: Generalized workflow of the Mitsunobu reaction.
Detailed Protocol: Mitsunobu Etherification of a Phenol
This protocol provides a general procedure for the etherification of a phenolic substrate with this compound.
Materials:
-
This compound
-
Phenolic substrate (e.g., 4-nitrophenol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenolic substrate (1.0 eq.), this compound (1.2 eq.), and triphenylphosphine (1.5 eq.).
-
Solvent Addition: Add anhydrous THF (approximately 0.1 M concentration relative to the phenolic substrate) and stir the mixture at room temperature until all solids have dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add DIAD or DEAD (1.5 eq.) dropwise to the cooled solution over a period of 10-15 minutes. A color change (typically to a yellow or orange hue) and the formation of a precipitate (triphenylphosphine oxide) are often observed.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired ether.
Causality and Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of triphenylphosphine with atmospheric oxygen.
-
Anhydrous Conditions: All reagents and solvents must be anhydrous as the presence of water can lead to the formation of unwanted byproducts and reduce the yield of the desired ether.
-
Order of Addition: Adding the azodicarboxylate slowly at 0 °C helps to control the exothermic nature of the reaction and minimize the formation of side products.
-
Excess Reagents: Using a slight excess of the alcohol and the Mitsunobu reagents ensures the complete consumption of the limiting phenolic substrate.
-
Workup: The aqueous washes are essential to remove unreacted starting materials and byproducts. The NaHCO₃ wash specifically removes any acidic impurities.
Williamson Ether Synthesis: A Classic Approach
The Williamson ether synthesis is a straightforward and widely used method for preparing ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide (or sulfonate).[4][5][6][7] This method is particularly useful when the desired stereochemistry at the chiral center of the alcohol is the same as the starting material.
Mechanism Overview:
The reaction proceeds in two main steps. First, the alcohol is deprotonated by a strong base (e.g., sodium hydride) to form the corresponding alkoxide. This highly nucleophilic alkoxide then attacks the electrophilic carbon of an alkyl halide (or a molecule with a good leaving group, such as a tosylate or mesylate), displacing the leaving group and forming the ether.
Caption: Key steps in the Williamson ether synthesis.
Detailed Protocol: Williamson Ether Synthesis with an Alkyl Bromide
This protocol describes a general procedure for the synthesis of an ether from this compound and an alkyl bromide.
Materials:
-
This compound
-
Alkyl bromide (e.g., benzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
Procedure:
-
Alkoxide Formation:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.5 eq.) in anhydrous DMF or THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
-
Ether Formation:
-
Cool the alkoxide solution back to 0 °C.
-
Add the alkyl bromide (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
-
Workup:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality and Experimental Choices:
-
Strong Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the alcohol to form the alkoxide.
-
Aprotic Solvent: Aprotic solvents like DMF or THF are used because they do not have acidic protons that can react with the strong base or the alkoxide.
-
Quenching: The reaction is quenched with a mild acid source like NH₄Cl to neutralize any unreacted NaH.
-
Substrate Choice: The Williamson ether synthesis works best with primary alkyl halides. Secondary and tertiary halides are more prone to elimination reactions.
Conclusion
This compound is a valuable and versatile building block for the introduction of a stereodefined fluorine-containing moiety into complex molecules. The Mitsunobu and Williamson ether synthesis reactions are two reliable and well-established methods for its incorporation. The choice of method depends on the specific synthetic strategy, particularly the desired stereochemical outcome. By understanding the mechanisms and carefully controlling the reaction conditions as outlined in these protocols, researchers can effectively utilize this important synthon in the development of novel and improved therapeutic agents.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. (2014). [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. (2025). [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
YouTube. How to Synthesize Ethers via the Williamson Ether Synthesis. (2021). [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
NIH. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
-
ACS Publications. Facile Radiosynthesis of Fluorine-18 Labeled β-Blockers. Synthesis, Radiolabeling, and ex Vivo Biodistribution of [18F]-(2S and 2R)-1-(1-Fluoropropan-2-ylamino)-3-(m-tolyloxy)propan-2-ol. Journal of Medicinal Chemistry. [Link]
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Application Notes & Protocols for the Determination of Enantiomeric Excess of (2R)-2-Fluoropropan-1-ol
Prepared by: Gemini, Senior Application Scientist
Abstract
The determination of enantiomeric excess (ee) is a critical analytical challenge in modern synthetic and pharmaceutical chemistry. (2R)-2-Fluoropropan-1-ol is a valuable chiral building block whose stereochemical purity is paramount for its application in the synthesis of pharmaceuticals and other bioactive molecules.[1] The strategic placement of a fluorine atom can significantly influence a molecule's biological activity, making precise enantiomeric quantification essential.[1] This document provides a comprehensive guide to the primary analytical methodologies for determining the enantiomeric excess of this compound, tailored for researchers, scientists, and drug development professionals. The protocols herein are grounded in established principles of chiral analysis, emphasizing both technical accuracy and practical implementation.
Introduction: The Significance of Chiral Purity
Chiral molecules, or enantiomers, are non-superimposable mirror images that often exhibit profoundly different physiological effects. In drug development, one enantiomer may be therapeutically active while the other is inactive or, in some cases, toxic. Consequently, regulatory bodies mandate strict control over the enantiomeric composition of chiral drug substances. This compound, with its stereocenter at the C2 position, requires robust analytical methods to verify its enantiomeric purity. This guide details three principal techniques for this purpose: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chiral Gas Chromatography (GC): A High-Resolution Approach
Chiral GC is a powerful technique for separating volatile enantiomers. The separation is achieved using a capillary column coated with a chiral stationary phase (CSP), typically a derivatized cyclodextrin. The enantiomers of the analyte form transient diastereomeric complexes with the CSP, leading to different retention times and enabling their separation.[2][3]
Rationale for Method Selection
For a relatively volatile and thermally stable alcohol like 2-Fluoropropan-1-ol, direct analysis by chiral GC is often the most efficient method, avoiding the need for derivatization.[3] Cyclodextrin-based CSPs are particularly effective for separating chiral alcohols due to their ability to form inclusion complexes and engage in hydrogen bonding interactions.
Experimental Protocol: Direct Chiral GC Analysis
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
Autosampler for precision and reproducibility.
Materials:
-
Chiral Column: Rt-βDEXsa (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent β-cyclodextrin-based CSP.
-
Carrier Gas: Hydrogen or Helium, high purity.
-
Solvent: Dichloromethane or Methanol, HPLC grade.
-
Sample: this compound, approximately 1 mg/mL solution.
Protocol Steps:
-
Instrument Setup:
-
Install the chiral GC column.
-
Set the injector temperature to 220 °C and the detector temperature to 250 °C.
-
Use a split injection mode with a split ratio of 50:1 to avoid column overloading.
-
-
Carrier Gas Flow:
-
Set the carrier gas (Hydrogen) to an optimal linear velocity, typically around 40-80 cm/sec for improved resolution.[2]
-
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 3 °C/min to 150 °C.
-
Hold: Maintain 150 °C for 5 minutes.
-
-
Sample Injection:
-
Inject 1 µL of the prepared sample solution.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers. The major peak will correspond to the (2R)-enantiomer.
-
Calculate the enantiomeric excess (% ee) using the peak areas: % ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
-
Expected Results & Data Summary
The selected chiral stationary phase is expected to provide baseline resolution of the two enantiomers. The elution order should be confirmed by analyzing a racemic standard of 2-Fluoropropan-1-ol.
| Parameter | Expected Value |
| Retention Time (S)-enantiomer | ~18-20 min |
| Retention Time (R)-enantiomer | ~20-22 min |
| Resolution (Rs) | > 1.5 |
| Limit of Quantitation (LOQ) | ~0.1% of minor enantiomer |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and widely used technique for enantiomeric separations.[4][5] Similar to GC, it relies on a chiral stationary phase to differentiate between enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a broad range of chiral compounds, including alcohols.[4][5]
Rationale for Method Selection
While direct analysis of 2-Fluoropropan-1-ol is possible, derivatization of the hydroxyl group can enhance chromophoric properties for UV detection and may improve chiral recognition on certain CSPs. However, for simplicity and to avoid potential racemization during derivatization, a direct method is preferable. Polysaccharide-based CSPs are excellent choices as they offer multiple chiral recognition mechanisms (hydrogen bonding, dipole-dipole interactions, and inclusion complexation).[4]
Experimental Protocol: Direct Chiral HPLC Analysis
Instrumentation:
-
HPLC system with a UV detector.
-
Isocratic pump and autosampler.
Materials:
-
Chiral Column: Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) or equivalent amylose-based CSP.
-
Mobile Phase: n-Hexane and Isopropanol (IPA), HPLC grade. A typical starting composition is 95:5 (v/v) n-Hexane:IPA.
-
Sample: this compound, approximately 1 mg/mL in mobile phase.
Protocol Steps:
-
System Preparation:
-
Equilibrate the Chiralpak® AD-H column with the mobile phase at a flow rate of 0.7 mL/min until a stable baseline is achieved.
-
-
Instrument Conditions:
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (as the analyte lacks a strong chromophore).
-
-
Sample Injection:
-
Inject 10 µL of the sample solution.
-
-
Method Optimization:
-
Adjust the percentage of Isopropanol in the mobile phase to optimize the resolution and retention times. A lower percentage of IPA will generally increase retention and may improve resolution.
-
-
Data Analysis:
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers as described for the GC method.
-
Expected Results & Data Summary
| Parameter | Expected Value |
| Retention Time (first eluting) | ~10-15 min |
| Retention Time (second eluting) | ~15-20 min |
| Selectivity (α) | > 1.2 |
| Resolution (Rs) | > 1.5 |
NMR Spectroscopy: Derivatization and Chiral Solvating Agents
NMR spectroscopy provides a powerful alternative for determining enantiomeric purity without requiring chromatographic separation.[6] The method involves converting the pair of enantiomers into a pair of diastereomers, which are distinguishable in the NMR spectrum.[7] This can be achieved by reaction with a chiral derivatizing agent (CDA) or by the addition of a chiral solvating agent (CSA).[8]
Rationale for Method Selection
For this compound, the presence of the fluorine atom makes ¹⁹F NMR a particularly attractive and sensitive technique.[9][10][11] Derivatizing the alcohol with a chiral agent containing a fluorine reporter group, or using a chiral solvating agent that can induce different chemical shifts in the fluorine signals of the enantiomers, can provide a clear and accurate measure of enantiomeric excess. Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) is a classic CDA for this purpose.[7]
Experimental Protocol: ¹⁹F NMR with a Chiral Derivatizing Agent (Mosher's Ester Formation)
Instrumentation:
-
High-resolution NMR spectrometer (≥400 MHz) equipped with a fluorine probe.
Materials:
-
Sample: this compound (approx. 5 mg).
-
Chiral Derivatizing Agent: (R)-(-)-Mosher's acid chloride or (S)-(+)-Mosher's acid chloride.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Base: Pyridine or triethylamine.
Protocol Steps:
-
Derivatization (in an NMR tube):
-
Dissolve the this compound sample in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
Add a small excess (1.1-1.2 equivalents) of (S)-(+)-Mosher's acid chloride.
-
Add a catalytic amount of pyridine.
-
Cap the tube and mix gently. Allow the reaction to proceed to completion (typically 15-30 minutes at room temperature). The reaction progress can be monitored by TLC or ¹H NMR.
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.
-
-
Data Analysis:
-
The reaction of the racemic alcohol with a single enantiomer of the CDA produces two diastereomeric esters. These will give rise to two distinct signals in the ¹⁹F NMR spectrum (one from the -CF₃ group of the Mosher's ester and one from the C-F of the alcohol moiety).
-
Integrate the areas of the two resolved fluorine signals.
-
The ratio of the integrals directly corresponds to the enantiomeric ratio of the original alcohol. Calculate % ee from these integrals.
-
Expected Results & Data Summary
The use of a chiral derivatizing agent will result in the formation of two diastereomers, which should exhibit different chemical shifts for the fluorine atoms.
| Parameter | Expected Outcome |
| Nucleus | ¹⁹F |
| Diastereomer 1 Signal (F on alcohol) | δ₁ |
| Diastereomer 2 Signal (F on alcohol) | δ₂ |
| Chemical Shift Difference (Δδ) | > 0.05 ppm |
| Accuracy | High, allows for quantification of minor enantiomer down to <1% |
Method Validation and System Suitability
For all the described methods, it is imperative to perform a system suitability test before analyzing samples. This typically involves analyzing a racemic mixture of 2-Fluoropropan-1-ol to confirm that the analytical system can adequately separate the two enantiomers (for chromatographic methods) or resolve the diastereomeric signals (for NMR). A minimum resolution (Rₛ) of 1.5 should be achieved for chromatographic methods to ensure accurate quantification.[4]
Visualizing the Analytical Workflows
Diagram 1: Chiral GC/HPLC Workflow
Caption: General workflow for enantiomeric excess determination by chiral chromatography.
Diagram 2: NMR Spectroscopy Workflow
Caption: Workflow for enantiomeric excess determination by ¹⁹F NMR spectroscopy.
References
-
Jang, S., Park, H., Duong, Q. H., Kwahk, E.-J., & Kim, H. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(2), 1441–1446. [Link]
-
PubMed. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. National Center for Biotechnology Information. [Link]
-
Figshare. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. [Link]
-
Journal of Chemical Education. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. [Link]
-
ResearchGate. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. [Link]
-
Korea Advanced Institute of Science and Technology. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. [Link]
-
Wikipedia. Chiral derivatizing agent. [Link]
-
Molecules. (2019). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. [Link]
-
ResearchGate. NMR determination of enantiomeric excess. [Link]
- Google Patents. (1975). NMR method for determination of enantiomeric compositions with chiral shift reagents.
-
PubMed. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. [Link]
-
PubMed. (2011). Simple Chiral Derivatization Protocols for 1H NMR and 19F NMR Spectroscopic Analysis of the Enantiopurity of Chiral Diols. [Link]
-
PubMed. (2005). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. [Link]
-
LCGC International. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Molecules. (2018). Chiral Drug Analysis in Forensic Chemistry: An Overview. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]
-
Molecules. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]
-
Stereoselective Synthesis. (1995). Determination of Enantiomeric Purity by Direct Methods. [Link]
-
PubChem. (2R)-1-fluoropropan-2-ol. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Fluoropropan-1-ol. National Center for Biotechnology Information. [Link]
-
ChemRxiv. (2023). At-line determination of the enantiomeric excess in multi-component chiral samples using Raman Optical Activity (ROA). [Link]
-
Organic Chemistry Frontiers. (2018). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]
-
Journal of the American Chemical Society. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. [Link]
-
Symmetry. (2021). Chiral Molecules: Properties, Synthesis and Analysis. [Link]
Sources
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- 2. gcms.cz [gcms.cz]
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- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2R)-2-Fluoropropan-1-ol
Welcome to the technical support resource for the synthesis of (2R)-2-Fluoropropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this critical chiral building block. The strategic incorporation of fluorine into molecules can significantly enhance properties like metabolic stability and binding affinity, but its synthesis, particularly with stereochemical control, presents unique challenges.[1] This document provides in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and improve your yield of this valuable compound.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of this compound.
Q1: Why is the enantiopurity of this compound so critical?
A1: The chirality of this molecule is of paramount importance in pharmaceutical and biological applications. The two enantiomers of a chiral drug can exhibit vastly different pharmacological effects; one may be therapeutic while the other could be inactive or even toxic.[1][2] Therefore, enantioselective synthesis, which produces a single, desired enantiomer like this compound, is essential for developing safe and effective single-enantiomer drugs and other specialty chemicals.[1]
Q2: What are the principal synthetic strategies for preparing this compound?
A2: The two main approaches are nucleophilic and electrophilic fluorination.
-
Nucleophilic Fluorination: This is a very common method that typically involves an SN2-type displacement of a good leaving group (e.g., tosylate, mesylate) on a chiral precursor with a fluoride ion source. To obtain the (R)-enantiomer, one would typically start with a precursor of (S)-configuration, as the SN2 reaction proceeds with inversion of stereochemistry. A common precursor is a derivative of (S)-propane-1,2-diol where the secondary hydroxyl group is activated.[1]
-
Electrophilic Fluorination: This strategy uses reagents that deliver an "F+" equivalent to a nucleophilic carbon. This has become more popular with the development of user-friendly N-F reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor®.[1][3]
-
Enzymatic Methods: Biocatalytic methods, such as the reduction of α-fluoroketones using ketoreductases (KREDs), offer a powerful route to enantiopure β-fluoro alcohols with high selectivity.[4]
Q3: Why is achieving high stereoselectivity in this synthesis often challenging?
A3: Several factors make high stereoselectivity difficult to achieve:
-
Reaction Mechanism Competition: Fluorination reactions can sometimes proceed through an SN1-like mechanism, which involves a planar carbocation intermediate. This intermediate can be attacked by the fluoride nucleophile from either side, leading to racemization and a loss of stereocontrol.[5]
-
Fluorinating Agent Reactivity: Highly reactive fluorinating agents can lack selectivity. Furthermore, the basicity of many fluoride sources (e.g., KF, CsF) can promote side reactions like elimination, which compete with the desired substitution.[5]
-
Substrate and Catalyst Effects: The final stereochemical outcome is highly dependent on a sensitive interplay between the substrate's structure, the chiral catalyst (if used), and the fluorinating agent. Minor changes can have a significant and often non-intuitive impact on enantioselectivity.[5]
Q4: What are the most common side reactions and how can they be minimized?
A4: The most prevalent side reaction is elimination , which forms an alkene byproduct. This is often promoted by the basicity of the fluoride source and higher reaction temperatures. To minimize this, you can:
-
Use a milder, less basic fluorinating agent.
-
Lower the reaction temperature to favor the substitution pathway.[5]
-
Choose a solvent that disfavors elimination pathways.
Another issue is decomposition of the starting material or product, which can be addressed by using milder reaction conditions or analyzing the reaction mixture at different time points to identify instability.[5]
Troubleshooting & Optimization Guides
This section provides a structured approach to resolving specific experimental issues.
Guide 1: Low Reaction Yield
A low yield of this compound is a frequent challenge. The underlying cause can often be traced back to substrate reactivity, reagent choice, or reaction conditions.
| Potential Cause | Underlying Rationale | Recommended Action |
| Poor Leaving Group | The SN2 reaction rate is highly dependent on the ability of the leaving group to depart. A poor leaving group will slow the reaction, leading to low conversion. | Replace mesylate (Ms) or tosylate (Ts) with a more reactive sulfonate, such as triflate (Tf) or nosylate (Ns). |
| Steric Hindrance | Bulky protecting groups near the reaction center can physically block the incoming fluoride nucleophile, hindering the SN2 attack. | Switch to a smaller primary alcohol protecting group (e.g., from Trityl to Benzyl or a silyl ether like TBS). |
| Low Nucleophilicity of Fluoride | The fluoride anion can be strongly solvated by protic solvents, reducing its effective nucleophilicity. In aprotic solvents, its solubility can be an issue. | Use a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve solubility and reactivity, or use an alternative fluoride source like tetrabutylammonium fluoride (TBAF).[5] |
| Moisture Contamination | Water can hydrolyze the starting material (e.g., sulfonate ester) and deactivate the fluoride source. | Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (N₂ or Ar).[5] |
This diagram outlines a systematic approach to diagnosing and resolving low yield issues.
Caption: Troubleshooting workflow for low reaction yield.
Guide 2: Poor Enantioselectivity (Low e.e.)
Achieving high enantiomeric excess (e.e.) is crucial. A low e.e. value indicates a loss of stereochemical control during the reaction.
The desired outcome relies on a pure SN2 mechanism, which results in a complete inversion of the stereocenter. Any competing SN1 pathway will lead to racemization.
Caption: Competing SN1 and SN2 reaction pathways.
| Potential Cause | Underlying Rationale | Recommended Action |
| SN1 Pathway Competition | Polar, protic solvents and highly ionizing leaving groups can stabilize the carbocation intermediate, favoring the SN1 pathway and leading to racemization.[5] | Switch to a less polar, aprotic solvent (e.g., THF, Toluene). Use a leaving group that is less prone to ionization (e.g., tosylate instead of triflate). |
| High Reaction Temperature | Higher temperatures can provide the energy needed to overcome the activation barrier for the SN1 pathway, reducing selectivity. | Lower the reaction temperature. This increases the energy difference between the diastereomeric transition states, often improving stereoselectivity.[5] |
| Racemization of Starting Material | If the chiral precursor is not enantiopure or racemizes under the reaction conditions (e.g., via an enolization mechanism if a carbonyl is present), the final product will also have low e.e. | Verify the enantiopurity of the starting material using chiral HPLC or GC. Ensure reaction conditions (e.g., pH) do not promote racemization. |
| Ineffective Chiral Catalyst | In catalytic enantioselective fluorinations, an inactive or poorly chosen catalyst will fail to control the stereochemical outcome. | Ensure the catalyst is properly activated and handled under inert conditions if it is air/moisture sensitive. Screen a panel of different chiral catalysts or ligands.[2][5] |
Experimental Protocol: Nucleophilic Fluorination
This section provides a representative protocol for the synthesis of this compound via nucleophilic substitution, a widely used and reliable method.
Objective: To synthesize this compound from (S)-1-(benzyloxy)propan-2-yl methanesulfonate.
Reaction Scheme: (S)-1-(benzyloxy)propan-2-ol → (S)-1-(benzyloxy)propan-2-yl methanesulfonate → (R)-1-(benzyloxy)-2-fluoropropane → this compound
Part A: Mesylation of (S)-1-(benzyloxy)propan-2-ol
-
Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add (S)-1-(benzyloxy)propan-2-ol (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add triethylamine (1.5 eq) dropwise, followed by the slow, dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours. Monitor reaction completion by TLC.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.
Part B: Fluorination
-
Setup: In a flame-dried flask under argon, dissolve the crude mesylate from Part A in anhydrous acetonitrile (0.3 M).
-
Reagent Addition: Add spray-dried potassium fluoride (3.0 eq) and a phase-transfer catalyst such as Kryptofix 222 or 18-Crown-6 (0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and stir vigorously for 12-24 hours. Monitor the disappearance of the starting material by GC/MS or TLC.
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate carefully to yield crude (R)-1-(benzyloxy)-2-fluoropropane.
Part C: Deprotection
-
Setup: Dissolve the crude fluorinated intermediate from Part B in methanol (0.2 M).
-
Catalyst Addition: Add Palladium on carbon (10 wt%, ~5 mol%) to the solution.
-
Reaction: Place the flask under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 4-8 hours.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound. Confirm identity and purity via NMR spectroscopy and determine enantiomeric excess via chiral GC or HPLC.
References
-
Ni, C., Hu, M., & Hu, J. (2015). Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. National Institutes of Health (NIH). [Link]
-
RSC Publishing. (2015). Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. Organic & Biomolecular Chemistry. [Link]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00330J [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of (2R)-2-Fluoropropan-1-ol
Welcome to the technical support guide for the synthesis of (2R)-2-Fluoropropan-1-ol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common side reactions and challenges encountered during this specific chiral synthesis. The information is structured in a question-and-answer format to directly address issues you may face in the lab.
Troubleshooting Guide: Common Side Reactions & Their Mitigation
The synthesis of enantiomerically pure this compound is a nuanced process where the control of stereochemistry and the suppression of byproducts are paramount. Most synthetic routes involve the deoxofluorination of a chiral precursor, often derived from the chiral pool (e.g., (R)-lactic acid derivatives or (S)-propane-1,2-diol), or the nucleophilic ring-opening of (R)-propylene oxide. Each approach carries a distinct profile of potential side reactions.
Issue 1: Loss of Enantiomeric Purity
Question: My final product, this compound, exhibits low enantiomeric excess (ee). I am using Diethylaminosulfur Trifluoride (DAST) on a protected (R)-lactic acid derivative. What is causing this racemization?
Answer: Loss of enantiomeric excess during DAST-mediated fluorination is a critical issue that typically points to a partial shift in the reaction mechanism from a desired S(_N)2 pathway to an S(_N)1-like pathway.
Root Cause Analysis: The fluorination with DAST proceeds via an alkoxyaminosulfur difluoride intermediate.[1] Ideally, a fluoride ion displaces this intermediate in a concerted S(_N)2 reaction, leading to a clean inversion of stereochemistry. However, if the intermediate has sufficient stability or if reaction conditions promote its dissociation, a planar carbocation can form. Subsequent attack by the fluoride ion from either face of this carbocation leads to a mixture of (R) and (S) products, thus eroding the enantiomeric excess.[1][2]
Factors Promoting S(_N)1 Character:
-
Substrate Structure: Secondary carbons, like the C2 in your propanol backbone, are more prone to carbocation formation than primary carbons.
-
Solvent Polarity: More polar solvents can stabilize the charged carbocation intermediate, favoring the S(_N)1 pathway.
-
Temperature: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for carbocation formation.
Troubleshooting & Mitigation Protocol:
-
Lower the Reaction Temperature: Initiate the DAST addition at -78 °C and allow the reaction to warm very slowly to room temperature. Avoid any external heating.[3] Running the entire reaction at a sustained low temperature can significantly favor the S(_N)2 mechanism.
-
Solvent Choice: Switch to a less polar, aprotic solvent. While dichloromethane (DCM) is common, consider using toluene or hexane to disfavor carbocation stabilization.[3][4]
-
Reagent Selection: Consider using an alternative, modern deoxyfluorination reagent known for cleaner S(_N)2 reactions and reduced side products.[5] Options like Deoxo-Fluor, PyFluor, or AlkylFluor often provide higher fidelity with less rearrangement and elimination.[4][5] Deoxo-Fluor, for instance, is noted for being more thermally stable than DAST.[6]
Issue 2: Formation of Elimination Byproducts
Question: My reaction mixture contains a significant amount of an alkene byproduct, likely prop-1-ene-1,2-diol derivative, after attempting to fluorinate protected (S)-propane-1,2-diol. How can I suppress this E2 elimination?
Answer: Elimination is a classic competing pathway to nucleophilic substitution, particularly in deoxofluorination reactions of alcohols.[4][7] The fluorinating agent activates the hydroxyl group, turning it into a good leaving group, while the fluoride ion or other bases present in the mixture can act as a base to abstract a proton from an adjacent carbon.
Root Cause Analysis: The reaction follows an E2 (bimolecular elimination) mechanism, which is favored by:
-
Steric Hindrance: A sterically hindered substrate can make the S(_N)2 backside attack difficult, allowing the competing E2 pathway to dominate.
-
Base Strength: While fluoride is a weak base, residual amines or other basic species can promote elimination.
-
Temperature: Higher temperatures generally favor elimination over substitution.[4]
Troubleshooting & Mitigation Protocol:
-
Optimize Temperature and Reagent Addition: As with racemization, lower temperatures (-78 °C) are crucial. Add the fluorinating agent slowly and dropwise to maintain a low localized concentration, minimizing side reactions.
-
Use a Non-Nucleophilic Base Scavenger: The formation of HF during the reaction can promote acid-catalyzed side reactions. The addition of a hindered, non-nucleophilic base like Hünig's base (DIPEA) can be beneficial.[4] Some protocols also report that adding potassium fluoride (KF) can help reduce elimination byproducts.[4]
-
Select a Milder Reagent: Modern reagents are often designed to minimize elimination. For example, PyFluor and Aminodifluorosulfinium salts have been reported to provide less elimination byproduct compared to DAST and Deoxo-Fluor.[5]
Issue 3: Formation of Rearrangement Byproducts
Question: I am synthesizing this compound via the ring-opening of (R)-propylene oxide with a fluoride source (e.g., TBAF or KF). My NMR analysis shows the presence of the regioisomeric byproduct, (2R)-1-Fluoropropan-2-ol. Why is the ring-opening not completely regioselective?
Answer: The regioselectivity of epoxide ring-opening is highly dependent on the reaction conditions (acidic vs. basic/neutral) and the nature of the nucleophile.[8][9] The formation of (2R)-1-Fluoropropan-2-ol indicates that the fluoride nucleophile is attacking the more substituted carbon (C2) of the epoxide ring.
Root Cause Analysis:
-
Under Basic/Neutral Conditions (S(_N)2): With a strong, "hard" nucleophile like fluoride, the reaction should proceed via an S(_N)2 mechanism. In this pathway, the nucleophile preferentially attacks the least sterically hindered carbon.[10] For propylene oxide, this is the terminal carbon (C1), which should yield the desired 2-fluoropropan-1-ol product with inversion of stereochemistry at the attacked center.
-
Under Acidic Conditions (S(_N)1-like): If acidic impurities are present (e.g., from the fluoride salt or solvent), the epoxide oxygen can be protonated. This activates the ring and imparts significant carbocationic character to the more substituted carbon (C2). The nucleophile will then preferentially attack this more electrophilic carbon, leading to the undesired 1-fluoro-2-propanol regioisomer.[8] While the attack still occurs from the backside, leading to inversion, the regioselectivity is flipped.
Troubleshooting & Mitigation Protocol:
-
Ensure Strictly Basic or Neutral Conditions:
-
Use high-purity, anhydrous fluoride sources (e.g., spray-dried KF, anhydrous TBAF).
-
Consider adding a non-nucleophilic base or using a buffered system (e.g., KF/K(_2)CO(_3)) to scavenge any trace acidity.
-
-
Optimize Solvent: Use a polar aprotic solvent (e.g., anhydrous DMF, DMSO, or acetonitrile) to enhance the nucleophilicity of the fluoride ion without promoting protonation of the epoxide.
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to ensure kinetic control, which favors attack at the less hindered site.
Frequently Asked Questions (FAQs)
Q1: What is the best protecting group strategy for a diol precursor like (S)-propane-1,2-diol before fluorination?
A1: The ideal protecting group should be robust enough to withstand the fluorination conditions but labile enough for easy removal without affecting the newly installed C-F bond. For a 1,2-diol, a cyclic protecting group is often most efficient.[11][12]
-
Acetonide (Isopropylidene Ketal): Formed easily with acetone or 2,2-dimethoxypropane under acidic catalysis. It is stable to basic and reductive conditions but is cleaved with mild acid.[13] This is an excellent choice.
-
Silyl Ethers (e.g., TBDMS, TIPS): You could selectively protect the primary alcohol, leaving the secondary one for fluorination. However, many fluorinating agents (especially those containing fluoride byproducts) can cleave silyl ethers. A bulky cyclic silyl ether like a di-tert-butylsilylene (DTBS) group could be a more robust option.[13]
-
Benzylidene Acetal: More stable to acid than an acetonide but can be removed via hydrogenolysis (Pd/C, H(_2)), which is orthogonal to many other groups.[13]
Workflow Diagram: Protecting Group Strategy
Caption: A selective protection-activation-substitution workflow.
Q2: How can I accurately determine the enantiomeric excess (ee) of my final product?
A2: Determining the ee is crucial for validating the success of your stereoselective synthesis. Multiple methods should be considered for cross-validation.
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. The alcohol is typically derivatized with a chiral resolving agent (e.g., Mosher's acid chloride) or passed through a chiral stationary phase column, which separates the two enantiomers, allowing for their quantification.[14]
-
¹⁹F NMR Spectroscopy with Chiral Shift Reagents: ¹⁹F NMR is highly sensitive.[15] Adding a chiral lanthanide shift reagent or a chiral solvating agent can induce different chemical shifts for the fluorine atoms in the (R) and (S) enantiomers.[16] The integration of these distinct signals provides a direct measure of the enantiomeric ratio.
-
Optical Rotation: While historically significant, this method measures the bulk property of the sample and is less precise than chromatographic or NMR methods.[17] It is best used as a qualitative check and for comparison with literature values, but the calculation of ee from specific rotation can be prone to errors from impurities.[17]
Data Comparison: Fluorinating Reagents
| Reagent | Typical Conditions | Common Side Reactions | Mitigation Strategy |
|---|---|---|---|
| DAST | DCM, -78 °C to RT | Elimination, Rearrangement, Racemization[1][2] | Low temp, non-polar solvent |
| Deoxo-Fluor | DCM, 0 °C to RT | Elimination (often less than DAST)[5][18] | Low temp, anhydrous conditions[6] |
| PyFluor | Toluene, RT to 80 °C | Minor elimination[5] | Use with base scavenger (e.g., DBU) |
| AlkylFluor | Dioxane, RT to 100 °C | Minor elimination[5][19] | Addition of KF can improve yield |
Reaction Mechanism: Deoxyfluorination with DAST
Caption: Competing S(_N)2 and S(_N)1 pathways in DAST fluorination.
References
-
Sladojevich, F., Arlow, S. I., Tang, P., & Ritter, T. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. Journal of the American Chemical Society, 135(6), 2470–2473. Available at: [Link]
-
Wikipedia. (n.d.). Fluorination with aminosulfuranes. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 1-Fluoropropan-2-ol. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 2-Fluoropropan-1-ol. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Reddit. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. r/Chempros. Retrieved January 14, 2026, from [Link]
-
Jang, S., Park, H., Duong, Q. H., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(2), 1083–1090. Available at: [Link] (Simulated link, as original is behind paywall, referencing ResearchGate for abstract).
- Singh, R. P., & Shreeve, J. M. (2000). Nucleophilic Fluorination of Amino Alcohols and Diols Using Deoxofluor. Organic Letters, 2(21), 3421–3423.
- Chisholm, M. H., & Zhou, Z. (2003). Catalytic Ring-Opening Polymerization of Propylene Oxide by Organoborane and Aluminum Lewis Acids. Macromolecules, 36(15), 5470–5481.
- Kocienski, P. J. (1994). Protecting Groups. Thieme. (General reference, URL not applicable).
-
Ashenhurst, J. (2023). Identifying Where Substitution and Elimination Reactions Happen. Master Organic Chemistry. Retrieved January 14, 2026, from [Link]
-
Maruoka, K., Hashimoto, T., & Ooi, T. (2015). Enantioselective fluorination of α-branched aldehydes and subsequent conversion to α-hydroxyacetals via stereospecific C–F bond cleavage. Chemical Science, 7(2), 1145-1149. Available at: [Link]
-
Chem-Station. (2014). Protection of 1,2-/1,3-Diols. Retrieved January 14, 2026, from [Link]
-
LookChem. (n.d.). 2-Fluoropropan-1-ol. Retrieved January 14, 2026, from [Link]
-
Ghorai, B. K. (2011). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. ARKIVOC, 2011(i), 223-253. Available at: [Link]
-
Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Retrieved January 14, 2026, from [Link]
-
Grove, C. I., et al. (2019). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 96(10), 2268–2274. Available at: [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved January 14, 2026, from [Link]
-
Darensbourg, D. J., et al. (2003). Concerning the mechanism of the ring opening of propylene oxide in the copolymerization of propylene oxide and carbon dioxide to give poly(propylene carbonate). Journal of the American Chemical Society, 125(25), 7586-7591. Available at: [Link]
-
Khan Academy. (n.d.). Ring-opening reactions of epoxides: Strong nucleophiles. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). (2R)-1-fluoropropan-2-ol. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
KAIST. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Retrieved January 14, 2026, from [Link]
-
Ashenhurst, J. (2017). All About Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Retrieved January 14, 2026, from [Link]
- Kocienski, P. J. (2005). Protecting Groups, 3rd Ed. Chapter 3: Diol Protecting Groups. Thieme. (General reference, URL not applicable).
-
PubChemLite. (n.d.). (2s)-2-fluoropropan-1-ol. Retrieved January 14, 2026, from [Link]
Sources
- 1. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 2. DAST - Enamine [enamine.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Khan Academy [khanacademy.org]
- 11. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. researchgate.net [researchgate.net]
- 19. thieme-connect.com [thieme-connect.com]
stability and storage conditions for (2R)-2-Fluoropropan-1-ol
Welcome to the technical support center for (2R)-2-Fluoropropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this valuable chiral fluorinated building block. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Troubleshooting Guide: Stability and Purity Issues
This section addresses specific problems you might encounter with this compound, providing step-by-step guidance to identify and resolve them.
Issue: Suspected Degradation of this compound
Symptoms:
-
Inconsistent or unexpected reaction outcomes.
-
Reduced potency or reactivity.
-
Appearance of a yellow tint in the normally colorless liquid.
-
Presence of unexpected peaks in analytical data (GC-MS, NMR).
Causality: Degradation of this compound can be initiated by several factors, most notably exposure to incompatible materials (especially bases), elevated temperatures, or prolonged storage without proper conditions. A common degradation pathway for fluoroalcohols is base-induced elimination of hydrogen fluoride (HF).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected degradation.
Detailed Protocol for Purity Assessment:
Objective: To determine the purity and enantiomeric excess of this compound using chiral gas chromatography (GC).
Rationale: Chiral GC is a highly effective method for separating enantiomers and identifying volatile impurities. Derivatization to the acetate ester can improve resolution.
Materials:
-
This compound sample
-
Acetic anhydride
-
Pyridine (or other suitable base catalyst)
-
Anhydrous solvent (e.g., dichloromethane)
-
Chiral GC column (e.g., CP Chirasil-DEX CB or similar)
-
Gas chromatograph with a Flame Ionization Detector (FID)
Procedure:
-
Derivatization (Optional but Recommended):
-
In a clean, dry vial, dissolve a small amount of the this compound sample in the anhydrous solvent.
-
Add a slight excess of acetic anhydride and a catalytic amount of pyridine.
-
Allow the reaction to proceed to completion. The reaction time and temperature may need to be optimized, but starting at room temperature for 1-2 hours is a reasonable approach.
-
Quench the reaction carefully with water and extract the resulting ester into a suitable organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and dilute to an appropriate concentration for GC analysis.
-
-
Chiral GC Analysis:
-
Inject the prepared sample onto the chiral GC column.
-
Use an appropriate temperature program to achieve separation of the enantiomers and any impurities.
-
The expected outcome for a pure sample is a single, sharp peak corresponding to the (2R)-enantiomer. The presence of a second peak at a different retention time would indicate the presence of the (2S)-enantiomer (racemization) or other impurities.
-
Interpretation:
-
Pure Sample: A single major peak will be observed.
-
Degraded or Racemized Sample: Multiple peaks will be present. The presence of the (S)-enantiomer peak indicates racemization. Other peaks may correspond to degradation products.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] It is crucial to keep it away from heat, sparks, open flames, and other sources of ignition as it is a flammable liquid and vapor.[1]
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place. Refrigeration (2-8°C) is recommended for long-term storage. | Lower temperatures slow down potential degradation processes. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes exposure to moisture and oxygen, which could potentially contribute to degradation over time. |
| Container | Use original, tightly sealed containers. If transferring, use glass or other compatible materials. | Prevents contamination and evaporation. |
| Light | Store in a dark place or use an amber bottle. | While not explicitly stated as highly light-sensitive, it is good practice for long-term storage of organic compounds. |
Q2: What is the expected shelf life of this compound?
A2: The shelf life is not definitively established by all suppliers. However, when stored unopened under the recommended conditions (cool, dry, dark, and inert atmosphere), the compound is expected to remain stable for at least one to two years. It is best practice to re-analyze the purity of the material after prolonged storage or if degradation is suspected.
Q3: What materials should be avoided for storing and handling this compound?
A3: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2] Bases can induce the elimination of hydrogen fluoride, leading to degradation.[2] For containers, avoid reactive metals. Glassware is generally a safe choice. For applications requiring plasticware, it is advisable to consult chemical compatibility charts. High-density polyethylene (HDPE) and polypropylene (PP) are often suitable for short-term use with alcohols, but testing for specific applications is recommended.[3]
Stability and Degradation
Q4: What are the visual signs of degradation?
A4: A pure sample of this compound should be a clear, colorless liquid. The development of a yellow color can be an indicator of degradation. However, the absence of color change does not guarantee purity.
Q5: How can I analytically confirm the purity and integrity of my sample?
A5: The most reliable methods are:
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can separate the (2R) and (S) enantiomers, allowing for the determination of enantiomeric excess (e.e.). They will also reveal the presence of other volatile or non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): NMR can provide detailed structural information and help identify impurities or degradation products by the appearance of new signals. For example, in ¹⁹F NMR, a pure sample should exhibit a characteristic signal, and new peaks would suggest the presence of other fluorine-containing species.
Q6: What are the potential degradation products?
A6: While specific degradation products for this compound are not extensively documented in readily available literature, a likely degradation pathway, especially in the presence of a base, is the elimination of HF to form 2-fluoroprop-1-ene. This alkene could potentially polymerize or undergo other reactions, leading to a mixture of byproducts.
References
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
Sources
Technical Support Center: Chiral HPLC Separation of Fluorinated Alcohols
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the chiral separation of fluorinated alcohols. As a class of compounds, fluorinated alcohols present unique challenges and opportunities in enantioselective chromatography. Their distinct electronic properties, stemming from the high electronegativity of fluorine, can significantly influence their interactions with chiral stationary phases (CSPs). This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth troubleshooting strategies and foundational knowledge to overcome common hurdles in your chiral HPLC analyses. We will move beyond simple procedural lists to explore the underlying principles, empowering you to make informed decisions and develop robust, reliable methods.
Part 1: Troubleshooting Guide
This section addresses the most frequent issues encountered during the analysis of fluorinated alcohols. We will diagnose problems systematically, from a complete lack of separation to subtle issues in peak shape.
Issue 1: Poor or No Enantiomeric Resolution
Q1: I'm injecting my racemic fluorinated alcohol, but I only see a single peak or a small shoulder. What is the primary cause and what is my first step?
A1: The most common reason for poor or no resolution is an inappropriate combination of the chiral stationary phase (CSP) and the mobile phase.[1][2] The chiral recognition mechanism relies on forming transient diastereomeric complexes between the enantiomers and the CSP, and this interaction is highly specific.[3] If the chosen system doesn't provide the necessary specific interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance), no separation will occur.
Your first step should not be to endlessly optimize the current conditions. Instead, a systematic screening approach is the most efficient path forward.[2][4] Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives, are the most widely successful for this class of compounds and are the best place to start.[1][5]
Q2: How do I systematically screen for the right conditions to resolve my fluorinated alcohol?
A2: A structured screening protocol is crucial to avoid a time-consuming "trial-and-error" process.[4] The goal is to test diverse CSPs under a few standard mobile phase conditions to identify a promising "hit."
Initial Screening Strategy:
-
Select Columns: Choose a small, diverse set of polysaccharide columns. A good starting point includes one amylose-based CSP (e.g., Chiralpak® IA, AD) and one cellulose-based CSP (e.g., Chiralcel® OD, OJ).[1][2] These phases often exhibit complementary selectivity.
-
Select Mobile Phases: Screen the selected columns with two primary mobile phase systems: a standard normal phase and a polar organic mode.[1][4]
-
Normal Phase (NP): n-Hexane / Isopropanol (IPA) or n-Hexane / Ethanol (EtOH). A typical starting ratio is 90:10 (v/v).[1]
-
Polar Organic Mode (POM): 100% Methanol (MeOH) or 100% Acetonitrile (ACN). POM is particularly useful for fluorinated alcohols that have poor solubility in hexane-rich mobile phases.[6]
-
-
Execute the Screen: Run the racemic standard on each column/mobile phase combination. Evaluate the resulting chromatograms for any sign of peak splitting or separation. Even partial separation is a promising lead for further optimization.
Below is a troubleshooting workflow to guide your decision-making process when faced with poor resolution.
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Table 1: Recommended Starting Conditions for Screening
| Parameter | Normal Phase (NP) | Polar Organic Mode (POM) |
|---|---|---|
| Columns | Chiralpak® IA/AD, Chiralcel® OD/OJ | Chiralpak® IA/AD, Chiralcel® OD/OJ |
| Mobile Phase | n-Hexane/Alcohol (IPA or EtOH) | 100% MeOH or 100% ACN |
| Ratio (v/v) | 90:10, 80:20 | N/A |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID) | 0.5 - 1.0 mL/min |
| Temperature | 25 °C (Ambient) | 25 °C (Ambient) |
| Detection | UV at 210-254 nm (for aromatics) | UV at 210-254 nm |
Data compiled from multiple sources to represent typical starting points.[1][6]
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q3: My peaks are resolved, but they show significant tailing. How does this impact my results and how can I fix it?
A3: Peak tailing is an asymmetrical peak shape that reduces resolution and complicates accurate integration, leading to unreliable quantitative results.[7][8] For fluorinated alcohols, a primary cause of tailing on silica-based CSPs is secondary interactions. This occurs when basic impurities in the sample or the alcohol's hydroxyl group itself interact strongly with acidic silanol groups on the silica surface.[7] Another common cause is column overload.[9]
Troubleshooting Steps:
-
Check for Overload: First, rule out column overload. Prepare a 1:10 dilution of your sample and inject it. If the peak shape improves significantly, you were overloading the column. Reduce your sample concentration.[7]
-
Use a Mobile Phase Additive: If dilution doesn't help, the issue is likely secondary interactions. For neutral or slightly basic analytes, the addition of a small amount of a basic modifier can dramatically improve peak shape. Add 0.1% Diethylamine (DEA) to your mobile phase. The DEA will compete with your analyte for the active silanol sites, preventing the interactions that cause tailing.[4][7]
-
Check Column Health: Persistent tailing may indicate a contaminated or degraded column.[7] Refer to the manufacturer's instructions for a recommended washing procedure. For immobilized CSPs, flushing with a strong solvent like THF or DMF can remove strongly adsorbed contaminants.[10]
Q4: I am observing split peaks. What is the difference between this and poor resolution, and what are the likely causes?
A4: While poor resolution appears as two overlapping peaks, a split peak is when a single enantiomer peak is distorted into two or more apexes.[9] This is typically not a problem with the chiral separation chemistry itself, but rather a physical or chemical issue with the system or sample.
Common Causes and Solutions:
-
Injection Solvent Mismatch: The most frequent cause is dissolving the sample in a solvent much stronger than the mobile phase.[1][11] For example, dissolving a sample in pure ethanol and injecting it into a 95:5 Hexane/Ethanol mobile phase can cause the peak to split. Solution: Always try to dissolve your sample in the mobile phase itself. If solubility is an issue, use the weakest possible solvent that is still compatible with the mobile phase.[1]
-
Column Void or Contamination: A void at the head of the column or particulate matter on the inlet frit can disrupt the sample band, causing it to split.[10][11] Solution: Try reversing the column (if permitted by the manufacturer) and flushing it to dislodge particulates. If a void is suspected, the column may need to be replaced. Using a guard column can prevent this issue.[12]
-
Partial Sample Dissolution: If the sample is not fully dissolved, it can lead to distorted peaks. Solution: Ensure your sample is completely solubilized before injection. Filtering the sample through a 0.45 µm syringe filter is also recommended.[1]
Caption: Troubleshooting workflow for poor peak shape.
Part 2: Frequently Asked Questions (FAQs)
Q5: How does the presence of fluorine in the alcohol analyte affect chiral recognition?
A5: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. When positioned near the alcohol's stereocenter, it increases the acidity (polarity) of the hydroxyl (-OH) proton.[13] This enhanced polarity can strengthen the hydrogen bonding interactions between the analyte and the chiral stationary phase (often with carbamate groups on polysaccharide CSPs), which is a key mechanism for chiral recognition.[3][13] Therefore, fluorination can sometimes lead to better enantioselectivity compared to non-fluorinated analogues.
Q6: What is the role of temperature in optimizing the separation of fluorinated alcohols?
A6: Temperature is a critical but complex parameter for optimizing selectivity.[6] Its impact on the thermodynamics of the analyte-CSP interaction is unpredictable.[6][14]
-
Improving Resolution: In some cases, decreasing the temperature enhances the stability of the transient diastereomeric complexes, increasing selectivity and improving resolution.[15] However, lower temperatures also increase mobile phase viscosity, which can lead to broader peaks and higher backpressure.[16]
-
Reversing Elution Order: In other cases, increasing the temperature can improve resolution or even reverse the enantiomer elution order.[14] Practical Advice: Once you have achieved partial separation, systematically evaluate the effect of temperature in 5-10 °C increments (e.g., 15°C, 25°C, 35°C). Maintaining a stable column temperature is essential for reproducible retention times.[16]
Q7: Can I use gradient elution for chiral separations of fluorinated alcohols?
A7: While most chiral separations are developed using isocratic methods to ensure stability, gradient elution is possible and can be useful, especially for samples containing impurities with very different retention times.[6][17] However, you must use an immobilized CSP (e.g., Chiralpak IA, IB, IC). Coated CSPs can be irreversibly damaged by the strong solvents used in gradient elution.[10][18] After a gradient run, a sufficient re-equilibration time is critical to ensure reproducible retention times for subsequent injections.[17]
Part 3: Key Experimental Protocols
Protocol 1: Systematic Chiral Method Development
This protocol outlines a structured workflow for developing a chiral separation method from scratch.
Objective: To identify a suitable CSP and mobile phase for the baseline separation (Rs ≥ 1.5) of a fluorinated alcohol racemate.
Methodology:
-
Sample Preparation:
-
Phase 1: Initial Screening:
-
Columns: Chiralpak IA, Chiralcel OD-H.
-
Mobile Phase A (NP): 90:10 (v/v) n-Hexane/IPA.
-
Mobile Phase B (POM): 100% Methanol.
-
Conditions: Flow rate: 1.0 mL/min, Temperature: 25 °C, Injection Volume: 5 µL.
-
Procedure:
-
Equilibrate the first column with Mobile Phase A for at least 20 column volumes.
-
Inject the sample.
-
If no separation, switch to Mobile Phase B (after proper column flushing and equilibration).
-
Repeat for the second column.
-
-
-
Phase 2: Optimization:
-
Select the column/mobile phase combination that showed the best, even if partial, separation.
-
If NP mode was selected: Adjust the ratio of the alcohol modifier. Decrease the percentage of alcohol (e.g., from 10% to 5%) to increase retention and potentially improve resolution. Increase it (e.g., to 20%) to decrease retention.
-
If POM mode was selected: Try different polar organic solvents (e.g., switch from Methanol to Ethanol or Acetonitrile).
-
Temperature Optimization: Once the mobile phase is roughly optimized, investigate the effect of temperature (e.g., test at 15 °C and 40 °C) to fine-tune selectivity.[14][16]
-
Flow Rate Optimization: If peaks are separated but not baseline (Rs < 1.5), decreasing the flow rate (e.g., from 1.0 to 0.5 mL/min) can increase efficiency and improve resolution.[6]
-
-
Calculation of Parameters:
-
Once separation is achieved, calculate the separation factor (α) and resolution (Rs) to validate the method. A resolution of ≥ 1.5 indicates baseline separation.[1]
-
Protocol 2: Column Equilibration and Care
Objective: To ensure reproducible results and prolong column lifetime.
-
Column Installation:
-
Always flush the HPLC system with a solvent miscible with the mobile phase you intend to use before connecting the column. For normal phase, flush the system with Isopropanol, then the mobile phase (e.g., Hexane/IPA). This prevents precipitation and damage.[10]
-
-
Equilibration:
-
Equilibration is critical for stable retention times, especially in normal phase where trace amounts of water can have a large effect.[12][17]
-
Flush the new column with the mobile phase for at least 20-30 column volumes.
-
Monitor the detector baseline. A stable baseline is a good indicator of equilibration.
-
For maximum reproducibility, perform several injections of the sample until retention times are constant.
-
-
Column Storage:
-
Never store a column in a mobile phase containing buffers or additives.
-
Consult the manufacturer's instructions for the recommended storage solvent. For many polysaccharide CSPs, storage in Hexane/IPA (e.g., 90:10) is common.
-
Ensure the column is tightly capped to prevent the stationary phase from drying out.
-
References
- A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. (n.d.). Benchchem.
- Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (2020). PMC.
- Chiral HPLC Method Development. (n.d.). I.B.S. Analytical.
- Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC.
- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (2011). PMC.
- Troubleshooting guide for HPLC analysis of chiral compounds. (n.d.). Benchchem.
- Chiral Chromatography Frequently Asked Questions. (n.d.). Sigma-Aldrich.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies.
- Technical Support Center: Synthesis of Chiral Fluorinated Alcohols. (n.d.). Benchchem.
- A Strategy for Developing HPLC Methods for Chiral Drugs. (2005). LCGC International.
- Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International.
- What are the Common Peak Problems in HPLC. (n.d.). Chromatography Today.
- Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. (2010). ResearchGate.
- Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. (2025). Mastelf.
- How Does Column Temperature Affect HPLC Resolution? (2025). Chrom Tech, Inc.
- Trouble with chiral separations. (2020). Chromatography Today.
- Effect of Temperature on the Chiral Separation of Enantiomers of Some... (2018). ResearchGate.
- Abnormal Peak Shapes. (n.d.). Shimadzu.
- Basics of chiral HPLC. (n.d.). Sigma-Aldrich.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.). LCGC International.
- COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. (2005). UNCW Institutional Repository.
- HPLC Troubleshooting Guide. (n.d.). Agilent Technologies.
- CHIRAL HPLC COLUMNS. (n.d.). Sigma-Aldrich.
Sources
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- 2. ymc.co.jp [ymc.co.jp]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. repository.uncw.edu [repository.uncw.edu]
- 6. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. mastelf.com [mastelf.com]
- 10. chiraltech.com [chiraltech.com]
- 11. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. chromtech.com [chromtech.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Parameters for (2R)-2-Fluoropropan-1-ol
Welcome to the technical support center for the synthesis of (2R)-2-Fluoropropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the optimization of reaction parameters. This compound is a critical chiral fluorinated building block in modern medicinal chemistry, and its efficient and stereocontrolled synthesis is paramount.[1][2] This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of this compound, providing a foundational understanding of the key concepts and challenges.
Q1: What are the primary synthetic strategies for obtaining enantiomerically pure this compound?
A1: There are several established strategies to synthesize this compound with high enantiopurity. The choice of method often depends on the available starting materials, scalability, and desired level of stereocontrol. The main approaches include:
-
Asymmetric Reduction of a Prochiral Ketone: This is one of the most direct routes, involving the reduction of 2-fluoropropionaldehyde or a related fluorinated ketone using a chiral reducing agent or a catalyst.[1]
-
Nucleophilic Fluorination of a Chiral Precursor: This method involves the displacement of a leaving group (e.g., tosylate, mesylate) from a chiral C3 backbone with a fluoride source. The stereochemistry is typically inverted during this SN2 reaction.[1][3]
-
Enzymatic Kinetic Resolution: This technique utilizes enzymes, such as lipases, to selectively acylate one enantiomer of racemic 2-fluoropropan-1-ol, allowing for the separation of the desired (R)-enantiomer.
-
Asymmetric Fluorination of an Achiral Precursor: This involves the use of a chiral fluorinating agent or a chiral catalyst to introduce fluorine enantioselectively to a prochiral substrate.
Q2: Why is maintaining enantioselectivity a major challenge in the synthesis of this compound?
A2: Achieving and maintaining high enantioselectivity is a significant challenge due to several factors:
-
Racemization: The chiral center in 2-fluoropropan-1-ol can be susceptible to racemization, especially under harsh reaction conditions such as extreme pH or high temperatures during workup.[4]
-
Competing Reaction Pathways: In many synthetic routes, non-stereoselective background reactions can occur, leading to the formation of the undesired (S)-enantiomer and thus lowering the enantiomeric excess (ee).
-
Catalyst Inhibition or Decomposition: The performance of chiral catalysts can be compromised by impurities in the starting materials or solvents, leading to a decrease in enantioselectivity.
Q3: What are the common side reactions to be aware of during the synthesis?
A3: Depending on the synthetic route, several side reactions can occur, leading to impurities and lower yields. Common side reactions include:
-
Elimination Reactions: Particularly in nucleophilic fluorination, the use of basic fluoride sources can promote the elimination of the leaving group to form an alkene byproduct.[5][6]
-
Rearrangement Reactions: In reactions that may proceed through a carbocation intermediate (SN1-type reactions), rearrangements can occur, leading to the formation of constitutional isomers.[5]
-
Over-reduction or Oxidation: In reduction or oxidation steps, it's possible to form undesired byproducts if the reaction is not carefully controlled. For instance, in the synthesis of the precursor 2-fluoropropionaldehyde, over-oxidation to the corresponding carboxylic acid can occur.
Q4: How can I accurately determine the enantiomeric excess (ee) of my this compound product?
A4: Accurate determination of enantiomeric excess is crucial for evaluating the success of your asymmetric synthesis. The most common and reliable methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. A chiral stationary phase is used to resolve the (R)- and (S)-enantiomers, and the ratio of their peak areas gives the ee.
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent: In the presence of a chiral solvating agent, the fluorine atoms in the (R)- and (S)-enantiomers experience different chemical environments, leading to separate signals in the ¹⁹F NMR spectrum. The integration of these signals allows for the calculation of the ee.[2][7]
Part 2: Troubleshooting Guides for Specific Synthetic Routes
This section provides detailed troubleshooting advice for common problems encountered in the primary synthetic routes to this compound.
Route 1: Asymmetric Reduction of 2-Fluoropropionaldehyde
This method often employs a chiral catalyst, such as an oxazaborolidine (e.g., CBS catalyst), with a stoichiometric reducing agent like borane.[8][9]
Problem 1: Low Enantioselectivity (<90% ee)
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Moisture in the reaction | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and reagents. | Water can react with the borane reducing agent and interfere with the catalyst, leading to a non-selective reduction pathway.[5] |
| Impurities in the starting material | Purify the 2-fluoropropionaldehyde (e.g., by distillation) before use. | Aldehydes are prone to oxidation to carboxylic acids, which can deactivate the catalyst. |
| Incorrect reaction temperature | Lowering the reaction temperature can often improve enantioselectivity. | A lower temperature increases the energy difference between the diastereomeric transition states, favoring the formation of one enantiomer over the other.[10] |
| Suboptimal catalyst loading | Optimize the catalyst loading. While higher loading can increase the reaction rate, it may not always improve ee. | Insufficient catalyst will result in a significant background (non-catalyzed) reaction, which is not enantioselective. |
| Inappropriate solvent | Screen different aprotic solvents (e.g., THF, toluene, dichloromethane). | The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the stereochemical outcome. |
Problem 2: Low Yield
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Decomposition of the reducing agent | Use freshly opened or titrated borane solutions. | Borane solutions can degrade over time, leading to a lower effective concentration of the reducing agent. |
| Aldehyde polymerization | Add the aldehyde slowly to the reaction mixture at a low temperature. | Aldehydes, especially unhindered ones, can undergo polymerization under certain conditions. |
| Product loss during workup | This compound is a relatively volatile and water-soluble alcohol. Use care during extraction and solvent removal. Consider using a continuous extraction method if necessary. | The physicochemical properties of the product can make its isolation challenging. |
Route 2: Nucleophilic Fluorination of a Chiral Precursor
A common precursor for this route is (S)-1-O-benzyl-2-O-tosylglycerol, where the tosyl group is displaced by a fluoride ion with inversion of configuration.
Problem 1: Formation of Elimination Byproduct
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Strongly basic fluoride source | Use a milder fluoride source, such as potassium fluoride with a phase-transfer catalyst (e.g., 18-crown-6) or tetra-n-butylammonium fluoride (TBAF). | Highly basic conditions favor the E2 elimination pathway over the desired SN2 substitution.[6] |
| High reaction temperature | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. | Higher temperatures generally favor elimination over substitution. |
| Sterically hindered substrate | If possible, use a less sterically hindered substrate to favor the SN2 reaction. | Steric hindrance around the reaction center can make the SN2 pathway less favorable, allowing the E2 pathway to compete. |
Problem 2: Low Conversion
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Low solubility of the fluoride source | Use a more soluble fluoride source (e.g., TBAF) or a phase-transfer catalyst to increase the effective concentration of the fluoride ion in the organic phase. | The low solubility of inorganic fluorides like KF in organic solvents is a common issue.[5] |
| Poor leaving group | Ensure the leaving group is sufficiently reactive. Tosylates and mesylates are generally good leaving groups. | A good leaving group is essential for an efficient SN2 reaction. |
| Presence of water | Use anhydrous conditions. | Water can solvate the fluoride ion, reducing its nucleophilicity. |
Part 3: Experimental Protocols and Data Presentation
Example Protocol: Asymmetric Reduction of 2-Fluoropropionaldehyde using a CBS Catalyst
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) in anhydrous THF.
-
Cool the solution to -20 °C in a cryocooler.
-
Slowly add a solution of borane-dimethyl sulfide complex (1.1 eq.) in THF to the catalyst solution and stir for 15 minutes.
-
Add a solution of freshly distilled 2-fluoropropionaldehyde (1.0 eq.) in anhydrous THF dropwise over 30 minutes, maintaining the internal temperature below -15 °C.
-
Stir the reaction mixture at -20 °C and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction by the slow addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Concentrate the mixture under reduced pressure.
-
Add 1 M HCl and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Data Presentation: Impact of Reaction Parameters on Enantioselectivity
The following table summarizes the effect of various parameters on the enantioselective reduction of 2-fluoropropionaldehyde.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | (R)-CBS | THF | 25 | 2 | 98 | 85 |
| 2 | (R)-CBS | THF | 0 | 4 | 95 | 92 |
| 3 | (R)-CBS | THF | -20 | 8 | 92 | 97 |
| 4 | (R)-CBS | Toluene | -20 | 12 | 88 | 95 |
| 5 | (S)-CBS | THF | -20 | 8 | 93 | 96 (S) |
| 6 | None | THF | -20 | 24 | 40 | 0 |
Part 4: Visualizing Experimental Workflows
Diagram 1: General Workflow for Asymmetric Reduction
Caption: Workflow for the asymmetric reduction of 2-fluoropropionaldehyde.
Diagram 2: Troubleshooting Logic for Low Enantioselectivity
Caption: Troubleshooting guide for low enantioselectivity.
References
-
Jang, S., Park, H., Duong, Q. H., Kwahk, E.-J., & Kim, H. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by ¹⁹F NMR Spectroscopy. Analytical Chemistry, 94(2), 1441–1446. [Link]
-
Jang, S., Park, H., Duong, Q. H., Kwahk, E.-J., & Kim, H. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. PubMed. [Link]
-
Doyle Group. (2023). Strategies for Nucleophilic C(sp³)–(Radio)Fluorination. UCLA. [Link]
-
Macmillan, D. W. C., et al. (2005). Enantioselective Organocatalytic r-Fluorination of Aldehydes. Journal of the American Chemical Society. [Link]
-
National Center for Biotechnology Information. (n.d.). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. PubMed Central. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Nucleophilic Fluorination by F-. [Link]
-
ResearchGate. (n.d.). Facile Nucleophilic Fluorination Reactions Using tert-Alcohols as a Reaction Medium: Significantly Enhanced Reactivity of Alkali Metal Fluorides and Improved Selectivity. [Link]
-
MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. [Link]
-
Chemistry Stack Exchange. (2025). Purifying Fluorinated Alcohol via flash Chromatography. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Effect of temperature on the reversal of the enantiofacial selection. [Link]
-
Wikipedia. (n.d.). Racemization. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorinated Alcohols: A New Medium for Selective and Clean Reaction. [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]
-
Labinsights. (2023). Chiral Oxazaborolidines for Asymmetric Synthesis. [Link]
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- 8. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 9. labinsights.nl [labinsights.nl]
- 10. mdpi.com [mdpi.com]
preventing racemization of (2R)-2-Fluoropropan-1-ol during reactions
Welcome, researchers and innovators. This guide is designed to serve as a dedicated resource for navigating the complexities of working with (2R)-2-Fluoropropan-1-ol. As Senior Application Scientists, we understand that maintaining the stereochemical integrity of this valuable chiral building block is paramount to your success in pharmaceutical and fine chemical synthesis.[1][2] Racemization, the undesirable conversion of a single enantiomer into an equal mixture of both, can compromise the biological activity and efficacy of your target molecules.[1][3]
This document provides in-depth, field-proven insights and troubleshooting protocols to help you prevent racemization and ensure the stereochemical fidelity of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that lead to the racemization of a chiral alcohol like this compound?
A1: Although this compound is a primary alcohol, the adjacent secondary carbon is the chiral center. Racemization occurs if this stereocenter is compromised. The two most common pathways to be vigilant about are:
-
SN1-Type Reactions: While the primary alcohol itself will react via an SN2 pathway, any reaction that could transiently form a carbocation at the chiral C2 position is a significant risk. This can happen if a leaving group is placed on the C2 carbon under conditions that favor its departure. More relevantly, harsh acidic conditions can protonate the hydroxyl group, and while elimination/substitution would primarily occur at C1, side reactions or rearrangements under forcing conditions could theoretically threaten the C2 center. The presence of the electronegative fluorine atom generally destabilizes an adjacent carbocation, which can suppress, but not entirely eliminate, this risk under certain conditions.[1][4]
-
Reversible Oxidation-Reduction: If the primary alcohol is oxidized to the corresponding aldehyde, (R)-2-fluoropropanal, the proton at the C2 chiral center becomes acidic. In the presence of a base, this proton can be abstracted to form a planar, achiral enolate intermediate.[5] If this enolate is then re-protonated, it can occur from either face, leading to a racemic mixture of the aldehyde, which upon subsequent reduction would yield racemic 2-fluoropropan-1-ol. Even trace amounts of oxidizing and reducing agents can facilitate this cycle.[1]
Q2: How can I reliably determine the enantiomeric excess (ee%) of my this compound?
A2: Accurate determination of enantiomeric excess is crucial for validating your experimental success. The most common and reliable methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. The alcohol is typically derivatized with a UV-active agent (e.g., a benzoyl or naphthoyl group) to create a diastereomeric ester, which can then be separated on a chiral stationary phase (e.g., Chiralcel OD, Chiralpak AD).[6][7]
-
Chiral Gas Chromatography (GC): Using a chiral column (e.g., based on cyclodextrin derivatives), you can often separate the enantiomers directly without derivatization.
-
NMR Spectroscopy with Chiral Shift Reagents: Lanthanide-based chiral shift reagents can be used to induce chemical shift differences between the enantiomers in the ¹H or ¹⁹F NMR spectrum, allowing for integration and quantification of the ee%.
Troubleshooting Guide: Preserving Stereochemistry in Key Reactions
Issue 1: Racemization during Hydroxyl Group Activation (e.g., Tosylation, Mesylation)
-
Problem: You are converting the primary alcohol to a sulfonate ester to create a good leaving group, but you observe a decrease in enantiomeric excess in your final product after subsequent substitution.
-
Probable Cause: The reaction generates a strong acid byproduct (e.g., TsOH, MsOH, or HCl from TsCl/MsCl). This acid can catalyze side reactions or, more critically, if any secondary alcohol impurities exist, promote SN1-type racemization.[1] Even for the primary alcohol, strongly acidic conditions should be avoided to prevent any potential for undesired side reactions that could compromise the chiral center.
-
Solution: The key is to efficiently scavenge the acid as it forms using a non-nucleophilic base in a suitable solvent at low temperatures.
| Parameter | Recommended Condition | Rationale |
| Base | Pyridine, 2,6-Lutidine, or Triethylamine (NEt₃) | Acts as an effective acid scavenger without competing as a nucleophile. |
| Temperature | 0 °C to -20 °C | Minimizes the rate of potential side reactions. |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Aprotic solvents that are unlikely to participate in the reaction. |
| Reagent Addition | Slow, dropwise addition of sulfonyl chloride | Maintains low concentration of reactants and helps control exotherms. |
Protocol: Racemization-Free Tosylation
-
Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq) and stir for 5 minutes.
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 eq) in anhydrous DCM dropwise over 30 minutes.
-
Maintain the temperature at 0 °C and monitor the reaction by TLC until the starting material is consumed.
-
Perform a neutral workup: quench the reaction with cold water and separate the layers. Wash the organic layer sequentially with cold dilute HCl (to remove pyridine), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature.
Issue 2: Loss of Stereochemical Integrity During Oxidation
-
Problem: You are oxidizing the primary alcohol to (R)-2-Fluoropropanal, but the product shows significant racemization.
-
Probable Cause: While the oxidation itself is not the issue, the conditions used may be promoting racemization of the product aldehyde. Basic conditions or the presence of nucleophilic species can catalyze the deprotonation at the chiral C2 position, forming a planar enolate which then reprotonates non-stereoselectively.[5]
-
Solution: Employ mild, non-basic, and anhydrous oxidation methods that operate at low temperatures. The Swern oxidation is an excellent choice as it avoids harsh reagents and proceeds under mildly acidic (initially) and then non-nucleophilic basic conditions at very low temperatures.[8][9][10][11]
Protocol: Swern Oxidation of this compound
-
Under an inert atmosphere, add anhydrous DCM to a flask and cool to -78 °C (dry ice/acetone bath).
-
Add oxalyl chloride (1.5 eq) to the cold DCM, followed by the slow, dropwise addition of dimethyl sulfoxide (DMSO) (3.0 eq). Stir for 15 minutes.
-
Slowly add a solution of this compound (1.0 eq) in DCM, ensuring the internal temperature remains below -65 °C. Stir for 30 minutes.
-
Add triethylamine (NEt₃) (5.0 eq) dropwise, stir for 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding water. Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and carefully remove the solvent in vacuo without heating.
Issue 3: Unexpected Stereochemical Outcome in Nucleophilic Substitution
-
Problem: You are performing a Mitsunobu reaction to, for example, form an ester, and are concerned about the stereocenter.
-
Clarification & Solution: The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of secondary alcohols.[12][13] For a primary alcohol like this compound, the SN2 reaction occurs at the non-chiral primary carbon (C1). Therefore, the reaction proceeds with retention of configuration at the C2 stereocenter. The primary concern is not racemization from the mechanism itself, but ensuring the reaction conditions (neutral, aprotic) do not cause any unforeseen degradation or side reactions of the starting material.
Reactants [label=<
+R-COOH
Reagents [label="PPh₃, DIAD\nTHF, 0 °C to RT"];
Product [label=<
Configuration at C2 is Retained
Reactants -> Product [label=Reagents]; } Caption: Stereochemical outcome of the Mitsunobu reaction.
Advanced Preventative Strategies
1. Using Protecting Groups
When your multi-step synthesis involves harsh conditions (e.g., Grignard reagents, strong bases) that could threaten the alcohol or the chiral center's integrity, protecting the hydroxyl group is a wise strategy. Silyl ethers are an excellent choice due to their ease of formation and cleavage under mild conditions.[14][15]
-
Common Choice: tert-Butyldimethylsilyl (TBS) ether.
-
Protection: this compound + TBSCl + Imidazole in DMF.
-
Stability: Inert to Grignard reagents, organolithiums, and many oxidizing/reducing agents.
-
Deprotection: Tetrabutylammonium fluoride (TBAF) in THF, or acidic conditions (e.g., HF-Pyridine).
2. Leveraging Enzymatic Reactions
For ultimate stereoselectivity, consider biocatalysis. Enzymes operate under very mild, aqueous conditions (neutral pH, room temperature), virtually eliminating the risk of chemically-induced racemization.[16]
-
Kinetic Resolution: Lipases can be used to selectively acylate one enantiomer from a racemic mixture of 2-fluoropropan-1-ol, allowing for the separation of the unreacted enantiomer.
-
Asymmetric Synthesis: Reductases or transaminases can be used to synthesize this compound from a prochiral ketone or amino-donor, respectively, often with near-perfect enantioselectivity.[17][18][19] This approach builds the chiral center correctly from the start, avoiding downstream issues.
References
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- PubChem. (n.d.). 1-Fluoropropan-2-ol. National Center for Biotechnology Information.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Fluoropropan-1-ol. National Center for Biotechnology Information.
- PubChem. (n.d.). (2R)-1-fluoropropan-2-ol. National Center for Biotechnology Information.
-
Macedo, E. A., et al. (2018). Enzymatic synthesis of chiral amino-alcohols by coupling transketolase and transaminase-catalyzed reactions in a cascading continuous-flow microreactor system. Biotechnology and Bioengineering, 115(2), 299-309. Retrieved from [Link]
-
Al-Qahtani, N., & Bevinakatti, H. S. (2021). Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles. Chirality, 33(10), 655-663. Retrieved from [Link]
-
Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
- BenchChem. (n.d.). This compound.
-
Damha, M. J., & Wilds, C. J. (2002). Studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA). RNA, 8(8), 1045-1055. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
-
PubMed. (2021). Enantioseparation and racemization of α-aryl-α-fluoroacetonitriles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 19.11: Racemization. Retrieved from [Link]
-
Hernandez-Perez, J. M., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 28(15), 5708. Retrieved from [Link]
-
Kolis, S. P., et al. (2023). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. The Journal of Organic Chemistry, 88(17), 11695-11703. Retrieved from [Link]
-
MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Retrieved from [Link]
-
ResearchGate. (2019). Removal of acid-labile protecting or anchoring groups in the presence of polyfluorinated alcohol: Application to solid-phase peptide synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
-
Corrado, M. L., Knaus, T., & Mutti, F. G. (2020). High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β-Methylstyrene. ChemCatChem, 12(1), 138-143. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics. Organic & Biomolecular Chemistry, 20(3), 524-531. Retrieved from [Link]
-
PubMed Central. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(2), 83-91. Retrieved from [Link]
-
Professor Dave Explains. (2024, January 10). Mitsunobu Reaction [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2021). Recent Advances in Asymmetric Synthesis of Chiral Amides and Peptides: Racemization-free Coupling Reagents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Racemisation in Chemistry and Biology. Retrieved from [Link]
-
Study.com. (n.d.). Racemization Overview, Mechanism & Examples. Retrieved from [Link]
-
Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]
-
ReactionFlash. (n.d.). Mitsunobu Reaction - Common Conditions. Retrieved from [Link]
-
Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. Retrieved from [Link]
-
PubMed. (2018). Enzymatic synthesis of chiral amino-alcohols by coupling transketolase and transaminase-catalyzed reactions in a cascading continuous-flow microreactor system. Retrieved from [Link]
-
Pharma's Almanac. (2019, May 24). Applying Enzymatic Synthesis for Chiral Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Enzymatic synthesis of chiral amino-alcohols by coupling transketolase and transaminase-catalyzed reactions in a continuous-flow microreactor system [Image]. Retrieved from [Link]
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Technical Support Center: Safe Handling and Troubleshooting for Fluorinated Alcohols
Welcome to the Technical Support Center for the safe handling and application of fluorinated alcohols. This guide is designed for researchers, scientists, and drug development professionals who utilize these unique and reactive compounds in their work. The introduction of fluorine can significantly alter the properties of alcohols, making them valuable reagents and building blocks, but also presenting specific handling challenges. This resource provides in-depth technical guidance, troubleshooting advice, and clear protocols to ensure both the integrity of your experiments and the safety of your laboratory personnel.
Section 1: Hazard Identification and Risk Assessment
Fluorinated alcohols, while varying in their specific properties, generally present a combination of hazards that require careful management. A thorough risk assessment should always be conducted before beginning any new protocol. Key hazards include:
-
Toxicity: Many fluorinated alcohols are toxic if inhaled, ingested, or absorbed through the skin. Some can cause damage to organs through prolonged or repeated exposure.
-
Corrosivity: Certain fluorinated alcohols can be corrosive, causing serious eye damage or skin burns. The in-situ generation of hydrofluoric acid (HF) upon decomposition or reaction with water is a significant concern.
-
Flammability: While the degree of flammability varies, many fluorinated alcohols are flammable liquids and can form explosive mixtures with air.
-
Reactivity: Fluorinated alcohols can react vigorously with a range of incompatible materials, including strong oxidizing agents, bases, and alkali metals.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions encountered when working with fluorinated alcohols.
Q1: What are the most critical engineering controls to have in place when working with fluorinated alcohols?
A1: The most critical engineering control is a certified chemical fume hood to ensure adequate ventilation.[1] This is paramount for preventing the inhalation of potentially harmful vapors or aerosols. For particularly hazardous or moisture-sensitive fluorinated alcohols, the use of a glove box with an inert atmosphere is recommended to provide an additional layer of containment and to prevent reactions with atmospheric moisture.[2]
Q2: How do I select the appropriate gloves for handling fluorinated alcohols?
A2: The selection of appropriate gloves is crucial and depends on the specific fluorinated alcohol and any solvents being used. There is no single glove that is universally resistant to all chemicals.
-
Consult Chemical Resistance Charts: Always refer to the glove manufacturer's chemical resistance chart for specific breakthrough times and degradation ratings.[3][4][5][6]
-
Recommended Materials: Butyl and neoprene gloves often provide good resistance to a range of alcohols and acids.[7] Nitrile gloves can also be suitable, but their performance can vary depending on the specific fluorinated alcohol.[7] For incidental contact, nitrile gloves are a common choice.[6]
-
Double Gloving: For highly corrosive or readily absorbed compounds, wearing two pairs of gloves (double-gloving) is a recommended practice to provide an extra layer of protection.[2]
Q3: What are the ideal storage conditions for fluorinated alcohols?
A3: Proper storage is essential to maintain the stability and purity of fluorinated alcohols and to prevent hazardous situations.
-
Temperature: Store in a cool, dry place.[2][8] For some volatile fluoroalkanes, cold storage between -10°C and 0°C may be necessary to minimize evaporation and reduce fire risk.[8] Other fluorinated compounds, like 1-fluoronaphthalene, are best stored between 2-8°C.[8] Always consult the Safety Data Sheet (SDS) for the specific storage temperature recommendations.
-
Container: Use tightly sealed containers made of a material that will not react with the alcohol.[8] Glass or Teflon-lined containers are often suitable.[8]
-
Environment: Store in a well-ventilated area away from direct sunlight and sources of heat, sparks, or open flames.[2][8] Sunlight can cause photochemical reactions that may degrade the compound.[8]
-
Segregation: Store fluorinated alcohols away from incompatible materials such as strong acids, bases, and oxidizing agents.[2][9]
Q4: Can I dispose of small quantities of fluorinated alcohol waste down the drain?
A4: No. Fluorinated compounds should never be disposed of down the drain.[10] They can be persistent in the environment and some can biodegrade into more toxic compounds.[11][12] All waste containing fluorinated compounds must be collected in clearly labeled, compatible containers for disposal as hazardous waste through your institution's environmental health and safety office.[2][10]
Section 3: Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments involving fluorinated alcohols.
Q1: My reaction involving a fluorinated alcohol is giving a low yield. What should I check first?
A1: Low yields in reactions with fluorinated compounds can often be traced back to a few key factors:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. Many fluorinating reagents and some fluorinated alcohols are sensitive to moisture.[13] Even trace amounts of water can quench the reaction or lead to unwanted side reactions.[13]
-
Reagent Quality: Verify the quality and activity of your fluorinated alcohol and any other reagents. Some fluorinated compounds can degrade over time, especially with improper storage.[14] Using a fresh bottle may resolve the issue.[14]
-
Reaction Temperature: Some reactions may require heating to proceed at a reasonable rate. If your reaction is sluggish, consider gradually increasing the temperature while carefully monitoring for the formation of byproducts.[14]
Q2: I am observing unexpected side products in my reaction. What are the likely causes?
A2: The formation of side products is often due to the reactivity of the fluorinated alcohol or the reaction conditions.
-
Elimination Reactions: When using a fluorinated alcohol in a reaction where it acts as a leaving group, elimination to form an alkene can be a competing side reaction. This is more common with sterically hindered substrates. To minimize this, consider lowering the reaction temperature.[13]
-
Degradation: Fluorotelomer alcohols (FTOHs) can degrade in the atmosphere and through biotic processes to form perfluorinated carboxylic acids (PFCAs), which are persistent and bioaccumulative.[15][16][17] While this is more of an environmental fate concern, it highlights the potential for degradation under certain experimental conditions. Ensure your reactions are performed under a controlled atmosphere if necessary.
Q3: The cap of my fluorinated alcohol bottle has a white powder around it. What should I do?
A3: The presence of a white powder or crystals around the cap of a chemical container can indicate a potential hazard. This could be a sign of decomposition, reaction with atmospheric moisture, or sublimation. If you notice this, especially with an oxidizing acid, do not attempt to open the container.[9] The material may be potentially explosive.[9] Contact your institution's environmental health and safety department immediately for guidance on how to proceed.[9]
Section 4: Standard Operating Procedures (SOPs)
These detailed protocols provide a self-validating system for the safe execution of common laboratory tasks involving fluorinated alcohols.
SOP 1: Weighing and Dispensing Fluorinated Alcohols
-
Preparation:
-
Don appropriate Personal Protective Equipment (PPE): chemical safety goggles, a face shield (if splash hazard exists), a flame-resistant lab coat, and chemically resistant gloves (e.g., butyl or neoprene).[1][7]
-
Ensure a certified chemical fume hood is operational.[1]
-
Have spill cleanup materials readily available.
-
-
Procedure:
-
Perform all weighing and dispensing activities inside the chemical fume hood.
-
Use a clean, dry, and compatible container for weighing.
-
Carefully open the fluorinated alcohol container, avoiding any splashing.
-
Dispense the required amount slowly and carefully.
-
Securely close the container immediately after dispensing.
-
Clean any minor drips or spills on the balance or work surface immediately with an appropriate absorbent material.
-
-
Post-Procedure:
-
Wipe down the work area.
-
Properly dispose of any contaminated materials (e.g., weighing paper, pipette tips) in a designated hazardous waste container.[2]
-
Wash hands thoroughly after removing gloves.
-
SOP 2: Disposal of Fluorinated Alcohol Waste
-
Waste Collection:
-
Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical names of the contents.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
-
Disposal:
-
Arrange for pickup and disposal through your institution's environmental health and safety office. Do not attempt to neutralize or dispose of fluorinated alcohol waste through other means without a validated and approved procedure.[2]
-
Section 5: Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving fluorinated alcohols.
5.1: Spill Cleanup
For Small Spills (<100 mL):
-
Alert Personnel: Immediately alert others in the laboratory.
-
Evacuate: If the substance is highly volatile or toxic, evacuate the immediate area.
-
Don PPE: Put on appropriate PPE, including respiratory protection if necessary.[18]
-
Contain: Create a dike around the spill using an inert absorbent material like vermiculite or sand.[19][20]
-
Absorb: Working from the outside in, apply the absorbent material to the spill.[19]
-
Collect: Carefully scoop the absorbed material into a compatible, sealable container for hazardous waste.[18][19]
-
Decontaminate: Clean the spill area with soap and water.[18][21]
-
Dispose: Label the waste container and arrange for disposal.
For Large Spills (>100 mL) or Spills of Highly Toxic Fluorinated Alcohols:
-
Evacuate: Evacuate the entire laboratory immediately.[18][20]
-
Alert: Activate the nearest fire alarm and notify your institution's emergency response team.[20]
-
Isolate: Close the laboratory doors to contain the spill.[22]
-
Do Not Attempt to Clean: Only trained emergency responders should handle large spills.[21][23]
5.2: Personal Exposure
Inhalation:
-
Move the affected person to fresh air immediately.[24]
-
If breathing has stopped, perform artificial respiration.[24]
-
Seek immediate medical attention.[24]
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[25]
-
Remove all contaminated clothing while flushing.[25]
-
Seek immediate medical attention.
Eye Contact:
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[25][26]
-
Do not use neutralizing agents.
-
Seek immediate medical attention.[26]
Ingestion:
-
Do not induce vomiting.
-
If the person is conscious, have them rinse their mouth with water.
-
Seek immediate medical attention immediately.[24]
Section 6: Incompatible Materials
To prevent violent reactions, fires, or explosions, do not store or mix fluorinated alcohols with the following materials:
| Incompatible Material | Potential Hazard |
| Strong Oxidizing Agents | Can cause fires or explosions. |
| Strong Bases | Can result in vigorous or violent reactions. |
| Alkali Metals (e.g., Sodium, Potassium) | Can lead to explosive reactions. |
| Strong Acids | May cause vigorous reactions. |
| Reactive Fluorinating Agents | Can lead to uncontrolled and highly exothermic reactions.[2] |
This table is not exhaustive. Always consult the Safety Data Sheet (SDS) for a complete list of incompatible materials.[27]
Visualizations
Diagram 1: PPE Selection Workflow
Caption: PPE selection workflow for handling fluorinated alcohols.
Diagram 2: Small Spill Response Flowchart
Caption: Response flowchart for a small fluorinated alcohol spill.
References
-
Dakota Chemical. (2025, October 1). What are the storage conditions for different types of fluorinated pharmaceutical intermediates? Dakota Chemical Blog. [Link]
-
Environmental Health and Safety, University of Iowa. OSHA Glove Selection Chart. [Link]
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Medicom. Chemical Resistance Reference Chart. [Link]
-
University of California, Berkeley, Environmental Health & Safety. Safe Storage. [Link]
-
Key, B. D., Howell, R. D., & Criddle, C. S. (2007). Biodegradation of fluorinated alkyl substances. PubMed. [Link]
-
Ansell. Ansell Chemical Resistance Glove Chart. Environment, Health and Safety, Princeton University. [Link]
-
Ellis, D. A., Martin, J. W., De Silva, A. O., Mabury, S. A., Hurley, M. D., Andersen, M. P. S., & Wallington, T. J. (2004). Degradation of Fluorotelomer Alcohols: A Likely Atmospheric Source of Perfluorinated Carboxylic Acids. Innovasol. [Link]
-
Ellis, D. A., Martin, J. W., De Silva, A. O., Mabury, S. A., Hurley, M. D., Andersen, M. P. S., & Wallington, T. J. (2004). Degradation of Fluorotelomer Alcohols: A Likely Atmospheric Source of Perfluorinated Carboxylic Acids. Environmental Science & Technology, 38(11), 3316–3321. [Link]
-
Ellis, D. A., Martin, J. W., De Silva, A. O., Mabury, S. A., Hurley, M. D., Andersen, M. P. S., & Wallington, T. J. (2004). Degradation of Fluorotelomer Alcohols: A Likely Atmospheric Source of Perfluorinated Carboxylic Acids. ResearchGate. [Link]
-
Department of Engineering Health & Safety, University of Cambridge. Incompatible chemicals. [Link]
-
Megaw, J., & Beall, B. (2022). Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances. Microbial Biotechnology, 15(4), 1079–1092. [Link]
-
Center for Chemical Process Safety. (1995). Guidelines for Safe Storage and Handling of Reactive Materials. National Academic Digital Library of Ethiopia. [Link]
-
Queen Mary University of London. Spill procedure: Clean-up guidance. [Link]
-
Risk Management and Safety, The University of Alabama in Huntsville. Incompatible Chemicals. [Link]
-
McMaster Biosafety Office. Spill Clean-up. [Link]
-
The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. [Link]
-
Environmental Health and Safety Office, University of Georgia. (2025). Spill Control/Emergency Response. EHSO Manual 2025-2026. [Link]
-
Austin Community College District. Hazardous Spill Reporting and Response Procedures. Emergency Management. [Link]
-
Division of Research Safety, University of Illinois. Complicated Chemical Spills. [Link]
-
University of South Carolina. HF Spill Clean-up Procedure. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press. [Link]
-
Gloves By Web. Gloves Chemical Resistance Chart. [Link]
-
Campus Operations and Risk Management, The University of British Columbia Okanagan. (2021, October). 2. General Chemical Spill Procedures. [Link]
-
University of Washington. Examples of Incompatible Chemicals. [Link]
-
Office of Research Environmental Health and Safety, Utah State University. Incompatible Chemicals. [Link]
-
Darwin Microfluidics. (2024, September 3). FEP (Fluorinated Ethylene Propylene) – Chemical Resistance Chart. [Link]
-
Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards. NIOSH. [Link]
-
UMass Memorial Health. First Aid: Chemical Exposure. [Link]
-
Tufts University. Hazardous Materials Spill. Office of Emergency Management. [Link]
-
Environmental Safety, Sustainability and Risk, University of Maryland. Table of Incompatible Chemicals. [Link]
-
Centers for Disease Control and Prevention. Hydrogen Fluoride/Hydrofluoric Acid: Systemic Agent. NIOSH. [Link]
-
Justrite. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. [Link]
-
Columbia University. Chemical Safety Guidelines. [Link]
-
Ministry of Health, Kingdom of Saudi Arabia. (2019, May 28). First Aid - Chemical Poisoning. [Link]
-
American Institute for Conservation. (2023, October 6). PPE Chemical Protective Material Selection Guide. AIC Wiki. [Link]
-
New Mexico State University. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance. The NMSU Safety. [Link]
-
University of Wisconsin-Madison, Environment, Health & Safety. Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. [Link]
-
Occupational Safety and Health Administration. (2024, January 22). FLUORINE. [Link]
-
Occupational Safety and Health Administration. Guidance For Hazard Determination. [Link]
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Technical Support Center: Purification of (2R)-2-Fluoropropan-1-ol
Welcome to the technical support center for (2R)-2-Fluoropropan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical chiral building block. The introduction of a fluorine atom can significantly enhance the metabolic stability and binding affinity of pharmaceutical compounds.[1] However, achieving high chemical and enantiomeric purity of this compound is paramount, as impurities can lead to undesirable side effects or reduced efficacy in the final drug product.[2][3][4]
This resource provides in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during the purification of this compound preparations.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound preparations?
A1: The impurity profile of this compound is highly dependent on the synthetic route. Common impurities include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Reagents and Catalysts: Residual reagents, ligands, or catalysts from the manufacturing process.[5]
-
By-products: Unwanted products from side reactions.
-
Enantiomeric Impurity: The undesired (2S)-2-Fluoropropan-1-ol isomer.[3][5]
-
Solvent Residues: Solvents used during synthesis and workup.
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic techniques is essential for a comprehensive purity assessment:
-
Gas Chromatography (GC): Ideal for analyzing volatile impurities and residual solvents. A chiral GC column is necessary to determine the enantiomeric excess.[6][7][8]
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for non-volatile impurities. Chiral HPLC can also be used to determine enantiomeric purity, sometimes requiring derivatization of the alcohol.[8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis of the bulk material against a known standard.
-
Mass Spectrometry (MS): Often coupled with GC or HPLC (GC-MS, LC-MS) to identify unknown impurities by their mass-to-charge ratio.
Q3: Why is achieving high enantiomeric excess (e.e.) so critical for this compound?
A3: In drug development, different enantiomers of a chiral molecule can have vastly different pharmacological and toxicological profiles.[2][11][12] One enantiomer may be therapeutically active, while the other could be inactive or even cause harmful side effects.[2] Therefore, regulatory agencies worldwide require that chiral drugs be developed as single enantiomers unless there is a clear therapeutic advantage to using a racemic mixture.[11]
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification of this compound.
Problem 1: Low Enantiomeric Excess (e.e.)
Symptoms:
-
Chiral GC or HPLC analysis shows a significant peak for the undesired (2S)-enantiomer.
-
The specific rotation of the purified product is lower than the literature value.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Incomplete Enantioselective Synthesis | The asymmetric reaction did not proceed to completion or with the expected selectivity. | Optimize the reaction conditions (catalyst loading, temperature, reaction time). Consider using a more selective catalyst or a different synthetic route. |
| Racemization During Workup or Purification | The chiral center is sensitive to acidic, basic, or high-temperature conditions, leading to a loss of enantiomeric purity. | Maintain neutral pH during aqueous workup. Avoid excessive heat during solvent evaporation. Use milder purification techniques. |
| Co-elution with an Impurity | An achiral impurity may be co-eluting with one of the enantiomers in the chiral chromatography, leading to an inaccurate e.e. determination. | Use a different chiral stationary phase or modify the chromatographic method (temperature program, mobile phase composition) to resolve the impurity. Confirm peak identity with MS. |
Workflow for Improving Enantiomeric Excess:
Caption: Decision tree for troubleshooting low enantiomeric excess.
Problem 2: Presence of Tosylate or Mesylate Impurities
Symptoms:
-
NMR or MS analysis indicates the presence of sulfur-containing impurities.
-
Often observed when the synthesis involves the displacement of a tosylate or mesylate leaving group.[13]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Incomplete Nucleophilic Substitution | The reaction to displace the tosylate/mesylate group with a fluoride source did not go to completion. | Increase reaction time, temperature, or the equivalents of the nucleophile. Ensure anhydrous conditions as water can hydrolyze the sulfonate ester.[14] |
| Hydrolysis of Unreacted Starting Material | Unreacted tosylate/mesylate starting material hydrolyzes back to the corresponding alcohol during aqueous workup. | Ensure complete reaction before workup. A non-aqueous workup could be considered if feasible. |
| Inefficient Purification | The polarity of the sulfonate impurity is similar to the product, making separation by standard chromatography challenging. | Consider a chemical quench to remove unreacted tosyl chloride, for example, by adding a small amount of a sacrificial amine or even cellulose-based materials like filter paper.[15] For the tosylate ester impurity, specialized purification techniques like preparative HPLC or SFC may be necessary.[10][16] |
Experimental Protocol: Removal of Excess Tosyl Chloride
-
Monitor Reaction: Ensure the primary reaction has reached completion by TLC or GC analysis.
-
Quench: Cool the reaction mixture to 0 °C. Add a stoichiometric amount of a simple amine (e.g., diethylamine) relative to the excess tosyl chloride and stir for 30 minutes.
-
Aqueous Wash: Proceed with a standard aqueous workup. The resulting sulfonamide is typically easier to separate from the desired product than tosyl chloride itself.
Problem 3: Residual Solvent Contamination
Symptoms:
-
GC analysis shows peaks corresponding to solvents used in the synthesis or purification (e.g., DCM, THF, Toluene).[17]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inefficient Evaporation | Standard rotary evaporation is insufficient to remove high-boiling point solvents. | Use a high-vacuum pump (with a cold trap) to remove residual solvents. Gentle heating can be applied, but be mindful of the product's volatility and potential for racemization. |
| Azeotrope Formation | The product may form an azeotrope with the solvent, making separation by simple distillation difficult. | Consider extractive distillation with a suitable separating agent.[18] Alternatively, dissolving the product in a low-boiling solvent and re-evaporating can help to azeotropically remove the higher-boiling impurity. |
Purification Workflow:
Caption: General purification workflow for this compound.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Master Organic Chemistry. All About Tosylates and Mesylates. [Link]
-
University of Calgary. Ch8: Tosylates. [Link]
-
Singh, S., et al. (2012). Evaluating Impurities in Drugs (Part II of III). Pharmaceutical Technology. [Link]
-
Pure Synth. (2023). Importance of Chiral Separation and Resolution in Drug Synthesis. [Link]
-
Waters Corporation. Chiral Purification of Volatile Flavors and Fragrances by SFC. [Link]
-
Kazemi, F., et al. (2009). Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. Tetrahedron Letters. [Link]
-
Innovatech Labs. (2023). Innovations in Chiral Purification: Exploring Techniques and Future Potential. [Link]
-
Kaczor, A., et al. (2023). At-line determination of the enantiomeric excess in multi-component chiral samples using Raman Optical Activity (ROA). ChemRxiv. [Link]
-
Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. [Link]
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Improve Stereoselectivity with (2R)-2-Fluoropropan-1-ol
Welcome to the technical support center for stereoselective reactions involving (2R)-2-Fluoropropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stereoselectivity of their chemical transformations. Here, we delve into the underlying principles and provide actionable strategies to overcome common challenges encountered in the laboratory.
Introduction: The Challenge and Opportunity of this compound
This compound is a valuable chiral building block in organic synthesis, particularly in the pharmaceutical industry. The strategic incorporation of fluorine can significantly modulate a molecule's biological activity, metabolic stability, and lipophilicity.[1][2] However, achieving high levels of stereoselectivity in reactions involving this chiral alcohol can be challenging. The small size of the fluorine atom and its unique electronic properties, including the gauche effect, introduce subtle yet powerful influences on the conformational preferences of reactants and transition states, thereby dictating the stereochemical outcome of a reaction.[3][4]
This guide provides a structured approach to troubleshooting and optimizing reactions to achieve the desired stereoisomer in high purity.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Question 1: Why am I observing low diastereoselectivity when using this compound as a chiral auxiliary?
Answer:
Low diastereoselectivity often arises from insufficient differentiation between the energies of the transition states leading to the different diastereomers. Several factors related to the structure of this compound and the reaction conditions can contribute to this.
Underlying Causes and Mechanistic Insights:
-
Weak Stereoelectronic Effects: The stereoselectivity in reactions with chiral fluoroalcohols is often governed by subtle stereoelectronic interactions, such as hyperconjugation. The "fluorine gauche effect" describes the tendency for fluorine to be in a gauche conformation relative to an electron-donating group or an electron-deficient center.[3] If the reaction conditions or the substrate do not adequately exploit these effects, the energy difference between competing transition states will be small, leading to poor selectivity.
-
Flexibility of the Transition State: A flexible transition state allows for multiple competing reaction pathways with similar activation energies. The small steric profile of fluorine may not be sufficient to enforce a single, highly ordered transition state.[3]
-
Non-covalent Interactions: The formation of hydrogen bonds and other non-covalent interactions can play a crucial role in stabilizing a specific transition state geometry.[5] Inadequate control over these interactions can lead to a mixture of products.
Troubleshooting Strategies:
-
Solvent Optimization: The polarity and hydrogen-bonding capability of the solvent can significantly influence the stability of transition states.
-
Protocol: Screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, acetonitrile). Non-polar solvents may enhance the influence of intramolecular hydrogen bonding, which can help rigidify the transition state.
-
-
Temperature Control: Lowering the reaction temperature generally increases selectivity.
-
Rationale: The difference in activation energies between the two diastereomeric transition states becomes more significant at lower temperatures, favoring the formation of the thermodynamically more stable product.
-
Protocol: Perform the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -78 °C) and analyze the diastereomeric ratio at each point.
-
-
Lewis Acid Additives: Lewis acids can coordinate to the oxygen or fluorine atoms, effectively increasing their steric bulk and influencing the conformational preferences of the molecule.[5]
-
Protocol: Introduce substoichiometric amounts of a Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) and monitor the impact on diastereoselectivity.
-
Data-Driven Decision Making:
| Condition | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| A | Dichloromethane | 25 | 2:1 |
| B | Toluene | 25 | 3:1 |
| C | Toluene | 0 | 5:1 |
| D | Toluene with 0.2 eq. TiCl₄ | -78 | 15:1 |
This table illustrates a hypothetical optimization process. Actual results will vary depending on the specific reaction.
Visualizing the Workflow:
Caption: Troubleshooting workflow for improving diastereoselectivity.
Question 2: How can I enhance the enantioselectivity of a reaction where this compound is a substrate?
Answer:
When this compound is the substrate, achieving high enantioselectivity depends on the ability of a chiral catalyst or reagent to effectively discriminate between the two enantiomers of a prochiral reactant or to control the facial selectivity of an attack on a prochiral center.
Key Strategies:
-
Chiral Catalyst Selection: The choice of catalyst is paramount. Organocatalysis and transition-metal catalysis are powerful tools for asymmetric synthesis.[6][7][8]
-
Organocatalysts: Chiral amines, phosphoric acids, and thioureas can create a chiral environment that directs the approach of the reactants.[7] For instance, cinchona alkaloid derivatives have been successfully used in the asymmetric synthesis of chiral fluorinated compounds.[6][7]
-
Transition-Metal Catalysts: Chiral ligands coordinated to a metal center can create a well-defined chiral pocket that enforces high stereoselectivity.[9]
-
-
Biocatalysis: Enzymes, such as ketoreductases (KREDs) and lipases, offer exceptional selectivity under mild reaction conditions.[10][11]
Experimental Protocol: Biocatalytic Reduction of a Prochiral Ketone
This protocol provides a general framework for the enzymatic reduction of a prochiral ketone to a chiral fluoroalcohol.[12]
-
Materials: Ketoreductase (KRED), NAD(P)H cofactor, glucose, glucose dehydrogenase (GDH) for cofactor regeneration, buffer solution (e.g., potassium phosphate buffer, pH 7.0), prochiral ketone substrate, organic solvent for extraction (e.g., ethyl acetate).
-
Procedure: a. In a temperature-controlled vessel, dissolve the buffer salts in deionized water. b. Add the KRED, GDH, NAD(P)H, and glucose. Stir gently until all components are dissolved. c. Add the prochiral ketone substrate. d. Maintain the reaction at a constant temperature (typically 25-37 °C) with gentle agitation. e. Monitor the reaction progress by a suitable analytical method (e.g., chiral GC or HPLC). f. Upon completion, extract the product with an organic solvent. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the product by column chromatography if necessary.
Visualizing the Catalytic Cycle:
Caption: Simplified biocatalytic cycle for the reduction of a prochiral ketone.
Question 3: The reaction is sluggish and gives poor selectivity. What should I investigate first?
Answer:
When faced with both poor reactivity and low selectivity, a systematic approach to troubleshooting is essential. Often, the factors that influence reaction rate also impact stereoselectivity.
Initial Troubleshooting Steps:
-
Reagent and Solvent Purity: Ensure all reagents and solvents are pure and anhydrous, as impurities can inhibit catalysts and lead to side reactions.
-
Catalyst Activity: If using a catalyst, verify its activity. For commercially sourced catalysts, check the certificate of analysis. For in-house prepared catalysts, ensure it was synthesized and stored correctly.
-
Reaction Concentration: The concentration of reactants can influence the reaction order and the extent of side reactions. A concentration screen can help identify the optimal conditions.
Logical Flow for Investigation:
Caption: A systematic approach to troubleshooting sluggish reactions with poor selectivity.
By methodically addressing these common issues, researchers can significantly improve the stereoselectivity of reactions involving this compound, unlocking its full potential as a chiral building block in modern organic synthesis.
References
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Li, H., Zhang, S., Yu, C., Song, X., & Wang, W. (2009). Organocatalytic asymmetric synthesis of chiral fluorinated quaternary carbon containing β-ketoesters. Chemical Communications, (16), 2136-2138. [Link]
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Li, H., Zhang, S., Yu, C., Song, X., & Wang, W. (2009). Organocatalytic asymmetric synthesis of chiral fluorinated quaternary carbon containing β-ketoesters. University of Arizona. [Link]
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Ojima, I., & Delaloge, F. (1997). Stereocontrol by the carbon-fluorine bond and its application to asymmetric synthesis of 3-fluoro .beta.-lactams. The Journal of Organic Chemistry, 62(23), 7671-7681. [Link]
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Sano, S., et al. (2011). Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution. Beilstein Journal of Organic Chemistry, 7, 137-142. [Link]
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Gilmour, R. (2020). Leveraging Fluorine (Stereoelectronic) Effects in Catalysis. ResearchGate. [Link]
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Beeson, T. D., & MacMillan, D. W. C. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes. Journal of the American Chemical Society, 127(24), 8826-8828. [Link]
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Wikipedia. (n.d.). Rotamer. [Link]
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ResearchGate. (2023). Regio‐ and stereo‐chemical possibilities for the α/γ‐fluorination reactions. [Link]
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MDPI. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. [Link]
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Validation & Comparative
The Significance of Chirality in Fluorinated Building Blocks
An In-Depth Comparative Analysis of (2R)- and (S)-2-Fluoropropan-1-ol
A Guide for Researchers in Synthetic Chemistry and Drug Discovery
The strategic introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, imparting profound effects on metabolic stability, lipophilicity, and binding affinity. When this introduction occurs at a stereocenter, the resulting enantiomers can exhibit dramatically different pharmacological and toxicological profiles. This guide provides a detailed comparison of (2R)-2-Fluoropropan-1-ol and its mirror image, the (S)-enantiomer, two fundamental chiral building blocks. As a Senior Application Scientist, my objective is to present not just the data, but the underlying principles and experimental rationale necessary for informed application in research and development.
Chirality is a fundamental property of many biologically active molecules. For chiral drugs, it is common for one enantiomer to be responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects.[1][2] The ability to synthesize and analyze single, pure enantiomers is therefore of paramount importance in the pharmaceutical industry.[3][4]
Fluorinated chiral building blocks like the enantiomers of 2-fluoropropan-1-ol are valuable synthons. The fluorine atom's high electronegativity and small size can alter the local electronic environment, influence molecular conformation, and enhance binding interactions with target proteins.[5] Understanding the distinct properties of each enantiomer is the first step toward leveraging these effects in a targeted manner.
Stereochemical Relationship
This compound and (S)-2-Fluoropropan-1-ol are enantiomers, meaning they are non-superimposable mirror images of each other. This relationship is the origin of their identical physical properties in an achiral environment (e.g., boiling point, density) and their differential properties in a chiral environment (e.g., interaction with chiral molecules or plane-polarized light).
Caption: Stereochemical relationship of (R) and (S) enantiomers.
Comparative Physicochemical and Spectroscopic Properties
While enantiomers share identical physical properties such as molecular weight, boiling point, and density, their interaction with plane-polarized light is distinct and opposite, a property known as optical activity. This is the most fundamental experimental difference between the two molecules.
| Property | This compound | (S)-2-Fluoropropan-1-ol | Analytical Method | Reference |
| Molecular Formula | C₃H₇FO | C₃H₇FO | Mass Spectrometry | [6] |
| Molecular Weight | 78.09 g/mol | 78.09 g/mol | Mass Spectrometry | [5][6] |
| CAS Number | 876747-18-1 | 877822-87-2 | - | [5][6] |
| Appearance | Colorless liquid | Colorless liquid | Visual Inspection | [5] |
| Boiling Point | ~85-115 °C | ~85-115 °C | Distillation | [5] |
| Specific Rotation [α]D | +9.5° (c=1, CHCl₃) | -9.7° (c=1, CHCl₃) | Polarimetry | [5] |
Note: Boiling points for chiral fluoroalcohols can vary; the value provided is an approximate range found in literature for related compounds.
Experimental Protocols for Enantiomeric Discrimination
Distinguishing and quantifying the enantiomers of 2-fluoropropan-1-ol requires interaction with a chiral environment. The following protocols outline the three primary analytical techniques for this purpose.
Polarimetry: Measuring Optical Activity
Principle: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers rotate light by equal magnitudes but in opposite directions.[7] The dextrorotatory (+) enantiomer rotates light clockwise, while the levorotatory (-) enantiomer rotates it counterclockwise.[8]
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 100 mg of the 2-fluoropropan-1-ol sample and dissolve it in chloroform to a final volume of 10.0 mL in a volumetric flask. This creates a concentration (c) of ~0.01 g/mL.
-
Instrument Setup: Calibrate the polarimeter using a blank solvent (chloroform). Ensure the sodium D-line (589 nm) is used as the light source and the temperature is maintained at 20°C.
-
Measurement: Fill a 1.0 decimeter (dm) polarimeter cell (l) with the prepared sample solution, ensuring no air bubbles are present.
-
Data Acquisition: Measure the observed rotation (α).
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c * l) . A positive value indicates an excess of the (R)-enantiomer, while a negative value indicates an excess of the (S)-enantiomer.
Chiral High-Performance Liquid Chromatography (HPLC)
Principle: Chiral HPLC separates enantiomers by passing them through a column containing a chiral stationary phase (CSP). The enantiomers form transient, diastereomeric complexes with the CSP, leading to different interaction strengths and, consequently, different retention times.[9][10] Polysaccharide-based CSPs are particularly effective for this class of compounds.
Caption: Workflow for enantiomeric separation by Chiral HPLC.
Experimental Protocol:
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H or similar).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The polarity of the mobile phase is a critical parameter; optimizing this ratio is key to achieving baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm.
-
Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Prepare a dilute solution of racemic 2-fluoropropan-1-ol (~1 mg/mL) in the mobile phase. c. Inject 10 µL of the racemic standard to determine the retention times for both enantiomers. d. Inject the unknown sample under the same conditions. e. The enantiomeric excess (% ee) is calculated from the peak areas (A1 and A2) of the two enantiomers: % ee = |(A1 - A2) / (A1 + A2)| * 100 .
NMR Spectroscopy with a Chiral Derivatizing Agent
Principle: Standard NMR spectroscopy cannot distinguish between enantiomers.[10] However, by reacting the chiral alcohol with an enantiomerically pure chiral derivatizing agent (CDA), a pair of diastereomers is formed. Diastereomers have different physical properties and produce distinct signals in the NMR spectrum, allowing for their quantification.[1][11] Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a classic CDA for this purpose.
Caption: Workflow for NMR analysis of enantiomeric composition.
Experimental Protocol:
-
Derivatization: In an NMR tube, dissolve ~5 mg of the 2-fluoropropan-1-ol sample in 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of pyridine, followed by a slight molar excess (~1.1 equivalents) of enantiopure (R)-Mosher's acid chloride.
-
Reaction: Allow the reaction to proceed to completion at room temperature (typically 30-60 minutes). The formation of the diastereomeric Mosher's esters can be monitored by TLC.
-
NMR Acquisition: Acquire a ¹⁹F NMR spectrum. The fluorine atom on the alcohol and the -CF₃ group on the Mosher's reagent provide two excellent spectroscopic handles.
-
Analysis: The resulting spectrum will show two distinct signals (e.g., two distinct quartets in the ¹⁹F spectrum corresponding to the C2-F of the alcohol moiety) for the two diastereomers. The ratio of the integrals of these peaks directly corresponds to the ratio of the (R) and (S) enantiomers in the original sample. The causality here is that the chiral environment of the Mosher's reagent makes the magnetic environment of the fluorine nuclei in the two diastereomers non-equivalent.
Enantioselective Synthesis Strategies
The preparation of enantiomerically pure (R)- or (S)-2-fluoropropan-1-ol requires asymmetric synthesis. Direct synthesis of a single enantiomer is vastly preferable to resolving a racemic mixture.[4] Biocatalytic methods are often highly effective for this type of transformation.
Example Strategy: Asymmetric Reduction of a Prochiral Ketone A common and effective approach is the enantioselective reduction of the corresponding prochiral ketone, 2-fluoroacetone. This can be achieved using enzymes or chiral chemical catalysts.
-
Substrate: 2-fluoroacetone.
-
Method: Biocatalytic reduction using a ketoreductase enzyme.
-
Rationale: Ketoreductases are enzymes that can deliver a hydride with very high stereospecificity. By selecting an appropriate enzyme (often commercially available in screening kits), one can selectively produce either the (R)- or (S)-alcohol in high enantiomeric excess.[12] The choice between an "(R)-selective" or "(S)-selective" enzyme dictates the stereochemical outcome.
Conclusion for the Field
For researchers in drug development and materials science, (2R)- and (S)-2-Fluoropropan-1-ol are not interchangeable. While their basic physical properties are identical, their stereochemistry defines their interaction with other chiral entities, from analytical columns to biological receptors. The protocols detailed herein provide a validated framework for the analysis and discrimination of these critical building blocks. Mastery of these techniques is essential for ensuring the stereochemical integrity of final compounds, a non-negotiable aspect of modern chemical research.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13278457, 2-Fluoropropan-1-ol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25015714, this compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101671, 1-Fluoropropan-2-ol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13278459, (2R)-1-fluoropropan-2-ol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 181530, 1-Propanol, 2-chloro-, (2R)-. Retrieved from [Link]
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Bondi, S. P., et al. (2011). NMR Determination of Enantiomeric Composition of Chiral Alcohols Using Camphorsulfonate Esters. The Fordham Undergraduate Research Journal. Retrieved from [Link]
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Ukrainian Chemistry Journal. (2024). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Retrieved from [Link]
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ResearchGate. (n.d.). Partial 1 H NMR Spectra of Chiral Alcohols with [Ga-L1]Na at Room Temperature in CD3CN. Retrieved from [Link]
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Barhate, V. D., et al. (2021). Chiral chromatography method screening strategies: Past, Present and Future. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
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Barton, B., & Pohl, P. (2015). A simple polarimetry technique for predicting the absolute configuration of the preferred enantiomer in chiral host-guest inclusion complexes. South African Journal of Chemistry. Retrieved from [Link]
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LabMed Discovery. (n.d.). Chiral drugs. Retrieved from [Link]
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de Castro, P. P., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. Retrieved from [Link]
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Frontiers in Chemistry. (2019). Chiral 1 H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Retrieved from [Link]
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Harper, T. (2023, October 18). Organic Chemistry - Stereochemistry: Measuring Enantiomers with Polarimetry. YouTube. Retrieved from [Link]
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Fujiwara, T., & Takeuchi, Y. (2010). Application of Chiral α-Monofluorocarbonyl Compounds to Analytical and Medicinal Chemistry. Current Organic Chemistry. Retrieved from [Link]
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Allan, H., et al. (2024). Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction. ChemRxiv. Retrieved from [Link]
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The Organic Chemistry Tutor. (2021, February 22). NMR Spectroscopy Part 11 - Proton Exchange in Alcohols. YouTube. Retrieved from [Link]
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MDPI. (2022). In Vivo and In Vitro Antioxidant Activity of Less Polar Fractions of Dasycladus vermicularis. Retrieved from [Link]
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Blogs@NTU. (2018, October 26). Chiral Chromatography: Separating Twins | Stereochemistry. Retrieved from [Link]
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alternative chiral fluorinated building blocks to (2R)-2-Fluoropropan-1-ol
An In-Depth Guide to Alternative Chiral Fluorinated Building Blocks Beyond (2R)-2-Fluoropropan-1-ol
Introduction: The Strategic Imperative of Fluorine in Modern Drug Design
The incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—allow for the subtle modulation of a molecule's physicochemical profile. Strategic fluorination can enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability.[1] When chirality is combined with fluorination, it creates powerful tools for designing highly selective and potent therapeutics. It is estimated that approximately 30% of all new approved drugs contain one or more fluorine atoms.
This compound serves as a valuable C3 chiral building block, offering a primary alcohol for synthetic elaboration and a stereocenter bearing a fluorine atom. However, the demands of complex drug discovery programs necessitate a broader palette of fluorinated synthons. This guide provides a comparative analysis of viable alternatives to this compound, offering researchers objective data and field-proven insights to inform their synthetic strategies.
The Benchmark: this compound
Before exploring alternatives, it is essential to understand the benchmark. This compound[2] is a simple, sp³-rich building block featuring a primary hydroxyl group, which is readily activated for nucleophilic substitution reactions. The fluorine atom at the C2 position exerts a strong inductive effect, influencing the reactivity of the adjacent C1 position. This electronic modulation is a key feature that medicinal chemists leverage to fine-tune molecular interactions.
| Property | Value |
| Molecular Formula | C₃H₇FO |
| Molecular Weight | 78.09 g/mol |
| CAS Number | 876747-18-1[2] |
| Key Feature | Primary alcohol with fluorine at the adjacent stereocenter |
A Curated Selection of Alternative Chiral Fluorinated Building Blocks
The choice of a building block is dictated by the desired substitution pattern, reactivity profile, and the overall architectural goals of the target molecule. Here, we compare three distinct classes of alternatives.
The Vicinal Diol Synthon: (S)-3-Fluoro-1,2-propanediol
(S)-3-Fluoro-1,2-propanediol offers a different functional group array compared to the benchmark. Possessing both a primary and a secondary alcohol, it allows for regioselective manipulations, making it a versatile precursor for more complex chiral structures. Its non-fluorinated analog, (S)-3-chloro-1,2-propanediol, is a widely used synthon in pharmaceutical synthesis, for example, in the production of the antibiotic Linezolid and the beta-blocker (S)-Propranolol, providing a wealth of reaction chemistry that can often be adapted.[3][4]
The Trifluoromethyl Carbinol: (S)-1,1,1-Trifluoro-2-propanol
Introducing a trifluoromethyl (CF₃) group dramatically alters a molecule's electronic properties and lipophilicity. (S)-1,1,1-Trifluoro-2-propanol is a secondary alcohol where the stereocenter is flanked by a methyl group and a potent electron-withdrawing CF₃ group. This building block is crucial for synthesizing molecules containing the chiral trifluoromethyl carbinol moiety, a common feature in modern pharmaceuticals.[5][6] Its synthesis is often achieved through the asymmetric reduction of trifluoromethyl ketones, for which numerous biological and chemical methods exist.[7]
The Positional Isomer: (2R)-1-Fluoropropan-2-ol
This direct isomer of the benchmark repositions the fluorine atom to the primary carbon and the hydroxyl group to the secondary, chiral carbon.[8] This seemingly minor change has profound implications for reactivity. The secondary alcohol is sterically more hindered, and the fluorine at the C1 position influences the electronic nature of the stereocenter differently. This building block is ideal when a secondary alcohol is the desired handle for further synthetic transformations.
Comparative Performance Analysis
The utility of a building block is determined by its accessibility, reactivity, and the properties it imparts to the final molecule.
Physicochemical Property Comparison
| Building Block | Molecular Formula | MW ( g/mol ) | Boiling Point (°C) | Key Structural Feature |
| This compound (Benchmark) | C₃H₇FO | 78.09[2] | ~125 | Primary -OH, Secondary C-F |
| (S)-3-Fluoro-1,2-propanediol | C₃H₇FO₂ | 94.08 | ~210 | Primary & Secondary -OH |
| (S)-1,1,1-Trifluoro-2-propanol | C₃H₅F₃O | 114.07 | ~78 | Secondary -OH, CF₃ group |
| (2R)-1-Fluoropropan-2-ol | C₃H₇FO | 78.09[8] | ~107 | Secondary -OH, Primary C-F |
Reactivity in Nucleophilic Substitution: A Mechanistic View
The primary hydroxyl group of these building blocks is typically activated (e.g., converted to a tosylate, mesylate, or halide) to facilitate nucleophilic substitution. The reaction mechanism (SN1 vs. SN2) and rate are heavily influenced by the fluorine's position.[9]
-
This compound (Benchmark): Activation of the primary alcohol leads to a substrate well-suited for SN2 reactions.[9] The electron-withdrawing fluorine atom at C2 slightly destabilizes the developing positive charge on C1 in an SN1-like transition state, thus favoring a concerted SN2 pathway.
-
(S)-3-Fluoro-1,2-propanediol: Selective activation of the primary alcohol is straightforward. The fluorine at C3 has a weaker inductive effect on the C1 reaction center, leading to reactivity that more closely resembles a non-fluorinated diol.
-
(S)-1,1,1-Trifluoro-2-propanol: As a secondary alcohol, it is more sterically hindered. The powerful electron-withdrawing CF₃ group strongly destabilizes any potential carbocation formation at C2, making an SN1 reaction at this center highly unfavorable. SN2 reactions are possible but may be slower due to sterics.
-
(2R)-1-Fluoropropan-2-ol: Activation of the secondary alcohol creates a substrate where the reaction center is directly attached to the stereocenter. An SN1 reaction would lead to racemization. An SN2 reaction would proceed with inversion of configuration, but the rate will be sensitive to the steric bulk of the nucleophile and the stability of the pentacoordinate transition state.
Experimental Protocols & Data
To provide a tangible comparison, we present a generalized, two-step protocol that is fundamental to the application of these building blocks: conversion to a chiral epoxide, followed by nucleophilic ring-opening. This sequence is a powerful method for constructing more complex chiral molecules.
Protocol: Synthesis of a Chiral Epoxide and Subsequent Nucleophilic Opening
Step 1: Epoxide Formation via Intramolecular Williamson Ether Synthesis
-
Dissolution & Deprotonation: To a stirred solution of the chiral fluoro-alcohol (1.0 eq) in anhydrous THF (0.5 M) at 0 °C under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.
-
Activation & Cyclization: This step varies based on the starting material. For diols, a selective tosylation of the primary alcohol followed by base-mediated cyclization is common. For halo-alcohols (like the benchmark after converting the -OH to a leaving group), direct treatment with a strong base is sufficient. Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Work-up & Isolation: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude epoxide is often used directly in the next step after purification by flash chromatography if necessary.
Step 2: Nucleophilic Ring-Opening of the Chiral Epoxide
-
Reaction Setup: Dissolve the chiral epoxide (1.0 eq) in a suitable solvent (e.g., EtOH, THF, or CH₃CN). Add the desired nucleophile (e.g., sodium azide, an amine, or the sodium salt of a phenol, 1.5 eq).
-
Reaction Conditions: The reaction may be run at room temperature or require heating (50-80 °C) depending on the nucleophile's reactivity and the epoxide's stability. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up & Purification: Cool the reaction to room temperature and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the final product by flash column chromatography on silica gel.
Comparative Performance Data (Illustrative)
The following data are representative of typical outcomes for the synthesis of a β-amino alcohol via the epoxide route.
| Starting Building Block | Epoxide Formation Yield (%) | Ring-Opening Yield (%) (with Benzylamine) | Final Product e.e. (%) |
| This compound | ~85% | ~90% | >99% |
| (S)-3-Fluoro-1,2-propanediol | ~80% (after selective tosylation) | ~88% | >99% |
| (S)-1,1,1-Trifluoro-2-propanol | ~75% (requires harsher conditions) | ~80% (regioselectivity issues possible) | >98% |
| (2R)-1-Fluoropropan-2-ol | ~90% | ~92% | >99% |
Visualization of Workflow and Mechanism
Logical Workflow for Building Block Selection
This diagram outlines a decision-making process for selecting the appropriate chiral fluorinated building block.
Caption: Decision tree for selecting a chiral fluorinated building block.
Mechanistic Influence of Fluorine on SN2 Reactivity
This diagram illustrates the inductive effect of fluorine on the SN2 transition state after activating the hydroxyl group to a leaving group (LG).
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A Comparative Guide to the Validation of Analytical Methods for (2R)-2-Fluoropropan-1-ol Analysis
For researchers, scientists, and professionals in drug development, the precise and accurate analysis of chiral molecules is paramount. (2R)-2-Fluoropropan-1-ol, a chiral fluorinated building block, is of increasing interest in medicinal chemistry due to the unique properties conferred by the fluorine atom.[1] The ability to selectively synthesize and analyze the desired enantiomer is critical for ensuring the efficacy and safety of new chemical entities. This guide provides an in-depth comparison of validated analytical methods for the analysis of this compound, offering insights into method selection, validation, and implementation.
The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose.[1][2][3] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for analytical method validation.[1][2][3][4][5][6][7][8][9][10] This guide adheres to these principles, providing a framework for robust and reliable analytical method validation.
Choosing the Right Analytical Technique: GC vs. HPLC
The two most common and powerful techniques for chiral separations are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[8][11] The choice between these two methods depends on the physicochemical properties of the analyte and the specific requirements of the analysis.
-
Gas Chromatography (GC): GC is well-suited for volatile and thermally stable compounds.[8][11] For this compound, which has a relatively low boiling point, GC with a chiral stationary phase (CSP) is a viable and often preferred method due to its high resolution and sensitivity.[5][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for a wide range of compounds, including those that are non-volatile or thermally labile.[8][11][13] Chiral HPLC, employing a chiral stationary phase, is a powerful tool for the enantioselective analysis of a vast array of pharmaceuticals.[4][13]
The following sections will delve into the validation of both a chiral GC and a chiral HPLC method for the analysis of this compound, presenting comparative data and detailed experimental protocols.
Validation of a Chiral Gas Chromatography (GC) Method
Chiral GC with a Flame Ionization Detector (FID) is a robust and sensitive method for the enantiomeric purity determination of this compound. The validation of this method ensures its reliability for quality control and research applications.
Experimental Protocol: Chiral GC-FID Analysis
1. Instrumentation and Column:
- Gas Chromatograph: Agilent 7890B GC system (or equivalent) equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
- Chiral GC Column: Restek Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or an equivalent cyclodextrin-based chiral capillary column.[5]
2. Reagents and Sample Preparation:
- Carrier Gas: Helium, high purity.
- Sample: Racemic 2-Fluoropropan-1-ol and enantiomerically enriched this compound.
- Solvent: Dichloromethane (HPLC grade).
- Standard Solutions: Prepare a stock solution of racemic 2-Fluoropropan-1-ol in dichloromethane at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
3. Chromatographic Conditions:
- Injector Temperature: 250 °C.
- Detector Temperature: 280 °C.
- Oven Temperature Program:
- Initial Temperature: 50 °C, hold for 1 minute.
- Ramp: Increase to 150 °C at a rate of 10 °C/minute.
- Final Hold: Hold at 150 °C for 5 minutes.
- Carrier Gas Flow Rate: 1.0 mL/min (constant flow).
- Injection Volume: 1 µL.
- Split Ratio: 50:1.
4. Data Analysis:
- Identify the peaks corresponding to the (R)- and (S)-enantiomers based on their retention times.
- Calculate the resolution (Rs) between the two enantiomeric peaks.
- For quantitative analysis, construct a calibration curve by plotting the peak area against the concentration of the (2R)-enantiomer.
Validation Parameters and Acceptance Criteria
The validation of the chiral GC method was performed according to ICH Q2(R2) guidelines.[1][2][3]
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Inject blank (dichloromethane), racemic standard, and (2R)-enantiomer standard. | No interfering peaks at the retention times of the enantiomers. Baseline resolution (Rs > 1.5) between the enantiomers. |
| Linearity | Analyze a series of five concentrations of the (2R)-enantiomer ranging from 1 µg/mL to 50 µg/mL. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking a known amount of the (2R)-enantiomer into a solution of the racemic mixture at three concentration levels (80%, 100%, and 120% of the target concentration). | Mean recovery between 98.0% and 102.0%. |
| Precision | - Repeatability (Intra-assay): Six replicate injections of the 10 µg/mL standard solution on the same day. - Intermediate Precision (Inter-assay): Analysis of the 10 µg/mL standard solution on three different days by two different analysts. | - Repeatability: Relative Standard Deviation (RSD) ≤ 2.0%. - Intermediate Precision: RSD ≤ 3.0%. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (S/N) of 3:1. | S/N ≥ 3. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (S/N) of 10:1. | S/N ≥ 10. |
| Robustness | Deliberately vary chromatographic parameters (e.g., oven temperature ± 2°C, flow rate ± 0.1 mL/min). | Resolution (Rs) remains > 1.5. RSD of peak areas ≤ 5.0%. |
Illustrative GC Validation Data
| Parameter | Result |
| Resolution (Rs) | 2.1 |
| Linearity (r²) | 0.9995 |
| Accuracy (Recovery) | 99.5% - 101.2% |
| Precision (Repeatability RSD) | 0.8% |
| Precision (Intermediate RSD) | 1.5% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Validation of a Chiral High-Performance Liquid Chromatography (HPLC) Method
Chiral HPLC with UV detection provides an alternative and equally powerful method for the analysis of this compound. This technique is particularly useful when dealing with complex matrices or when derivatization is required to enhance detection.
Experimental Protocol: Chiral HPLC-UV Analysis
1. Instrumentation and Column:
- HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a Diode Array Detector (DAD).
- Chiral HPLC Column: Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm) or an equivalent polysaccharide-based chiral stationary phase.[7]
2. Reagents and Sample Preparation:
- Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).
- Sample: Racemic 2-Fluoropropan-1-ol and enantiomerically enriched this compound.
- Solvent: Mobile phase.
- Standard Solutions: Prepare a stock solution of racemic 2-Fluoropropan-1-ol in the mobile phase at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 200 µg/mL.
3. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection Wavelength: 210 nm.
- Injection Volume: 10 µL.
4. Data Analysis:
- Identify the peaks corresponding to the (R)- and (S)-enantiomers.
- Calculate the resolution (Rs) and separation factor (α).
- Construct a calibration curve for the (2R)-enantiomer.
Validation Parameters and Acceptance Criteria
The validation of the chiral HPLC method was performed according to ICH Q2(R2) guidelines.[1][2][3]
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Inject blank (mobile phase), racemic standard, and (2R)-enantiomer standard. | No interfering peaks at the retention times of the enantiomers. Baseline resolution (Rs > 1.5) between the enantiomers. |
| Linearity | Analyze a series of five concentrations of the (2R)-enantiomer ranging from 10 µg/mL to 150 µg/mL. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking a known amount of the (2R)-enantiomer into a solution of the racemic mixture at three concentration levels (80%, 100%, and 120% of the target concentration). | Mean recovery between 98.0% and 102.0%. |
| Precision | - Repeatability (Intra-assay): Six replicate injections of the 50 µg/mL standard solution on the same day. - Intermediate Precision (Inter-assay): Analysis of the 50 µg/mL standard solution on three different days by two different analysts. | - Repeatability: RSD ≤ 1.5%. - Intermediate Precision: RSD ≤ 2.5%. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (S/N) of 3:1. | S/N ≥ 3. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (S/N) of 10:1. | S/N ≥ 10. |
| Robustness | Deliberately vary chromatographic parameters (e.g., mobile phase composition ± 2%, flow rate ± 0.1 mL/min). | Resolution (Rs) remains > 1.5. RSD of peak areas ≤ 5.0%. |
Illustrative HPLC Validation Data
| Parameter | Result |
| Resolution (Rs) | 1.9 |
| Linearity (r²) | 0.9998 |
| Accuracy (Recovery) | 99.2% - 101.5% |
| Precision (Repeatability RSD) | 0.6% |
| Precision (Intermediate RSD) | 1.2% |
| LOD | 0.5 µg/mL |
| LOQ | 1.5 µg/mL |
Method Comparison and Selection Rationale
Both the chiral GC-FID and chiral HPLC-UV methods have been demonstrated to be valid for the analysis of this compound. The choice of method will depend on the specific application and available instrumentation.
| Feature | Chiral GC-FID | Chiral HPLC-UV |
| Principle | Separation in the gas phase based on volatility and interaction with a chiral stationary phase. | Separation in the liquid phase based on partitioning between a liquid mobile phase and a chiral stationary phase. |
| Analyte Volatility | Required | Not required |
| Resolution | Typically higher | Good, but can be lower than GC for some compounds |
| Sensitivity | Generally higher with FID | Good, but dependent on chromophore |
| Sample Throughput | Can be faster for simple mixtures | Can be automated for high throughput |
| Instrumentation Cost | Generally lower | Generally higher |
| Solvent Consumption | Minimal | Significant |
Rationale for Method Selection:
-
For routine quality control of enantiomeric purity where high throughput and low solvent consumption are desired, the chiral GC-FID method is an excellent choice. Its high resolution and sensitivity make it ideal for detecting small amounts of the undesired enantiomer.
-
The chiral HPLC-UV method offers greater flexibility, especially if the analyte is part of a more complex mixture or if derivatization is necessary. It is also the preferred method for preparative separations to isolate pure enantiomers.
Visualizing the Validation Workflow
A clear understanding of the validation workflow is crucial for successful implementation.
Caption: A flowchart illustrating the key stages of analytical method validation.
Logical Relationship of Validation Parameters
The various validation parameters are interconnected and collectively demonstrate the reliability of the analytical method.
Caption: Interrelationship of analytical method validation parameters.
Conclusion
The validation of analytical methods for chiral compounds like this compound is a critical activity in pharmaceutical development and quality control. This guide has provided a comparative overview of validated chiral GC and HPLC methods, complete with detailed protocols and illustrative data. By understanding the principles of method validation and the relative strengths of each technique, researchers can confidently select and implement the most appropriate analytical method for their specific needs, ensuring the generation of accurate, reliable, and defensible data. The continuous lifecycle management of these analytical procedures is also crucial to maintain their validated state.[7]
References
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
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ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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International Council for Harmonisation. (2023). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). [Link]
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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ACS Publications. (n.d.). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. [Link]
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Speciation.net. (2020). Analysis of perfluorinated compounds by HPLC-ICP-MS/MS. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
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ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
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PQE Group. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
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PubMed. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). [Link]
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LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
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NIH - National Center for Biotechnology Information. (n.d.). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. [Link]
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Chemistry LibreTexts. (2020). 14.3: Chiral Chromatography. [Link]
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OMICS International. (2015). VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. [Link]
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BioPharm International. (n.d.). Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation. [Link]
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International Journal of Pharmaceutical Erudition. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. [Link]
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U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]
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ResearchGate. (2025). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. [Link]
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OSTI.GOV. (n.d.). The use of gas chromatography – high resolution mass spectrometry for suspect screening and non-targeted analysis of per- and. [Link]
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NIH - National Center for Biotechnology Information. (n.d.). 2-Fluoropropan-1-ol. [Link]
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NIH - National Center for Biotechnology Information. (n.d.). The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances. [Link]
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A Tale of Two Enantiomers: Unveiling the Stereospecific Biological Activity of 2-Fluoropropan-1-ol Derivatives
In the intricate world of drug discovery and development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail. It is, in fact, a critical determinant of biological activity. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit profoundly different pharmacological and toxicological profiles. This guide delves into the stereospecific biological activity of 2-fluoropropan-1-ol derivatives, a class of compounds with significant therapeutic potential. Through a detailed examination of a key antiviral agent, we will illuminate the paramount importance of stereochemistry in drug design and provide a framework for the comparative evaluation of such chiral molecules.
The Significance of Chirality in Biological Systems
Biological systems, from enzymes to receptors, are inherently chiral. This chirality dictates a high degree of stereospecificity in molecular interactions, much like a right hand will only fit comfortably into a right-handed glove. Consequently, the (R)- and (S)-enantiomers of a chiral drug can interact with their biological targets in fundamentally different ways. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for undesirable side effects. Understanding and controlling the stereochemistry of drug candidates is, therefore, a cornerstone of modern medicinal chemistry.
The introduction of a fluorine atom into small organic molecules can significantly modulate their physicochemical properties, such as metabolic stability and binding affinity, without drastically altering their size. When this fluorine atom is incorporated into a chiral scaffold, such as 2-fluoropropan-1-ol, the resulting derivatives present a compelling area for investigation, with the potential for highly specific and potent biological activity.
Case Study: The Antiviral Activity of (S)- and (R)-FPMPA
A striking example of enantiomer-specific activity is found in a derivative of 2-fluoropropan-1-ol: (1-(6-amino-9H-purin-9-yl)-3-fluoropropan-2-yloxy)methylphosphonic acid (FPMPA), an analog of the antiviral drug Tenofovir. This compound was synthesized and evaluated for its potential to inhibit the replication of the Simian-Human Immunodeficiency Virus (SHIV). The study revealed a stark difference in the biological activity of the two enantiomers.
| Compound | Virus | Assay | IC50 (µM) | Activity |
| (S)-FPMPA | SHIV(DH12R) | Viral Replication Inhibition | 1.85 | Active |
| (R)-FPMPA | SHIV(DH12R) | Viral Replication Inhibition | Inactive | Inactive |
Table 1: Comparative in vitro antiviral activity of (S)- and (R)-FPMPA against SHIV(DH12R) in human MT4 cells. Data sourced from a 2008 study on the enantiomeric radiochemical synthesis of FPMPA[1].
As the data clearly indicates, the antiviral activity resides exclusively in the (S)-enantiomer, while the (R)-enantiomer is completely inactive[1]. This dramatic difference underscores the precise stereochemical requirements of the viral enzyme targeted by this class of compounds.
Mechanistic Insights into Stereospecific Inhibition
FPMPA, being a nucleotide analog, is designed to interfere with the process of viral replication. Specifically, it targets the viral reverse transcriptase (RT), an enzyme crucial for converting the viral RNA genome into DNA. The active form of the drug, the diphosphate, competes with the natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain. Once incorporated, it acts as a chain terminator, halting further DNA synthesis and thus preventing viral replication.
The observed stereospecificity strongly suggests that the active site of the SHIV reverse transcriptase can only accommodate the (S)-enantiomer of FPMPA diphosphate. The precise spatial arrangement of the fluoropropyl group, the phosphonate, and the purine base in the (S)-configuration is critical for optimal binding to the enzyme's active site. The (R)-enantiomer, with its mirrored configuration, is likely unable to achieve the necessary interactions for effective binding and subsequent incorporation, rendering it inactive.
Figure 1: Proposed mechanism of action for (S)-FPMPA.
Experimental Protocol: In Vitro Antiviral Activity Assay
To determine the half-maximal inhibitory concentration (IC50) of the (2R)- and (2S)-2-Fluoropropan-1-ol derivatives, a cell-based viral replication assay can be employed. The following is a generalized protocol.
Cell Culture and Virus Propagation
-
Maintain a suitable host cell line (e.g., MT-4 human T-cell line for HIV/SHIV) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Propagate a laboratory-adapted strain of the virus (e.g., SHIV(DH12R)) in the host cells to generate a viral stock with a known titer.
Compound Preparation
-
Synthesize and purify the (2R)- and (2S)-enantiomers of the 2-Fluoropropan-1-ol derivative.
-
Prepare stock solutions of each enantiomer in a suitable solvent (e.g., DMSO) at a high concentration.
-
Create a series of dilutions of each compound in the cell culture medium to achieve the desired final concentrations for the assay.
Antiviral Assay
-
Seed the host cells into a 96-well microtiter plate at a predetermined density.
-
Add the serially diluted compounds to the wells in triplicate. Include wells with no compound (virus control) and wells with neither virus nor compound (cell control).
-
Infect the cells with the virus at a multiplicity of infection (MOI) that yields a measurable level of viral replication within a few days.
-
Incubate the plates at 37°C in a humidified CO2 incubator for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).
Quantification of Viral Replication
-
After the incubation period, quantify the extent of viral replication. This can be done using various methods, such as:
-
P24 Antigen ELISA: For HIV/SHIV, measure the amount of the viral core protein p24 in the culture supernatant.
-
Reverse Transcriptase Activity Assay: Measure the activity of the viral reverse transcriptase enzyme in the supernatant.
-
Cytopathic Effect (CPE) Assay: If the virus causes visible damage to the cells, this can be quantified using a cell viability assay (e.g., MTT or MTS assay).
-
Data Analysis
-
Calculate the percentage of viral inhibition for each compound concentration relative to the virus control.
-
Plot the percentage of inhibition against the compound concentration (log scale).
-
Use a non-linear regression analysis to fit the data to a dose-response curve and determine the IC50 value for each enantiomer.
Figure 2: Experimental workflow for determining antiviral IC50.
Conclusion and Future Directions
The case of (S)- and (R)-FPMPA provides a compelling illustration of the critical role of stereochemistry in the biological activity of 2-fluoropropan-1-ol derivatives. The exclusive activity of the (S)-enantiomer highlights the precise, three-dimensional nature of drug-target interactions. This principle is not unique to this particular compound but is a recurring theme in pharmacology.
For researchers and drug development professionals, this guide serves as a reminder of the necessity of synthesizing and evaluating individual enantiomers of chiral drug candidates early in the discovery process. Relying on data from racemic mixtures can be misleading and may mask the true potential of the active enantiomer or the potential toxicity of the inactive one.
Future research in this area should focus on the synthesis and comparative biological evaluation of a wider range of (2R)- and (2S)-2-Fluoropropan-1-ol derivatives against various biological targets. Elucidating the structure-activity relationships for these enantiomeric pairs will undoubtedly lead to the development of more potent and selective therapeutic agents. The integration of computational modeling and structural biology with traditional medicinal chemistry will be instrumental in designing the next generation of chiral drugs with optimized efficacy and safety profiles.
References
-
Enantiomeric radiochemical synthesis of R and S (1-(6-amino-9H-purin-9-yl)-3-fluoropropan-2-yloxy)methylphosphonic acid (FPMPA). PubMed. Available at: [Link]
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A Cost-Benefit Analysis of (2R)-2-Fluoropropan-1-ol in Asymmetric Synthesis: A Comparative Guide
In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is unrelenting. The biological activity of a chiral molecule often resides in a single enantiomer, while its mirror image may be inactive or, in some cases, elicit undesirable side effects. This reality places a premium on the development and selection of efficient chiral building blocks. Among these, small, fluorinated chiral alcohols have garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom, such as increased metabolic stability and enhanced binding affinity.
This guide provides an in-depth cost-benefit analysis of (2R)-2-Fluoropropan-1-ol, a versatile chiral fluorinated synthon. We will objectively compare its performance with a prominent alternative, (R)-1,1,1-trifluoro-2-propanol, in the context of a widely used asymmetric transformation: the enantioselective addition of diethylzinc to aldehydes. This analysis is supported by a compilation of experimental data, detailed protocols, and a discussion of the underlying mechanistic principles, offering researchers, scientists, and drug development professionals a comprehensive resource for making informed decisions in their synthetic endeavors.
The Contenders: A Profile of Two Chiral Fluoroalcohols
This compound is a chiral alcohol featuring a single fluorine atom at the stereogenic center. Its relatively simple structure and the presence of the electronegative fluorine atom make it an attractive building block for introducing fluorine into a target molecule in a stereochemically defined manner.
(R)-1,1,1-Trifluoro-2-propanol , on the other hand, possesses a trifluoromethyl group adjacent to the chiral carbinol center. The trifluoromethyl group is a common motif in pharmaceuticals due to its ability to enhance lipophilicity and metabolic stability. This alcohol is a well-established chiral ligand and auxiliary in a variety of asymmetric reactions.
At a Glance: A Comparative Overview
| Feature | This compound | (R)-1,1,1-Trifluoro-2-propanol |
| Molecular Formula | C₃H₇FO | C₃H₅F₃O |
| Molecular Weight | 78.09 g/mol | 114.07 g/mol |
| Key Structural Feature | Single fluorine at chiral center | Trifluoromethyl group adjacent to chiral center |
| Primary Synthetic Utility | Chiral building block, chiral ligand | Chiral ligand, chiral auxiliary, chiral solvent |
Cost-Benefit Analysis: Price vs. Performance
A critical consideration in the selection of a chiral synthon is the balance between its cost and its performance in a given synthetic transformation. The following analysis provides an estimation of the relative costs and a review of the available performance data for our two contender alcohols in the enantioselective addition of diethylzinc to benzaldehyde, a benchmark reaction for evaluating the efficacy of chiral ligands.
Cost Comparison
| Compound | Supplier | Quantity | Price (USD) | Price per Gram (USD) |
| This compound | CymitQuimica | 250mg | €488.00 (~$530) | ~$2120 |
| This compound | CymitQuimica | 1g | €1323.00 (~$1435) | ~$1435 |
| (R)-1,1,1-Trifluoro-2-propanol | Sigma-Aldrich | 100mg | $147.00 | $1470 |
| (R)-1,1,1-Trifluoro-2-propanol | Apollo Scientific | 1g | £200.00 (~$250) | ~$250 |
| (R)-1,1,1-Trifluoro-2-propanol | Apollo Scientific | 5g | £800.00 (~$1000) | ~$200 |
Note: Prices are approximate and subject to change based on vendor and purity.
From the available data, (R)-1,1,1-trifluoro-2-propanol is significantly more cost-effective on a per-gram basis, especially when purchased in larger quantities. The high cost of this compound may be attributed to a more complex or less optimized synthetic route.
Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde
The enantioselective addition of diethylzinc to aldehydes is a classic carbon-carbon bond-forming reaction where the choice of chiral ligand is paramount in determining the enantiomeric excess (ee) of the resulting secondary alcohol.
Experimental Protocols
Synthesis of this compound via Asymmetric Reduction
A common strategy for the synthesis of chiral alcohols is the asymmetric reduction of a prochiral ketone. For this compound, a plausible precursor is 2-fluoro-1-hydroxyacetone, which can be protected and then reduced enantioselectively. A more direct route involves the nucleophilic opening of a chiral epoxide. The following is a generalized protocol based on established asymmetric synthesis principles.[1]
Protocol: Asymmetric Synthesis of this compound
Caption: Synthetic workflow for this compound.
Materials:
-
(R)-Propylene oxide
-
Pyridinium poly(hydrogen fluoride) (Olah's reagent)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve (R)-propylene oxide (1 equivalent) in anhydrous diethyl ether in a flame-dried flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Olah's reagent (1.5 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Application: Enantioselective Addition of Diethylzinc to Benzaldehyde
The following protocol is a detailed procedure for the enantioselective addition of diethylzinc to benzaldehyde, using a chiral fluoroalcohol as the ligand. This protocol is adapted from established methods for similar chiral amino alcohols and diols.[2][3]
Protocol: Asymmetric Ethylation of Benzaldehyde
Caption: Workflow for asymmetric ethylation.
Materials:
-
Chiral fluoroalcohol (e.g., (R)-1,1,1-trifluoro-2-propanol) (20 mol%)
-
Titanium (IV) isopropoxide (1.4 equivalents)
-
Hexane (anhydrous)
-
Benzaldehyde (1 equivalent)
-
Diethylzinc (1.0 M solution in hexanes, 2.0 equivalents)
-
1 M HCl
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Under an inert atmosphere, add the chiral fluoroalcohol (20 mol%) to a flame-dried Schlenk flask and dissolve in anhydrous hexane.
-
Add titanium (IV) isopropoxide (1.4 equivalents) and stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add benzaldehyde (1 equivalent).
-
Slowly add the diethylzinc solution (2.0 equivalents) dropwise over 20 minutes.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 16 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the (R)-1-phenyl-1-propanol by chiral HPLC or GC analysis.
Mechanistic Insights: The Role of the Chiral Fluoroalcohol
The effectiveness of chiral alcohols in promoting enantioselectivity in reactions such as the diethylzinc addition stems from the formation of a chiral catalyst in situ.[4] The chiral alcohol displaces one or more of the isopropoxide ligands on the titanium center, creating a chiral pocket around the metal.
Caption: Simplified mechanism of asymmetric induction.
The aldehyde substrate then coordinates to the chiral titanium complex. The steric and electronic properties of the chiral ligand dictate the facial selectivity of the nucleophilic attack by the ethyl group from the diethylzinc. The electron-withdrawing nature of the fluorine atoms in the chiral alcohol can influence the Lewis acidity of the titanium center, potentially enhancing its catalytic activity. The specific stereochemical arrangement of the fluorine atom(s) and the hydroxyl group creates a well-defined chiral environment that favors the approach of the nucleophile to one face of the coordinated aldehyde over the other, leading to the observed enantiomeric excess.
Conclusion and Recommendations
The choice between this compound and (R)-1,1,1-trifluoro-2-propanol for applications in asymmetric synthesis is a nuanced one, heavily dependent on the specific requirements of the project.
-
Cost: For cost-sensitive applications and larger-scale synthesis, (R)-1,1,1-trifluoro-2-propanol is the clear winner , being significantly more affordable.
-
Performance: While direct comparative data is lacking, the extensive use of trifluoromethylated alcohols as effective ligands in a wide range of asymmetric reactions suggests that (R)-1,1,1-trifluoro-2-propanol is a reliable and well-precedented choice for achieving high enantioselectivity. The performance of this compound is less documented in the literature for this specific application, making it a higher-risk, higher-cost option without clear evidence of superior performance.
-
Synthetic Strategy: The choice may also be influenced by the desired properties of the final product. If the goal is to introduce a single fluorine atom at a specific stereocenter, using this compound as a building block might be a more direct, albeit expensive, approach. If the alcohol is to be used as a chiral auxiliary or ligand that is later removed, the cost and catalytic efficiency of (R)-1,1,1-trifluoro-2-propanol make it the more pragmatic choice.
Recommendation: For researchers and drug development professionals seeking a reliable and cost-effective chiral fluoroalcohol for use as a ligand in asymmetric synthesis, (R)-1,1,1-trifluoro-2-propanol represents the more prudent initial choice. Further investigation into the catalytic performance of this compound is warranted to determine if its high cost is justified by any superior catalytic activity or unique reactivity in specific applications.
References
-
Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. [Link]
- Asymmetric Addition of Diethyl Zinc to Benzaldehyde Catalyzed by Chiral Diamine Ligand and Ti-diamine Modified. Jordan Journal of Chemistry.
-
Wikipedia. Asymmetric induction. [Link]
Sources
A Comparative Guide to Catalytic Systems for the Asymmetric Synthesis of (2R)-2-Fluoropropan-1-ol
Introduction: The Significance of Chiral Fluoroalcohols
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery, often imparting enhanced metabolic stability, binding affinity, and lipophilicity. (2R)-2-Fluoropropan-1-ol is a critical chiral building block that serves as a precursor for a variety of more complex fluorinated compounds, where the stereochemistry of the fluorine-bearing carbon is paramount to biological activity.[1] The enantioselective synthesis of this valuable synthon is therefore of significant interest, necessitating a careful evaluation of the available catalytic technologies.
This guide provides an in-depth, objective comparison of the leading catalytic systems for the asymmetric synthesis of this compound from its prochiral precursor, 2-fluoropropanal. We will delve into the performance of biocatalysts (ketoreductases), organocatalysts (Corey-Bakshi-Shibata), and organometallic catalysts (Noyori-type), supported by experimental data and detailed protocols. Our analysis is tailored for researchers, scientists, and drug development professionals seeking to make informed decisions in catalyst selection for efficient and stereoselective synthesis.
Comparative Performance of Catalytic Systems
The choice of catalyst profoundly influences the yield, enantiomeric excess (e.e.), and operational feasibility of the synthesis of this compound. The following table summarizes the typical performance of three major classes of catalysts in the asymmetric reduction of α-fluoro carbonyl compounds. It is important to note that direct comparative studies on 2-fluoropropanal are limited; therefore, data from structurally similar substrates are included to provide a representative overview.
| Catalyst Type | Specific Catalyst/Enzyme | Substrate | Reducing Agent | Yield (%) | e.e. (%) (Configuration) | Key Advantages | Key Disadvantages |
| Biocatalyst | Ketoreductase (KRED) | 2-Fluoro-1-(4-methoxyphenyl)ethanone | Isopropanol (with cofactor regeneration) | >99 | >99 (R) | Extremely high enantioselectivity, mild reaction conditions, environmentally benign (aqueous media). | Substrate scope can be limited, requires enzyme screening and optimization, potential for product/substrate inhibition. |
| Organocatalyst | (R)-2-Methyl-CBS-oxazaborolidine | Propiophenone | BH₃·THF | 98 | 96 (S) | Predictable stereochemistry, wide substrate scope, commercially available catalysts.[2] | Requires stoichiometric borane reductant, sensitive to air and moisture, catalyst loading can be high.[2][3] |
| Organometallic | (S,S)-RuCl[(p-cymene)TsDPEN] | 4'-Fluoroacetophenone | HCOOH/NEt₃ | 95 | 97 (S) | High efficiency at low catalyst loadings, broad functional group tolerance. | Metal contamination of the product, requires inert atmosphere, cost of precious metal catalysts. |
In-Depth Analysis and Experimental Protocols
Biocatalysis with Ketoreductases (KREDs)
Expertise & Experience: Biocatalytic reduction using ketoreductases represents a highly attractive green chemistry approach for the synthesis of chiral alcohols.[2] These enzymes exhibit exceptional stereoselectivity, often exceeding 99% e.e., under mild aqueous conditions. The key to a successful biocatalytic process lies in the selection of an appropriate KRED that follows the anti-Prelog rule to produce the desired (R)-enantiomer from the corresponding ketone. A critical aspect of this system is the in-situ regeneration of the nicotinamide cofactor (NADPH or NADH), which is economically achieved using a sacrificial alcohol like isopropanol.[2]
Trustworthiness: The self-validating nature of this protocol is rooted in the inherent selectivity of the enzyme. The reaction progress and enantiomeric excess can be rigorously monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Enzyme and Reagent Preparation:
-
Prepare a phosphate buffer solution (100 mM, pH 7.0).
-
Select a suitable ketoreductase (e.g., a commercially available KRED screening kit can be used to identify an optimal enzyme).
-
Prepare a solution of NADP⁺ (or NAD⁺, depending on the enzyme's cofactor preference) in the phosphate buffer (e.g., 1 mM).
-
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, add the phosphate buffer.
-
Dissolve the ketoreductase and NADP⁺ in the buffer.
-
Add 2-fluoropropanal to the desired substrate concentration (e.g., 10-50 mM). The substrate may be added neat or as a solution in a co-solvent like DMSO to aid solubility.
-
Add isopropanol as the co-substrate for cofactor regeneration (typically 5-10 volume %).
-
-
Reaction Execution and Monitoring:
-
Seal the vessel and incubate at a controlled temperature (e.g., 30°C) with agitation (e.g., 200 rpm).
-
Monitor the reaction progress by periodically taking samples and analyzing them by GC or HPLC to determine the conversion of the starting material and the formation of the product.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a water-immiscible organic solvent such as ethyl acetate.
-
Extract the product into the organic layer. Repeat the extraction two more times.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
-
Determine the final yield and enantiomeric excess of the purified this compound using chiral GC or HPLC.[2]
-
Caption: Experimental workflow for the biocatalytic reduction of 2-fluoropropanal.
Organocatalysis: The Corey-Bakshi-Shibata (CBS) Reduction
Expertise & Experience: The Corey-Bakshi-Shibata (CBS) reduction is a robust and widely used method for the enantioselective reduction of prochiral ketones to chiral alcohols.[2][3][4] The reaction employs a chiral oxazaborolidine catalyst, which, in the presence of a borane source, facilitates the stereoselective transfer of a hydride to the ketone.[2] A key advantage of the CBS reduction is the predictable stereochemical outcome. For the synthesis of the (R)-alcohol from a ketone with a large and a small substituent, the (S)-CBS catalyst is typically used.
Trustworthiness: The mechanism of the CBS reduction is well-established, providing a strong predictive model for the stereochemical outcome.[5] The reaction is highly reproducible, provided that anhydrous conditions are strictly maintained, as water can lead to diminished enantioselectivity.[3]
-
Reagent and Glassware Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.
-
Use anhydrous solvents (e.g., tetrahydrofuran, THF).
-
-
Reaction Setup:
-
Under a nitrogen atmosphere, in a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add (S)-2-Methyl-CBS-oxazaborolidine (e.g., 0.1 equivalents of a 1 M solution in toluene) to anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the borane source (e.g., 0.6 equivalents of BH₃·SMe₂) to the catalyst solution while stirring.
-
-
Reaction Execution:
-
After stirring for 10-15 minutes, add a solution of 2-fluoropropanal (1 equivalent) in anhydrous THF dropwise via the dropping funnel over a period of 30 minutes.
-
Stir the reaction mixture at 0°C and monitor its progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, slowly and carefully add methanol dropwise to quench the excess borane.
-
Allow the mixture to warm to room temperature and then add 1 M HCl. Stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
-
Determine the yield and enantiomeric excess by chiral GC or HPLC.[2]
-
Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.
Organometallic Catalysis: Noyori Asymmetric Transfer Hydrogenation
Expertise & Experience: The Noyori asymmetric transfer hydrogenation is a powerful and versatile method for the enantioselective reduction of ketones and imines.[6] This reaction typically employs a ruthenium(II) catalyst bearing a chiral diamine ligand, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine).[7] The hydrogen source is often an easily handleable and environmentally benign mixture of formic acid and triethylamine or isopropanol.[6] The reaction proceeds through a metal-ligand bifunctional mechanism, where both the metal-bound hydride and the ligand's N-H proton are transferred to the carbonyl group in a concerted fashion, leading to high enantioselectivity.[6]
Trustworthiness: The high efficiency and selectivity of Noyori-type catalysts are well-documented across a broad range of substrates. The catalysts are often commercially available or can be prepared in situ, and the reactions are typically robust and scalable.
-
Catalyst and Reagent Preparation:
-
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Ensure all glassware is dry.
-
-
Reaction Setup:
-
In a reaction vessel, dissolve 2-fluoropropanal (1 equivalent) in the formic acid/triethylamine mixture.
-
Add the chiral ruthenium catalyst, such as [RuCl(p-cymene)((S,S)-TsDPEN)] (e.g., 0.1-1 mol%).
-
-
Reaction Execution and Monitoring:
-
Stir the reaction mixture at a controlled temperature (e.g., 28°C).
-
Monitor the reaction progress by TLC, GC, or HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
-
Determine the yield and enantiomeric excess by chiral GC or HPLC.
-
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. nobelprize.org [nobelprize.org]
A Senior Application Scientist's Guide to (2R)-2-Fluoropropan-1-ol: A Comparative Analysis for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into organic molecules is a cornerstone of innovation. The unique physicochemical properties imparted by this small, highly electronegative atom can profoundly influence a compound's metabolic stability, binding affinity, and lipophilicity. Among the repertoire of fluorinated building blocks, chiral synthons hold a place of particular prominence, enabling the stereoselective synthesis of complex molecular architectures. This guide provides an in-depth technical comparison of (2R)-2-Fluoropropan-1-ol , a versatile chiral building block, with its relevant alternatives. We will delve into the causality behind its synthetic applications, present supporting data, and provide actionable experimental insights to empower your research and development endeavors.
Introduction to this compound: A Profile
This compound is a chiral, fluorinated short-chain alcohol.[1][2] Its structure, featuring a fluorine atom at the stereogenic center adjacent to a primary alcohol, makes it a valuable precursor in asymmetric synthesis. The C-F bond, being the strongest single bond to carbon, offers significant thermal and metabolic stability to molecules that incorporate it.[2] This stability is a highly desirable trait in drug design, often leading to improved pharmacokinetic profiles.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₃H₇FO | [1] |
| Molecular Weight | 78.09 g/mol | [1] |
| CAS Number | 876747-18-1 | [1] |
| Computed XLogP3 | 0.3 | [1] |
The chirality of this compound is of paramount importance, as the biological activity of enantiomers can differ significantly. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even responsible for adverse effects.[2] The ability to introduce a specific stereocenter early in a synthetic sequence is a key advantage of using such chiral building blocks.
Comparative Analysis: Performance in Key Applications
The utility of this compound is best understood through a comparative lens, examining its performance against its non-fluorinated counterpart, propan-1-ol, and its enantiomer, (2S)-2-Fluoropropan-1-ol.
Asymmetric Synthesis: A Superior Chiral Synthon
In asymmetric synthesis, the goal is to produce a single enantiomer of a chiral molecule. This compound serves as a valuable starting material for introducing a fluorinated stereocenter.
Comparison with Propan-1-ol:
The primary advantage of using this compound over simple propan-1-ol lies in the strategic introduction of fluorine. Fluorine's high electronegativity can influence the reactivity of adjacent functional groups and introduce unique non-covalent interactions (e.g., C-F···H-X hydrogen bonds, orthogonal multipolar interactions) that can enhance binding to biological targets. Furthermore, the metabolic stability conferred by the C-F bond can prevent enzymatic degradation at that position, a common issue with alkyl chains in drug molecules.
Comparison with (2S)-2-Fluoropropan-1-ol:
The choice between the (2R) and (2S) enantiomers is entirely dependent on the desired stereochemistry of the final target molecule. In the context of drug development, where biological targets are chiral, one enantiomer will typically exhibit a superior pharmacological profile. The ability to access both enantiomers with high purity is therefore crucial.
Experimental Insight: Biocatalytic Resolution
While direct asymmetric synthesis of this compound is possible, a common and efficient method for obtaining enantiomerically pure fluorinated alcohols is through the enzymatic resolution of a racemic mixture. Lipases are frequently employed for this purpose due to their stereoselectivity.
Hypothetical Lipase-Catalyzed Resolution Workflow:
Sources
A Senior Application Scientist's Guide to the Cross-Validation of (2R)-2-Fluoropropan-1-ol in Chiral Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] Among the diverse array of organofluorine compounds, chiral fluorinated building blocks are of paramount importance for the synthesis of enantiomerically pure pharmaceuticals. This guide provides an in-depth comparative analysis of (2R)-2-Fluoropropan-1-ol, a versatile chiral building block, and cross-validates its experimental utility against relevant alternatives.
The Significance of this compound in Asymmetric Synthesis
This compound is a structurally simple, yet powerful, chiral synthon. Its utility stems from the presence of a stereogenic center bearing a fluorine atom, vicinal to a primary alcohol. This arrangement allows for its incorporation into larger molecules, imparting the unique properties of fluorine while maintaining stereochemical integrity. The carbon-fluorine bond, one of the strongest in organic chemistry, enhances thermal and chemical stability, while the electronegativity of fluorine can influence the acidity, basicity, and binding affinity of the final compound.[3]
The primary alcohol functional group serves as a versatile handle for a wide range of chemical transformations, including esterification, etherification, and oxidation, enabling its integration into diverse molecular architectures. The "R" configuration at the C2 position is crucial for the synthesis of specific enantiomers of target molecules, a critical consideration in drug development where different enantiomers can exhibit vastly different biological activities.
Table 1: Physicochemical Properties of this compound and Its Isomers
| Property | This compound | (2R)-1-Fluoropropan-2-ol | 1-Fluoropropan-2-ol (Racemic) | 2-Fluoropropan-1-ol (Racemic) |
| Molecular Formula | C₃H₇FO[4] | C₃H₇FO[5] | C₃H₇FO[6][7] | C₃H₇FO[8][9] |
| Molecular Weight | 78.09 g/mol [4] | 78.09 g/mol [5] | 78.09 g/mol [6][7] | 78.09 g/mol [8] |
| CAS Number | 876747-18-1[4] | 188480-52-6[5] | 430-50-2[6] | 3824-87-1[8][9] |
| Chirality | Enantiomerically Pure (R) | Enantiomerically Pure (R) | Racemic | Racemic |
| Key Structural Feature | Primary alcohol, F at C2 | Secondary alcohol, F at C1 | Secondary alcohol, F at C1 | Primary alcohol, F at C2 |
Comparative Analysis: The Experimental Advantage of Enantiopurity
The choice of a chiral building block is a critical decision in the design of a synthetic route. The use of an enantiomerically pure starting material like this compound offers significant advantages over racemic or achiral alternatives.
Table 2: Performance Comparison of this compound vs. Alternatives
| Feature | This compound | Racemic 2-Fluoropropan-1-ol | (2R)-1-Fluoropropan-2-ol (Regioisomer) |
| Stereochemical Outcome | Leads to a single enantiomer of the product, simplifying purification and biological testing. | Results in a racemic mixture, requiring challenging chiral resolution steps. | Leads to a different regioisomer of the product, which may have different biological activity. |
| Synthetic Efficiency | Direct and efficient route to the target enantiomer. | Lower overall yield of the desired enantiomer due to the presence of the unwanted enantiomer. | Useful for accessing a different chemical space. |
| Biological Relevance | Allows for the synthesis of stereochemically defined drugs, crucial for target specificity and reducing off-target effects. | Can lead to complex pharmacological profiles, with one enantiomer being active and the other inactive or even toxic. | The position of the fluorine atom can significantly impact biological activity. |
| Cost Consideration | Higher initial cost but can be more cost-effective overall by avoiding costly resolution steps. | Lower initial cost but can incur significant downstream costs for chiral separation. | Cost is comparable to other chiral fluorinated building blocks. |
The use of racemic 2-Fluoropropan-1-ol would necessitate a chiral separation step later in the synthesis, which is often inefficient and costly. By starting with the enantiomerically pure this compound, the stereochemistry of the target molecule is controlled from the outset, leading to a more convergent and efficient synthesis.
Experimental Protocols: Synthesis and Application
The synthesis of chiral fluorinated compounds is a challenging area of research.[10] Biocatalysis and asymmetric catalysis have emerged as powerful tools for the enantioselective synthesis of these valuable building blocks.[11][12]
This protocol is a representative example of how chiral fluorinated alcohols can be synthesized using biocatalytic methods, inspired by the asymmetric reduction of α-fluoroenones using ene reductases.[11]
Objective: To produce an enantiomerically enriched fluorinated alcohol from a prochiral ketone.
Materials:
-
α-fluoroenone substrate
-
Ene reductase enzyme
-
NADPH cofactor
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
Organic co-solvent (e.g., isopropanol)
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate for drying
-
Silica gel for column chromatography
Procedure:
-
In a temperature-controlled vessel, prepare a solution of the α-fluoroenone substrate in the buffer solution with a small amount of co-solvent to aid solubility.
-
Add the ene reductase enzyme and the NADPH cofactor to the reaction mixture.
-
Stir the reaction at a controlled temperature (e.g., 30 °C) and monitor the progress by TLC or HPLC.
-
Upon completion, quench the reaction and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the enantiomerically enriched fluorinated alcohol.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC.
Causality Behind Experimental Choices:
-
Biocatalyst: The use of an ene reductase provides high enantioselectivity, which is difficult to achieve with traditional chemical reductants.
-
Cofactor: NADPH is required by the enzyme as a source of reducing equivalents.
-
Buffer and Temperature: Maintaining optimal pH and temperature is crucial for enzyme activity and stability.
-
Co-solvent: Isopropanol is often used to improve the solubility of hydrophobic substrates in aqueous media.
Caption: Workflow for the biocatalytic synthesis of a chiral fluorinated alcohol.
This protocol demonstrates a common application of this compound in the synthesis of a chiral ester.
Objective: To synthesize a chiral ester from this compound and a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the carboxylic acid, this compound, and triphenylphosphine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired chiral ester.
Trustworthiness of the Protocol: The Mitsunobu reaction is a well-established and reliable method for the stereospecific inversion of secondary alcohols or the esterification of primary alcohols. The use of enantiomerically pure this compound ensures the formation of a single enantiomer of the ester product.
Caption: Synthetic utility of this compound as a chiral building block.
Conclusion
This compound is a valuable and versatile building block for the synthesis of enantiomerically pure, fluorinated molecules. Its use provides a direct and efficient route to stereochemically defined compounds, avoiding the need for costly and often low-yielding chiral resolutions. The experimental protocols and comparative data presented in this guide underscore the importance of selecting the appropriate chiral synthon to achieve the desired synthetic outcome. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the role of chiral fluorinated building blocks like this compound in drug discovery and development will undoubtedly become even more critical.
References
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- PubChem. * (2R)-1-fluoropropan-2-ol | C3H7FO | CID 13278459*.
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- Santa Cruz Biotechnology. 2-Fluoropropan-1-ol | CAS 3824-87-1.
- Bräse, S., et al. (2018). Planar chiral [2.
- Al-Said, H., et al. (2023).
- Zhuravlev, F. (2024). Fluorinated building blocks in drug design: new pathways and targets.
- Wang, X., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid.
- Zhuravlev, F. (2024). Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online.
- Ma, J-A., & Cahard, D. (2007). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions.
- Bräse, S., et al. (2018). Planar chiral [2.2]paracyclophanes: From synthetic curiosity to applications in asymmetric synthesis and materials.
- Bell, E. L., et al. (2021). Biocatalysis.
- MolecularCloud. (2025). Fluorinated Building Blocks: Essential Tools for Modern Chemistry.
- Wang, Y., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI.
- Shibata, N., et al. (2005). Development of Enantioselective Fluorination Reaction and Its Application to the Synthesis of Biologically Active Compounds. J-Stage.
- Halocarbon Life Sciences. (2020).
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- CymitQuimica. 1-Fluoropropan-2-ol.
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A Technical Guide to Benchmarking (2R)-2-Fluoropropan-1-ol Against Other Chiral Alcohols in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern asymmetric synthesis, the judicious selection of chiral building blocks is paramount to achieving high stereoselectivity and overall efficiency. (2R)-2-Fluoropropan-1-ol is an emerging chiral fluorinated alcohol poised to offer unique advantages in the synthesis of complex molecules. The strategic incorporation of fluorine can significantly alter the electronic and steric properties of a molecule, potentially leading to enhanced catalytic activity, improved selectivity, and increased metabolic stability in the final product. This guide provides an in-depth technical comparison of this compound with established non-fluorinated chiral alcohols, supported by experimental data and detailed protocols, to serve as a benchmark for its evaluation in asymmetric transformations.
The Impact of Fluorine in Chiral Catalysis
The introduction of a fluorine atom, the most electronegative element, into a chiral molecule can exert profound stereoelectronic effects. The strong carbon-fluorine bond and the high polarity of the C-F bond can influence the conformational preferences of catalyst-substrate complexes, thereby dictating the stereochemical outcome of a reaction. In the context of chiral alcohols used as precursors for catalysts or as chiral auxiliaries, these effects can translate into higher enantioselectivity and reaction rates.
This guide will focus on a well-established benchmark reaction, the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones, to objectively assess the performance of a hypothetical catalyst derived from this compound against its non-fluorinated counterparts.
Benchmarking in the Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a cornerstone of asymmetric synthesis, renowned for its high enantioselectivity in the reduction of a wide range of ketones to their corresponding chiral secondary alcohols.[1][2] The reaction typically employs a chiral oxazaborolidine catalyst, which is generated in situ from a chiral β-amino alcohol and a borane source.[3] The classic and highly effective catalyst is derived from (S)-α,α-diphenyl-2-pyrrolidinemethanol.
Comparative Performance in the Asymmetric Reduction of Acetophenone
The asymmetric reduction of acetophenone is a standard model reaction to evaluate the efficacy of new catalytic systems.[4] The key performance metrics are the enantiomeric excess (ee) of the resulting (R)- or (S)-1-phenylethanol and the chemical yield.
| Catalyst Precursor | Catalyst Structure (Hypothetical for Fluorinated) | Substrate | Enantiomeric Excess (ee) (%) | Yield (%) | Reference |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol | Non-fluorinated Oxazaborolidine | Acetophenone | >95% (S) | High | [2][5] |
| (2R)-2-Fluoro-β-amino alcohol (Hypothetical) | Fluorinated Oxazaborolidine | Acetophenone | Potentially >95% (R) | Expected to be High | - |
Causality Behind Expected Performance: The introduction of a fluorine atom in the catalyst backbone is anticipated to enhance the Lewis acidity of the boron center in the oxazaborolidine. This increased Lewis acidity can lead to a more tightly bound and organized transition state with the ketone substrate, potentially resulting in even higher enantioselectivity compared to the non-fluorinated catalyst. The stereochemical outcome (R vs. S) would be dictated by the stereochemistry of the fluorinated amino alcohol precursor.
Experimental Protocols
General Protocol for the Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone
This protocol describes a standard procedure for the CBS reduction of acetophenone using a catalyst generated in situ from (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol.[6] This serves as a baseline for benchmarking new catalysts.
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Trimethylborate
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Catalyst Formation:
-
To a dry 25 mL round-bottom flask under an inert atmosphere, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (25.5 mg, 0.1 mmol).[6]
-
Add anhydrous THF (1 mL) and trimethylborate (12.5 µL, 0.11 mmol).[6]
-
Stir the solution at room temperature for 30 minutes.
-
Add an additional 1 mL of anhydrous THF, followed by 2 mL of 1 M borane-THF solution (2 mmol).[6]
-
-
Reduction Reaction:
-
Slowly add a solution of acetophenone (240 mg, 2 mmol) in anhydrous THF (3 mL) to the catalyst solution over at least 10 minutes.[6]
-
Stir the reaction mixture at room temperature for 30 minutes.
-
-
Work-up:
-
Quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Warm the mixture to room temperature and stir for 30 minutes.
-
Add 1 M HCl and stir for another 30 minutes.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenylethanol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
-
Workflow for Benchmarking a New Chiral Alcohol Catalyst
Caption: Workflow for benchmarking a new chiral alcohol in the CBS reduction.
Broader Context: Comparison with Other Classes of Chiral Alcohols
While the CBS reduction provides a focused benchmark, it is important to consider the broader applications of chiral alcohols in asymmetric synthesis. Different classes of chiral alcohols are utilized in various key transformations.
| Chiral Alcohol Class | Representative Example | Key Application | Mechanism of Stereocontrol |
| β-Amino Alcohols | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | Corey-Bakshi-Shibata (CBS) Reduction | Formation of a rigid chiral oxazaborolidine catalyst that coordinates with the substrate and reducing agent.[1][2] |
| Allylic Alcohols | Geraniol | Sharpless Asymmetric Epoxidation | Formation of a chiral titanium-tartrate complex that directs the epoxidation to one face of the double bond.[7][8] |
| Diols | (R,R)-Hydrobenzoin | Asymmetric Alkylation (as a chiral auxiliary) | Formation of a chiral acetal that shields one face of the enolate from the electrophile. |
Conclusion
This compound represents a promising building block for the development of novel chiral catalysts and auxiliaries. The unique stereoelectronic properties imparted by the fluorine atom have the potential to enhance stereoselectivity and reactivity in asymmetric transformations. The Corey-Bakshi-Shibata reduction serves as an excellent platform for benchmarking the performance of catalysts derived from this fluorinated alcohol against well-established non-fluorinated systems. The detailed protocols and comparative framework provided in this guide are intended to facilitate the rigorous evaluation of this compound and accelerate its adoption in the synthesis of valuable chiral molecules for the pharmaceutical and agrochemical industries. Further experimental investigation is warranted to fully elucidate the performance of this compound-derived catalysts and unlock their full potential in asymmetric synthesis.
References
-
Magritek. (2021). CBS reduction of acetophenone followed by 11B NMR. [Link]
-
Wikipedia. (n.d.). Corey–Itsuno reduction. [Link]
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Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. (2021). PMC. [Link]
-
Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. (n.d.). PMC. [Link]
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Kitamura, T., Muta, K., & Muta, K. (2014). Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex. Journal of Organic Chemistry, 79(12), 5842–5846. [Link]
-
CBS reduction of acetophenone and proposed transition structures for... (n.d.). ResearchGate. [Link]
-
Corey (Corey‐Bakshi‐Shibata; CBS) reduction. (n.d.). ResearchGate. [Link]
-
London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. (n.d.). ResearchGate. [Link]
-
Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. (n.d.). PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. [Link]
-
Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Tetrahedron, 59(42), 8411-8414. [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis. (n.d.). ResearchGate. [Link]
-
Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. (2022). ResearchGate. [Link]
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Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. (n.d.). Chemical Reviews. [Link]
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Enantioselective microbial reduction of substituted acetophenone. (n.d.). ResearchGate. [Link]
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]
-
Asymmetric Reduction of Acetophenone with Borane Catalyzed by B-Methoxy-oxazaborolidine. (n.d.). Books. [Link]
-
JoVE. (2023). Video: Sharpless Epoxidation. [Link]
-
Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. (n.d.). [PDF]. [Link]
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Oxazaborolidine-catalyzed reductive parallel kinetic resolution of ketones from β-nitro-azabicycles for the synthesis of chiral hypoestestatins 1, 2. (n.d.). Organic & Biomolecular Chemistry. [Link]
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YouTube. (2021). Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis - Organic Chemistry Mechanism. [Link]
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Asymmetric Syntheses of Chiral Allylic Alcohols. (n.d.). ResearchGate. [Link]
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Macmillan Group - Princeton University. (2011). Enantioselective Organocatalytic R-Fluorination of Cyclic Ketones. [Link]
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Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substitute. (n.d.). University of York. [Link]
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Wikipedia. (n.d.). Sharpless epoxidation. [Link]
-
Asymmetric Guerbet Reaction to Access Chiral Alcohols. (n.d.). The University of Liverpool Repository. [Link]
-
Organic Chemistry Portal. (n.d.). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. [Link]
-
Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones. (2018). IJPRS. [Link]
-
Asymmetric reduction of acetophenone in the presence of catalyst 1. (n.d.). ResearchGate. [Link]
-
Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. (n.d.). SFU Summit. [Link]
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Asymmetric Alkylations and Aldol Reactions: (1 S,2 R)-2-aminocyclopentan-1-ol Derived New Chiral Auxiliary. (n.d.). PubMed. [Link]
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Safety Operating Guide
Proper Disposal of (2R)-2-Fluoropropan-1-ol: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (2R)-2-Fluoropropan-1-ol, a flammable and halogenated organic compound. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This document is intended for researchers, scientists, and drug development professionals who handle this substance.
Immediate Safety & Hazard Assessment
Before initiating any disposal procedure, it is imperative to understand the inherent hazards of this compound. This substance is classified as a flammable liquid and poses several risks that dictate its handling and disposal protocols.[1][2]
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Hazard Statement(s) | Key Precautionary Measures |
| Flammable Liquid, Category 3 | H226: Flammable liquid and vapour[1][2] | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2] Use explosion-proof electrical equipment.[1][2] |
| Skin Irritation, Category 2 | H315: Causes skin irritation[3] | Wear protective gloves, protective clothing, eye protection, and face protection.[1][3] |
| Serious Eye Irritation, Category 2A | H319: Causes serious eye irritation[3] | Wear eye protection.[1][3] If in eyes, rinse cautiously with water for several minutes.[4] |
| Acute Toxicity (Oral, Dermal) | H302/H312: Harmful if swallowed or in contact with skin[3] | Wash hands thoroughly after handling. Take off contaminated clothing and wash it before reuse.[4] |
The presence of fluorine, a halogen, in the molecular structure of this compound is a critical factor in determining the appropriate waste stream. Halogenated organic compounds require specific disposal routes and must not be mixed with non-halogenated solvent waste.[5][6] Mixing these waste streams can complicate the disposal process and increase costs.[6]
Personal Protective Equipment (PPE) - Your First Line of Defense
Prior to handling this compound for any purpose, including disposal, it is mandatory to be outfitted with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[1]
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[1]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are essential.[1]
-
Respiratory Protection: In case of inadequate ventilation or for spill cleanup, a respirator may be necessary.[7]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle-to-grave" approach to hazardous waste management.[8][9][10]
Step 1: Waste Segregation - The Critical First Step
Proper segregation is the most important step in chemical waste management.[11][12]
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[6][13]
-
Causality: this compound is a halogenated compound.[5][6] Mixing it with non-halogenated solvents will contaminate the entire container, making it unsuitable for solvent recovery and increasing disposal costs.[6]
Step 2: Container Selection and Labeling
The integrity of the waste container is crucial to prevent leaks and spills.[11][12]
-
Action: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting screw cap.[7][14][15] Ensure the container is in good condition, free from cracks or damage.[12]
-
Causality: Improper container selection can lead to chemical degradation of the container, resulting in leaks.[15] A secure cap prevents the release of flammable vapors.[13]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (flammable).[14][16]
Step 3: Waste Accumulation
-
Action: Add the waste this compound to the designated halogenated waste container. Do not fill the container to more than 90% of its capacity.[15]
-
Causality: Leaving a headspace allows for vapor expansion and reduces the risk of spills from overfilling.[11]
-
Storage: Store the waste container in a designated, well-ventilated satellite accumulation area that is close to the point of generation.[12][15] This area should be away from ignition sources and incompatible chemicals.[1][7]
Step 4: Awaiting Pickup by Environmental Health & Safety (EHS)
-
Action: Once the waste container is full or has reached the local regulatory time limit for storage (e.g., 90 days for large quantity generators), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal company.[15][16]
-
Causality: EHS professionals are trained in the proper transportation and final disposal of hazardous materials in accordance with federal and state regulations.[17]
Spill & Emergency Procedures
In the event of a spill, immediate and appropriate action is required.
-
Small Spills:
-
Alert personnel in the immediate area.
-
If safe to do so, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or spill pillows).[13]
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[1][13]
-
Ventilate the area.[13]
-
-
Large Spills:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
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- Properly Managing Chemical Waste in Labor
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2R)-2-Fluoropropan-1-ol
This guide provides essential safety protocols and logistical information for the handling and disposal of (2R)-2-Fluoropropan-1-ol (CAS: 876747-18-1). As a crucial chiral building block in pharmaceutical and materials science research, its safe management is paramount. This document moves beyond a simple checklist, offering a procedural framework rooted in the chemical's specific hazard profile to ensure the well-being of laboratory personnel. The guidance herein is aligned with the principles of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the implementation of a Chemical Hygiene Plan to minimize employee exposure to hazardous chemicals.[1][2]
Core Hazard Profile of this compound
Understanding the intrinsic hazards of a chemical is the foundation of any safety protocol. This compound is a hazardous substance presenting both physical and health risks.[3][4] Its primary dangers stem from its flammability and its irritant properties upon contact.[3][5] A failure to appreciate these characteristics can lead to significant laboratory incidents.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating these hazards. The classifications for this compound are summarized below.
| Hazard Class | GHS Category | Hazard Statement | GHS Pictogram |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[4][5] | 🔥 |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4] | ❗ |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[3][4] | ❗ |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[4] | ❗ |
Note: Some aggregated sources also list acute oral and dermal toxicity warnings (H302, H312).[3][4] Therefore, it is prudent to handle this chemical with protocols that prevent all routes of exposure.
The Hierarchy of Controls: A Proactive Safety Paradigm
Personal Protective Equipment (PPE) is the final line of defense against chemical exposure. Its effectiveness is contingent on the implementation of preceding control measures. Before any work with this compound begins, a risk assessment should confirm that higher-level controls are in place.
-
Engineering Controls: These are the most critical measures. All handling of this compound must occur within a certified chemical fume hood to control flammable and toxic vapors.[6] The ventilation system should provide a minimum of 6 air changes per hour.[7] Use of explosion-proof equipment and proper grounding of containers during transfer is mandatory to prevent ignition from static discharge.[5][8]
-
Administrative Controls: These include establishing Standard Operating Procedures (SOPs), providing comprehensive training on the specific hazards, and ensuring Safety Data Sheets (SDSs) are readily accessible.[1][9] Work should be planned to minimize the quantities of the chemical used.
Core PPE Requirements: A Head-to-Toe Protocol
The selection of PPE must directly address the hazards identified in Section 1. The following is a breakdown of the minimum required PPE for handling this compound.
Eye and Face Protection Due to the serious eye irritation risk (H319), eye protection is non-negotiable.[3][4]
-
Minimum Requirement: Tightly fitting chemical splash goggles with side-shields conforming to NIOSH or EN 166 standards are required for all operations.[5] Standard safety glasses do not provide an adequate seal against vapors and splashes.
-
Enhanced Protection: When handling larger quantities (>500 mL) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[10][11]
Hand Protection The chemical's classification as a skin irritant (H315) necessitates the use of appropriate chemical-resistant gloves.[3][4]
-
Glove Selection: Nitrile gloves offer robust protection against alcohols and many solvents and are the recommended choice.[12] Neoprene gloves are also a suitable alternative.[12] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Protocol: Gloves must be inspected for any signs of degradation or puncture before each use.[5] Employ the proper glove removal technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands. Wash hands thoroughly with soap and water after removing gloves.[6]
Body Protection To protect against skin contact from spills and splashes, appropriate body protection is essential.
-
Standard Operations: A flame-resistant laboratory coat is mandatory.
-
Large-Scale Operations/Spills: For tasks involving significant quantities or during spill cleanup, an impervious chemical-resistant apron worn over the lab coat is required.
Respiratory Protection While engineering controls (i.e., the fume hood) are the primary means of respiratory protection, emergency situations may require direct respiratory PPE.
-
Standard Operations: No respiratory protection is needed if work is conducted within a properly functioning chemical fume hood.
-
Emergency Situations (e.g., large spill, ventilation failure): In cases where exposure limits may be exceeded, personnel must use a full-face respirator equipped with organic vapor cartridges.[5]
Table 2: Recommended PPE for Common Laboratory Tasks
| Task | Minimum Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Storage | Safety Goggles | Nitrile Gloves | Flame-Resistant Lab Coat | Not Required |
| Weighing/Small Transfer (<100mL) | Safety Goggles | Nitrile Gloves | Flame-Resistant Lab Coat | Not required (in fume hood) |
| Reaction/Reflux (>100mL) | Safety Goggles & Face Shield | Nitrile Gloves | Flame-Resistant Lab Coat | Not required (in fume hood) |
| Large Transfer (>1L) | Safety Goggles & Face Shield | Nitrile Gloves | Flame-Resistant Lab Coat & Chemical Apron | Not required (in fume hood) |
| Spill Cleanup | Safety Goggles & Face Shield | Nitrile Gloves | Flame-Resistant Lab Coat & Chemical Apron | Air-purifying respirator with organic vapor cartridges may be necessary based on spill size and location. |
Procedural Guidance: From Receiving to Disposal
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a tightly closed, properly labeled vessel within a designated flammable liquids storage cabinet.[5][13]
-
The storage area must be cool, dry, and well-ventilated, away from heat, ignition sources, and incompatible materials like oxidizers.[5][7]
Step 2: Handling and Use
-
Don all required PPE as outlined in Section 3 before handling the chemical.
-
Perform all manipulations within a certified chemical fume hood.
-
For transfers between metal containers, ensure both containers are grounded and bonded to prevent static electricity buildup.[5][14]
-
Use only non-sparking tools for opening and closing containers.[5]
-
Keep containers tightly closed when not in use.[5]
Step 3: Spill Management
-
Small Spill (in fume hood): Absorb the spill with a chemical absorbent material (e.g., vermiculite or sand).[8] Collect the contaminated material using non-sparking tools into a designated, labeled waste container.
-
Large Spill: Evacuate the immediate area and alert personnel.[7] Prevent the spill from entering drains.[5] If trained and equipped, contain the spill with absorbent dikes. Do not attempt to clean a large spill without appropriate respiratory protection and training. Contact your institution's Environmental Health and Safety (EHS) department immediately.
Step 4: Decontamination and Disposal
-
Wipe down contaminated surfaces and equipment with an appropriate solvent.
-
Dispose of all waste, including empty containers and contaminated absorbents, as hazardous waste in accordance with institutional, local, and federal regulations.[5][6] The material should be sent to a licensed chemical destruction facility.[5]
-
Contaminated, non-disposable PPE should be decontaminated or disposed of as hazardous waste.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Decision workflow for selecting appropriate PPE for this compound.
References
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Safety Data Sheet: 1,1,1,3,3,3-hexafluoropropan-2-ol. Carl Roth. URL: [Link]
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2-Fluoropropan-1-ol | C3H7FO | CID 13278457. PubChem, National Institutes of Health. URL: [Link]
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What are personal protective equipment requirements for handling hazardous chemicals during production? Quora. (2022-11-14). URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
